molecular formula C48H88N7O17P3S B15545029 25-methyhexacosanoyl-CoA

25-methyhexacosanoyl-CoA

Cat. No.: B15545029
M. Wt: 1160.2 g/mol
InChI Key: BFTQMMRRPRTSMJ-ZRUHAAKZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

25-methyhexacosanoyl-CoA is a useful research compound. Its molecular formula is C48H88N7O17P3S and its molecular weight is 1160.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C48H88N7O17P3S

Molecular Weight

1160.2 g/mol

IUPAC Name

S-[2-[3-[[(2S)-4-[[[(2S,3R,4S,5S)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 25-methylhexacosanethioate

InChI

InChI=1S/C48H88N7O17P3S/c1-36(2)26-24-22-20-18-16-14-12-10-8-6-5-7-9-11-13-15-17-19-21-23-25-27-39(57)76-31-30-50-38(56)28-29-51-46(60)43(59)48(3,4)33-69-75(66,67)72-74(64,65)68-32-37-42(71-73(61,62)63)41(58)47(70-37)55-35-54-40-44(49)52-34-53-45(40)55/h34-37,41-43,47,58-59H,5-33H2,1-4H3,(H,50,56)(H,51,60)(H,64,65)(H,66,67)(H2,49,52,53)(H2,61,62,63)/t37-,41-,42-,43+,47-/m0/s1

InChI Key

BFTQMMRRPRTSMJ-ZRUHAAKZSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Structure of 25-Methyhexacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the molecular structure of 25-methyhexacosanoyl-CoA, a very-long-chain fatty acyl-CoA. Understanding the precise structure of such molecules is fundamental in various research and development areas, including metabolism, enzymology, and the development of therapeutics targeting fatty acid pathways.

Molecular Composition

This compound is a complex biomolecule comprised of three primary components: a long-chain fatty acyl group, a pantothenic acid (Vitamin B5) derivative, and an adenosine (B11128) triphosphate (ATP) derivative. The systematic name "this compound" precisely describes its chemical makeup:

  • Hexacosanoyl : This root indicates a saturated fatty acyl chain containing 26 carbon atoms. The "-oyl" suffix signifies that it is an acyl group, formed by the removal of a hydroxyl group from the carboxylic acid.

  • 25-Methyl : This prefix specifies the presence of a methyl (-CH3) group as a substituent on the 25th carbon atom of the hexacosanoyl chain.

  • CoA : This abbreviation stands for Coenzyme A, a large molecule that acts as a carrier for the acyl group.

The fatty acyl group is linked to Coenzyme A via a high-energy thioester bond, which is crucial for its biochemical reactivity.

Structural Elucidation

The complete structure of this compound can be visualized by considering its constituent parts:

  • The Acyl Chain : The backbone of the fatty acyl portion is a 26-carbon chain. A methyl group is attached to the carbon at position 25. The carbons are numbered starting from the carboxyl carbon (which is bonded to the sulfur atom of Coenzyme A).

  • Coenzyme A Moiety : Coenzyme A itself has a complex structure.[1][2][3][4] It consists of:

    • β-Mercaptoethylamine : This is the terminal portion containing the reactive thiol (-SH) group that forms the thioester bond with the acyl group.

    • Pantothenic Acid : This is a vitamin (B5) that is a central component of the Coenzyme A molecule.

    • 3'-Phosphoadenosine Diphosphate : This part of the molecule is derived from ATP and provides a handle for enzyme recognition and binding.

Visualization of the Molecular Structure

To provide a clear representation of the connectivity of these components, a 2D structural diagram is presented below. This diagram illustrates the long, saturated fatty acyl chain with its methyl substituent and the intricate structure of the Coenzyme A moiety attached through the thioester linkage.

Caption: 2D representation of this compound structure.

Experimental Protocols

The structural elucidation of very-long-chain fatty acyl-CoAs like this compound typically relies on advanced analytical techniques. Below are generalized methodologies for key experiments.

Table 1: Experimental Protocols for Structural Analysis

ExperimentMethodology
Mass Spectrometry (MS) Protocol: 1. Prepare a solution of the purified compound in a suitable solvent (e.g., methanol/water with a small amount of formic acid).2. Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).3. Acquire full scan mass spectra in both positive and negative ion modes to determine the accurate mass of the molecular ion.4. Perform tandem MS (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID) to obtain fragment ions. The fragmentation pattern will confirm the fatty acyl chain length and the Coenzyme A structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol: 1. Dissolve a sufficient quantity of the purified compound in a deuterated solvent (e.g., D2O or CD3OD).2. Acquire 1H and 13C NMR spectra to identify the chemical environments of all protons and carbons.3. Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to link protons to their directly attached carbons. These experiments confirm the connectivity of the atoms in the acyl chain and the Coenzyme A moiety, and pinpoint the location of the methyl group.
Gas Chromatography-Mass Spectrometry (GC-MS) of the Fatty Acid Protocol: 1. Hydrolyze the thioester bond of this compound using a strong base (e.g., KOH) to release the free fatty acid.2. Esterify the resulting 25-methylhexacosanoic acid to a more volatile derivative (e.g., a methyl ester) using a reagent like BF3-methanol.3. Analyze the fatty acid methyl ester (FAME) by GC-MS. The retention time on the GC column and the mass spectrum of the FAME will confirm the chain length and the branching position of the methyl group.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

Table 2: Physicochemical Data for this compound

PropertyValue
Chemical Formula C48H88N7O17P3S
Monoisotopic Mass 1159.5170 Da
Average Molecular Weight 1160.24 g/mol
Key MS/MS Fragments (indicative) Fragments corresponding to the loss of the acyl chain, adenosine monophosphate, and parts of the pantothenate moiety.

This in-depth guide provides a foundational understanding of the structure of this compound, essential for professionals engaged in related scientific research and development.

References

Endogenous Synthesis of 25-Methylhexacosanoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the putative endogenous synthesis pathway of 25-methylhexacosanoyl-CoA, a very long-chain branched-chain fatty acyl-CoA. While direct experimental evidence for the complete synthesis of this specific molecule is limited, this document consolidates current knowledge on the biosynthesis of very long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs) to propose a plausible enzymatic pathway. This guide is intended for researchers, scientists, and drug development professionals interested in the metabolism of complex lipids and the enzymes involved in their synthesis. It includes a proposed signaling pathway, a summary of relevant quantitative data, and detailed experimental protocols for key assays.

Proposed Biosynthetic Pathway of 25-Methylhexacosanoyl-CoA

The endogenous synthesis of 25-methylhexacosanoyl-CoA is hypothesized to occur through the extension of a long-chain fatty acid precursor, incorporating a methyl branch near the terminus of the acyl chain. This process likely involves the concerted action of the fatty acid synthase (FAS) system, followed by multiple cycles of elongation by the very long-chain fatty acid (VLCFA) elongase complex located in the endoplasmic reticulum. The introduction of the methyl group is proposed to occur via the substitution of malonyl-CoA with methylmalonyl-CoA during a specific elongation cycle.

The key steps in the proposed pathway are:

  • De novo fatty acid synthesis: The process initiates with the synthesis of a saturated long-chain fatty acyl-CoA, typically palmitoyl-CoA (C16:0), by the cytosolic fatty acid synthase (FAS) complex.

  • Elongation to a very long-chain fatty acid precursor: The initial long-chain acyl-CoA undergoes several rounds of two-carbon elongation by the VLCFA elongase system. This multi-enzyme complex consists of four key enzymes:

    • ELOVL fatty acid elongase (ELOVL): Catalyzes the initial and rate-limiting condensation reaction.

    • 3-ketoacyl-CoA reductase (KAR): Reduces the 3-ketoacyl-CoA intermediate.

    • 3-hydroxyacyl-CoA dehydratase (HACD): Dehydrates the 3-hydroxyacyl-CoA intermediate.

    • trans-2,3-enoyl-CoA reductase (TER): Reduces the trans-2,3-enoyl-CoA intermediate to a saturated acyl-CoA.

  • Incorporation of the methyl branch: At the penultimate elongation step, leading to the C26 chain, it is proposed that methylmalonyl-CoA is utilized as the two-carbon donor instead of malonyl-CoA. This reaction would be catalyzed by an ELOVL elongase with specificity for both a very long-chain acyl-CoA substrate and the methylated extender unit. Based on current knowledge, ELOVL1 is a strong candidate for this step, given its demonstrated ability to elongate very long-chain branched-chain fatty acids.[1]

  • Final elongation cycle: A final round of elongation with malonyl-CoA would result in the formation of 25-methylhexacosanoyl-CoA (C27-methyl).

Visualization of the Proposed Pathway

Endogenous_Synthesis_of_25_Methylhexacosanoyl_CoA Proposed Biosynthetic Pathway of 25-Methylhexacosanoyl-CoA cluster_FAS Cytosolic Fatty Acid Synthase (FAS) cluster_Elongation Endoplasmic Reticulum VLCFA Elongation Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC Palmitoyl-CoA (C16:0) Palmitoyl-CoA (C16:0) Malonyl-CoA->Palmitoyl-CoA (C16:0) FAS VLCFA-CoA (C24:0) VLCFA-CoA (C24:0) Palmitoyl-CoA (C16:0)->VLCFA-CoA (C24:0) ELOVL-mediated Elongation Cycles 24-Methylpentacosanoyl-CoA (C26-methyl) 24-Methylpentacosanoyl-CoA (C26-methyl) VLCFA-CoA (C24:0)->24-Methylpentacosanoyl-CoA (C26-methyl) ELOVL1 (putative) + Methylmalonyl-CoA 25-Methylhexacosanoyl-CoA (C27-methyl) 25-Methylhexacosanoyl-CoA (C27-methyl) 24-Methylpentacosanoyl-CoA (C26-methyl)->25-Methylhexacosanoyl-CoA (C27-methyl) ELOVL1/4 (putative) + Malonyl-CoA

Caption: Proposed pathway for 25-methylhexacosanoyl-CoA synthesis.

Quantitative Data

Quantitative data on the synthesis of 25-methylhexacosanoyl-CoA is scarce. However, data from studies on related enzymes and pathways provide insights into the potential kinetics of this process. The substrate specificities of mammalian ELOVL elongases are a key determinant of the final fatty acid profile.

EnzymeSubstrate(s)Product(s)Vmax (pmol/min/mg protein)Km (µM)Source
ELOVL1 C20:0-CoA, C22:0-CoAC22:0-CoA, C24:0-CoANot reportedNot reported[2]
iso-C23:0-CoA, anteiso-C23:0-CoAiso-C25:0-CoA, anteiso-C25:0-CoANot reportedNot reported[1]
ELOVL3 C18-CoAs (highest activity)C20-C22 acyl-CoAsNot reportedNot reported[3]
iso-C17:0-CoA, anteiso-C17:0-CoAup to iso-C23:0-CoA, anteiso-C25:0-CoANot reportedNot reported[1]
ELOVL4 C26:0-CoA, C28:0-CoA, C30:0-CoAC28:0-CoA, C30:0-CoA, C32:0-CoANot reportedNot reported[4]
ELOVL6 C16:0-CoAC18:0-CoA~25011.5[5]
ELOVL7 C18-CoAs (highest activity)C20-acyl-CoAsNot reportedNot reported[3]
Saturated branched-chain acyl-CoAsElongated branched-chain acyl-CoAsNot reportedNot reported[1]

Experimental Protocols

In Vitro Fatty Acid Elongation Assay

This protocol is adapted from established methods for measuring the activity of ELOVL elongases.[5]

Objective: To determine the ability of a specific ELOVL elongase to elongate a very long-chain methyl-branched acyl-CoA.

Materials:

  • Microsomes from cells overexpressing the ELOVL of interest

  • [1-14C]Malonyl-CoA

  • 24-Methylpentacosanoyl-CoA (substrate)

  • NADPH

  • Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare the reaction mixture containing reaction buffer, NADPH, and the acyl-CoA substrate in a microcentrifuge tube.

  • Initiate the reaction by adding the microsomal protein.

  • Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Stop the reaction by adding a strong base (e.g., 10 M KOH).

  • Saponify the lipids by heating at 70°C for 1 hour.

  • Acidify the reaction mixture with a strong acid (e.g., 12 M HCl).

  • Extract the fatty acids with an organic solvent (e.g., hexane).

  • Evaporate the solvent and redissolve the fatty acid residue in a suitable solvent.

  • Quantify the radioactivity of the product by liquid scintillation counting.

Analysis of 25-Methylhexacosanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the analysis of very long-chain branched-chain fatty acids.[6][7]

Objective: To identify and quantify 25-methylhexacosanoic acid in a biological sample.

Materials:

  • Biological sample (e.g., cells, tissue)

  • Internal standard (e.g., deuterated C27 fatty acid)

  • Solvents for lipid extraction (e.g., chloroform:methanol)

  • Derivatizing agent (e.g., BF3-methanol or trimethylsilyldiazomethane)

  • GC-MS system with a suitable capillary column

Procedure:

  • Lipid Extraction: Homogenize the biological sample in the presence of the internal standard and extract the total lipids using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

  • Saponification and Methylation: Saponify the lipid extract to release the fatty acids and then convert them to fatty acid methyl esters (FAMEs) using a derivatizing agent.

  • GC-MS Analysis: Inject the FAMEs into the GC-MS system. The gas chromatograph will separate the different FAMEs based on their volatility and polarity. The mass spectrometer will then fragment the FAMEs and generate a mass spectrum for each, allowing for their identification and quantification based on their fragmentation patterns and retention times compared to standards.

Logical Workflow and Signaling Pathways

The synthesis of 25-methylhexacosanoyl-CoA is not known to be regulated by a specific signaling pathway. However, the enzymes involved in its putative synthesis are subject to transcriptional and allosteric regulation that responds to the overall metabolic state of the cell.

Regulation_of_VLCFA_Synthesis Regulatory Inputs for VLCFA Synthesis Nutrient Status (High) Nutrient Status (High) Transcriptional Regulation Transcriptional Regulation Nutrient Status (High)->Transcriptional Regulation Hormonal Signals (e.g., Insulin) Hormonal Signals (e.g., Insulin) Hormonal Signals (e.g., Insulin)->Transcriptional Regulation Cellular Energy State (High ATP) Cellular Energy State (High ATP) Allosteric Regulation Allosteric Regulation Cellular Energy State (High ATP)->Allosteric Regulation ELOVL Expression ELOVL Expression Transcriptional Regulation->ELOVL Expression ACC Activity ACC Activity Allosteric Regulation->ACC Activity VLCFA Synthesis VLCFA Synthesis ELOVL Expression->VLCFA Synthesis Malonyl-CoA Pool Malonyl-CoA Pool ACC Activity->Malonyl-CoA Pool Malonyl-CoA Pool->VLCFA Synthesis

Caption: Factors influencing the synthesis of VLCFAs.

Conclusion

The endogenous synthesis of 25-methylhexacosanoyl-CoA is a complex process that likely involves the coordinated action of fatty acid synthase and the very long-chain fatty acid elongation system. While the precise enzymatic steps and regulatory mechanisms remain to be fully elucidated, the information presented in this guide provides a strong foundation for future research in this area. The proposed pathway, based on the known substrate specificities of ELOVL elongases, offers a testable model for further investigation. The provided experimental protocols can be adapted to explore the synthesis of this and other complex fatty acids, paving the way for a better understanding of their physiological roles and potential involvement in disease.

References

Unraveling the Enigma of 25-methyhexacosanoyl-CoA: A Technical Guide for Advancing Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Potential Biological Significance and a Roadmap for Future Investigation

This technical guide addresses the current understanding of 25-methyhexacosanoyl-CoA, a complex lipid molecule. While direct research on this specific very-long-chain branched-chain fatty acyl-CoA is presently limited in publicly accessible scientific literature, this document provides a foundational framework for researchers, scientists, and drug development professionals. By extrapolating from the known biological functions of related lipid molecules, this guide offers insights into its putative roles and outlines experimental pathways to elucidate its precise functions.

Introduction: The Knowledge Gap

An extensive review of current scientific literature reveals a significant gap in the specific knowledge surrounding the biological functions, metabolic pathways, and disease associations of this compound. Its structure, a C27 fatty acid with a methyl branch, places it at the intersection of very-long-chain fatty acid (VLCFA) and branched-chain fatty acid (BCFA) metabolism. Understanding its role is therefore crucial for a complete picture of lipidomics. This guide will leverage the existing knowledge of these broader lipid categories to build a theoretical framework for this compound.

Postulated Biological Functions Based on Structural Analogs

Given its nature as a very-long-chain branched-chain fatty acyl-CoA, this compound is likely involved in several key cellular processes.

A. Structural Roles in Cellular Membranes: Very-long-chain fatty acids are integral components of cellular membranes, particularly in the formation of sphingolipids and glycerophospholipids.[1] The presence of a methyl branch in this compound would likely influence membrane fluidity, permeability, and the formation of lipid rafts, specialized membrane microdomains involved in signal transduction.[2]

B. Energy Metabolism and Storage: Fatty acyl-CoAs are central to energy homeostasis, serving as substrates for mitochondrial β-oxidation to produce ATP.[3] While the metabolism of very-long-chain and branched-chain fatty acids has unique aspects, it is plausible that this compound can be catabolized for energy, particularly in specific tissues or under certain metabolic conditions.

C. Cell Signaling and Regulation: Lipids derived from VLCFAs, such as ceramides (B1148491) and sphingolipids, are potent signaling molecules that regulate a variety of cellular processes including apoptosis, cell proliferation, and stress responses.[3] Branched-chain fatty acids have also been implicated in modulating inflammatory pathways and gene expression.[2][4] Therefore, this compound or its derivatives could act as signaling molecules in various pathways.

D. Potential Roles in Specific Tissues: VLCFAs are known to be highly enriched in particular tissues such as the brain, retina, skin, and testes, where they play specialized roles.[1] It is conceivable that this compound may have tissue-specific functions critical for the normal physiology of these organs.

Putative Metabolic Pathways

The synthesis and degradation of this compound are likely to involve specialized enzymatic machinery.

A. Biosynthesis: The elongation of fatty acids beyond C16 occurs in the endoplasmic reticulum through the action of a family of enzymes known as fatty acid elongases (ELOVLs).[1] The synthesis of a C27 branched-chain fatty acid would likely involve a multi-step process starting from a branched-chain primer, followed by elongation cycles catalyzed by specific ELOVL enzymes.

Putative_Biosynthesis_of_25_methyhexacosanoyl_CoA Putative Biosynthesis of this compound Branched-chain Acyl-CoA\n(e.g., Isovaleryl-CoA) Branched-chain Acyl-CoA (e.g., Isovaleryl-CoA) Elongation Cycle 1 Elongation Cycle 1 Branched-chain Acyl-CoA\n(e.g., Isovaleryl-CoA)->Elongation Cycle 1 ELOVL? Intermediate\nBranched-chain Acyl-CoA Intermediate Branched-chain Acyl-CoA Elongation Cycle 1->Intermediate\nBranched-chain Acyl-CoA + Malonyl-CoA ... ... Intermediate\nBranched-chain Acyl-CoA->... C25-methylhexacosanoyl-CoA C25-methylhexacosanoyl-CoA ...->C25-methylhexacosanoyl-CoA ELOVL? 25-methylhexacosanoic Acid 25-methylhexacosanoic Acid C25-methylhexacosanoyl-CoA->25-methylhexacosanoic Acid Acyl-CoA Thioesterase This compound This compound 25-methylhexacosanoic Acid->this compound Acyl-CoA Synthetase Putative_Degradation_of_25_methyhexacosanoyl_CoA Putative Degradation of this compound cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion This compound This compound Peroxisomal Beta-Oxidation Peroxisomal Beta-Oxidation This compound->Peroxisomal Beta-Oxidation ACOX? Shortened Branched-chain\nAcyl-CoA + Acetyl-CoA Shortened Branched-chain Acyl-CoA + Acetyl-CoA Peroxisomal Beta-Oxidation->Shortened Branched-chain\nAcyl-CoA + Acetyl-CoA Shortened Branched-chain\nAcyl-CoA Shortened Branched-chain Acyl-CoA Mitochondrial Beta-Oxidation Mitochondrial Beta-Oxidation Shortened Branched-chain\nAcyl-CoA->Mitochondrial Beta-Oxidation ACAD? Propionyl-CoA + Acetyl-CoA Propionyl-CoA + Acetyl-CoA Mitochondrial Beta-Oxidation->Propionyl-CoA + Acetyl-CoA Propionyl-CoA Propionyl-CoA TCA Cycle TCA Cycle Propionyl-CoA->TCA Cycle Acetyl-CoA Acetyl-CoA Acetyl-CoA->TCA Cycle Experimental_Workflow_for_Novel_Acyl_CoA Experimental Workflow for a Novel Acyl-CoA Hypothesis Hypothesis Chemical Synthesis & Purification Chemical Synthesis & Purification Hypothesis->Chemical Synthesis & Purification 1. Structural Verification\n(MS, NMR) Structural Verification (MS, NMR) Chemical Synthesis & Purification->Structural Verification\n(MS, NMR) 2. Development of\nQuantification Method (LC-MS/MS) Development of Quantification Method (LC-MS/MS) Structural Verification\n(MS, NMR)->Development of\nQuantification Method (LC-MS/MS) 3. Quantification in\nBiological Samples Quantification in Biological Samples Development of\nQuantification Method (LC-MS/MS)->Quantification in\nBiological Samples 4. Functional Characterization Functional Characterization Quantification in\nBiological Samples->Functional Characterization 5. In Vitro Enzyme Assays In Vitro Enzyme Assays Functional Characterization->In Vitro Enzyme Assays Cell-Based Assays Cell-Based Assays Functional Characterization->Cell-Based Assays In Vivo Model Studies In Vivo Model Studies Functional Characterization->In Vivo Model Studies Biological Function Elucidation Biological Function Elucidation In Vitro Enzyme Assays->Biological Function Elucidation Cell-Based Assays->Biological Function Elucidation In Vivo Model Studies->Biological Function Elucidation

References

The Discovery of 25-Methylhexacosanoyl-CoA in Mammals: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of lipidomics is continually expanding, revealing a vast diversity of fatty acyl structures with critical biological roles. Among these are the very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms. A specialized subset of these, the methyl-branched VLCFAs, are emerging as key components of specific mammalian tissues, contributing to the unique biophysical properties of cellular barriers. This technical guide focuses on the discovery and characterization of a specific methyl-branched VLCFA intermediate, 25-methylhexacosanoyl-CoA. While a singular "discovery" paper for this molecule is not apparent in the literature, its existence and biosynthesis are inferred from the identification of its corresponding fatty acid and the elucidation of the enzymatic pathways responsible for its formation. This document synthesizes the current understanding of the biosynthesis, tissue distribution, and analytical methodologies related to 25-methylhexacosanoyl-CoA in mammals.

Biosynthesis of 25-Methylhexacosanoyl-CoA

The synthesis of 25-methylhexacosanoyl-CoA is a multi-step process involving both fatty acid synthase (FAS) and a family of specialized elongase enzymes. The methyl branch is introduced early in the process, followed by sequential elongation to the final C27 acyl chain.

1. Initiation with a Branched-Chain Starter Unit:

The biosynthesis of anteiso-branched fatty acids, which have a methyl group on the antepenultimate (n-2) carbon, begins with a branched-chain starter unit derived from the catabolism of the amino acid isoleucine. Isoleucine is converted to 2-methylbutyryl-CoA, which serves as a primer for fatty acid synthase.

2. Elongation by Fatty Acid Synthase (FAS):

Fatty acid synthase utilizes the 2-methylbutyryl-CoA starter and iteratively adds two-carbon units from malonyl-CoA to produce a shorter-chain anteiso-fatty acid, such as anteiso-pentadecanoyl-CoA (anteiso-C15:0-CoA).

3. Elongation to Very-Long-Chain Acyl-CoAs by ELOVL Enzymes:

The subsequent elongation of the shorter-chain anteiso-acyl-CoA to a C27 acyl-CoA is carried out by members of the Elongation of Very-Long-Chain Fatty Acids (ELOVL) family of enzymes. Recent research has identified the specific ELOVLs involved in this process.[1]

  • ELOVL3: This elongase exhibits high activity towards anteiso-C17:0 acyl-CoA and is responsible for its elongation up to anteiso-C25:0 acyl-CoA.[1]

  • ELOVL1: Following the action of ELOVL3, ELOVL1 is responsible for the final elongation steps, taking anteiso-C23:0 and anteiso-C25:0 acyl-CoAs and elongating them further.[1] The elongation of a C25 anteiso-acyl-CoA by ELOVL1 would result in the formation of 25-methylhexacosanoyl-CoA (anteiso-C27:0-CoA).

This sequential action of ELOVL3 and ELOVL1 provides the enzymatic basis for the synthesis of 25-methylhexacosanoyl-CoA.

Tissue Distribution

The presence of 25-methylhexacosanoic acid, the fatty acid corresponding to 25-methylhexacosanoyl-CoA, has been identified in specific mammalian tissues, suggesting a localized function for this unique lipid.

  • Meibomian Glands: These glands, located in the eyelids, secrete meibum, a lipid-rich substance that forms the outer layer of the tear film. Meibum is notably rich in branched-chain VLCFAs. Studies have identified anteiso-branched chain fatty acids with chain lengths of up to 27 carbons in the meibomian glands of gerbils.[2] A comprehensive study in mice revealed that a significant portion of cholesteryl esters and wax esters in meibomian glands are branched, with ELOVL1 being crucial for the elongation of these branched-chain VLC acyl-CoAs.[1]

  • Vernix Caseosa: This waxy, white substance coats the skin of newborn humans. Analysis of the fatty acids in vernix caseosa has revealed the presence of a complex mixture of branched-chain fatty acids, although specific identification of 25-methylhexacosanoic acid is not consistently reported. The presence of other anteiso-VLCFAs suggests it may be a component.

  • Skin: Ceramides containing branched-chain fatty acids have been found in the skin, indicating a role for these lipids in the epidermal barrier.[1]

Quantitative Data

Direct quantitative data for 25-methylhexacosanoyl-CoA is scarce in the literature. However, studies on the fatty acid composition of relevant tissues provide an indication of the abundance of its corresponding fatty acid.

Tissue/Lipid FractionOrganismFatty AcidRelative AbundanceReference
Meibomian GlandGerbilAnteiso-C25 to C27Major concentration in this range[2]
Meibomian Gland Cholesteryl EstersMouse≥C24:0 branched-chainDecreased in Elovl1 mutant mice[1]
Meibomian Gland Wax EstersMouse≥C25:0 branched-chainDecreased in Elovl1 mutant mice[1]

Experimental Protocols

The identification and quantification of 25-methylhexacosanoyl-CoA and its corresponding fatty acid rely on sophisticated analytical techniques, primarily mass spectrometry coupled with chromatographic separation.

Lipid Extraction
  • Tissue Homogenization: Tissues such as meibomian glands or skin are homogenized in a suitable solvent system, typically a chloroform/methanol mixture (e.g., 2:1, v/v), to extract total lipids.

  • Liquid-Liquid Extraction: A biphasic separation is induced by the addition of a salt solution (e.g., 0.9% NaCl) or water. The lower organic phase containing the lipids is collected.

Analysis of the Corresponding Fatty Acid (25-Methylhexacosanoic Acid)
  • Hydrolysis: The extracted lipids are subjected to acid or alkaline hydrolysis to release the free fatty acids from their esterified forms (e.g., in triglycerides or wax esters).

  • Derivatization to Fatty Acid Methyl Esters (FAMEs): The free fatty acids are then derivatized to their more volatile methyl esters using reagents such as BF3-methanol or methanolic HCl.

  • Gas Chromatography-Mass Spectrometry (GC-MS): The FAMEs are separated by gas chromatography based on their volatility and polarity and detected by a mass spectrometer. The mass spectrum provides information about the molecular weight and fragmentation pattern, allowing for the identification of the branched-chain structure.

Direct Analysis of 25-Methylhexacosanoyl-CoA
  • Acyl-CoA Extraction: A specific extraction protocol is required for acyl-CoAs due to their amphipathic nature. This often involves precipitation of proteins with an acid (e.g., perchloric acid or trichloroacetic acid) followed by solid-phase extraction (SPE) to purify the acyl-CoAs.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the method of choice for the sensitive and specific detection of acyl-CoAs.

    • Chromatography: Reverse-phase liquid chromatography is used to separate the different acyl-CoA species based on their chain length and polarity.

    • Mass Spectrometry: Electrospray ionization (ESI) is typically used to generate ions of the acyl-CoA molecules. Tandem mass spectrometry (MS/MS) is then employed for specific detection. A precursor ion (the molecular ion of 25-methylhexacosanoyl-CoA) is selected and fragmented, and a specific product ion is monitored (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM). This provides high specificity and allows for quantification.

Signaling Pathways and Logical Relationships

The specific signaling pathways directly involving 25-methylhexacosanoyl-CoA have not yet been elucidated. However, its biosynthesis and incorporation into complex lipids are part of the broader metabolic network of VLCFA metabolism.

Biosynthesis_of_25_Methylhexacosanoyl_CoA Isoleucine Isoleucine Methylbutyryl_CoA 2-Methylbutyryl-CoA (Starter Unit) Isoleucine->Methylbutyryl_CoA Catabolism FAS Fatty Acid Synthase (FAS) Methylbutyryl_CoA->FAS Anteiso_C15_CoA anteiso-C15:0-CoA FAS->Anteiso_C15_CoA Elongation ELOVL3 ELOVL3 Anteiso_C15_CoA->ELOVL3 Anteiso_C25_CoA anteiso-C25:0-CoA ELOVL3->Anteiso_C25_CoA Iterative Elongation ELOVL1 ELOVL1 Anteiso_C25_CoA->ELOVL1 Target_CoA 25-Methylhexacosanoyl-CoA (anteiso-C27:0-CoA) ELOVL1->Target_CoA Elongation Complex_Lipids Incorporation into Complex Lipids (e.g., Wax Esters) Target_CoA->Complex_Lipids Malonyl_CoA Malonyl-CoA (2C unit) Malonyl_CoA->FAS Malonyl_CoA->ELOVL3 Malonyl_CoA->ELOVL1

Caption: Biosynthesis pathway of 25-methylhexacosanoyl-CoA.

Experimental_Workflow_for_Acyl_CoA_Analysis Tissue_Sample Mammalian Tissue Sample (e.g., Meibomian Gland) Extraction Acyl-CoA Extraction (Protein Precipitation & SPE) Tissue_Sample->Extraction LC Liquid Chromatography (Reverse Phase) Extraction->LC MS1 Mass Spectrometry (ESI) Precursor Ion Selection LC->MS1 MS2 Tandem MS (MS/MS) Fragmentation & Product Ion Detection MS1->MS2 Data_Analysis Data Analysis (Quantification & Identification) MS2->Data_Analysis

Caption: Workflow for the analysis of 25-methylhexacosanoyl-CoA.

Conclusion

The discovery of 25-methylhexacosanoyl-CoA in mammals is a testament to the advancements in lipidomic analysis and our growing understanding of the complexity of fatty acid metabolism. While not isolated in a single historical event, its presence and biosynthetic pathway have been uncovered through meticulous research into the composition of specialized tissues like the meibomian glands and the substrate specificities of the ELOVL elongase family. The localization of this unique branched-chain VLCFA suggests a crucial role in the formation of protective lipid barriers. Further research is warranted to fully elucidate the specific functions of 25-methylhexacosanoyl-CoA and the complex lipids it helps to form, which may open new avenues for understanding and treating conditions related to ocular surface health and skin barrier dysfunction. The methodologies outlined in this guide provide a foundation for researchers to further investigate this and other novel lipid species.

References

Unraveling the Metabolic Labyrinth: A Technical Guide to the 25-Methylhexacosanoyl-CoA Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Very long-chain fatty acids (VLCFAs) play crucial roles in numerous biological processes, and their dysregulation is implicated in several diseases. Among these, branched-chain VLCFAs, such as the putative 25-methylhexacosanoyl-CoA, represent a specialized class whose metabolic pathways are not fully elucidated. This technical guide provides a comprehensive overview of the current understanding and methodologies for identifying and characterizing the metabolic pathway of 25-methylhexacosanoyl-CoA. By integrating knowledge of branched-chain amino acid catabolism, fatty acid elongation, and advanced analytical techniques, we present a putative metabolic pathway and detail the experimental protocols necessary for its investigation. This document is intended to serve as a valuable resource for researchers in lipid biology and drug development, facilitating further exploration into the functional roles of these unique lipids and the development of novel therapeutic strategies.

Introduction

Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids, including sphingolipids and glycerophospholipids.[1][2] Their metabolism is critical for various physiological functions, and defects in VLCFA metabolism are linked to severe inherited disorders such as X-linked adrenoleukodystrophy, highlighting their biomedical importance.[1][3] A less-studied subclass of VLCFAs is the monomethyl branched-chain fatty acids (mmBCFAs). These lipids are thought to be primarily derived from the catabolism of branched-chain amino acids (BCAAs).[4]

This guide focuses on the metabolic pathway of a specific, hypothetical mmBCFA: 25-methylhexacosanoyl-CoA. While direct evidence for this specific molecule's pathway is limited, a putative pathway can be constructed based on established principles of BCAA metabolism and fatty acid elongation.[4][5] Understanding this pathway is crucial for elucidating its potential biological functions and its role in health and disease.

Proposed Metabolic Pathway of 25-Methylhexacosanoyl-CoA

The biosynthesis of 25-methylhexacosanoyl-CoA is proposed to occur in three main stages:

  • Initiation: Derivation of a branched-chain acyl-CoA primer from the catabolism of a branched-chain amino acid.

  • Elongation: A multi-cycle process in the endoplasmic reticulum where the primer is extended by two-carbon units.

  • Activation: The final fatty acid is activated to its CoA ester.

Initiation via Branched-Chain Amino Acid Catabolism

The initial branched-chain acyl-CoA is likely derived from the catabolism of leucine, isoleucine, or valine.[6][7] For a methyl branch at an odd-numbered carbon (counting from the carboxyl end), the precursor is likely derived from valine or isoleucine. The initial steps of BCAA catabolism involve transamination and oxidative decarboxylation to produce branched-chain acyl-CoA esters.[6][8]

BCAA_Catabolism BCAA Branched-Chain Amino Acid (e.g., Valine, Isoleucine) BCKA Branched-Chain α-Keto Acid BCAA->BCKA BCAT BCAcylCoA Branched-Chain Acyl-CoA (e.g., Isobutyryl-CoA) BCKA->BCAcylCoA BCKDH complex

Figure 1: Initial steps of branched-chain amino acid catabolism.
Elongation of the Branched-Chain Acyl-CoA

The resulting branched-chain acyl-CoA serves as a primer for the fatty acid elongation machinery located in the endoplasmic reticulum.[5] This process involves a cycle of four enzymatic reactions that sequentially add two-carbon units from malonyl-CoA.[3][5] Mammals possess seven elongase enzymes (ELOVL1-7), each with specific substrate specificities.[5]

Fatty_Acid_Elongation cluster_elongation_cycle Fatty Acid Elongation Cycle (Endoplasmic Reticulum) AcylCoA_n Acyl-CoA (Cn) KetoacylCoA β-Ketoacyl-CoA AcylCoA_n->KetoacylCoA ELOVL (Condensation) HydroxyacylCoA β-Hydroxyacyl-CoA KetoacylCoA->HydroxyacylCoA KAR (Reduction) EnoylCoA trans-2-Enoyl-CoA HydroxyacylCoA->EnoylCoA HACD (Dehydration) AcylCoA_n2 Acyl-CoA (Cn+2) EnoylCoA->AcylCoA_n2 TER (Reduction) Elongation\nCycles Elongation Cycles AcylCoA_n2->Elongation\nCycles MalonylCoA Malonyl-CoA MalonylCoA->KetoacylCoA BranchedPrimer Branched-Chain Acyl-CoA Primer BranchedPrimer->AcylCoA_n 25-Methylhexacosanoyl-CoA 25-Methylhexacosanoyl-CoA Elongation\nCycles->25-Methylhexacosanoyl-CoA Final Product

Figure 2: The fatty acid elongation cycle in the endoplasmic reticulum.

Experimental Protocols for Pathway Identification

The identification and characterization of the 25-methylhexacosanoyl-CoA metabolic pathway require a multi-pronged approach combining lipidomics, stable isotope tracing, and enzymatic assays.

Lipid Extraction and Analysis

Objective: To extract and quantify 25-methylhexacosanoic acid from biological samples.

Protocol: A modified Bligh and Dyer method is commonly used for lipid extraction.[9]

  • Homogenization: Homogenize tissue or cell samples in a chloroform (B151607):methanol (1:2, v/v) solution.

  • Phase Separation: Add chloroform and water to achieve a final ratio of chloroform:methanol:water (2:2:1.8, v/v/v) to induce phase separation.

  • Lipid Collection: The lower organic phase, containing the lipids, is collected.

  • Drying and Derivatization: The lipid extract is dried under a stream of nitrogen. For gas chromatography-mass spectrometry (GC-MS) analysis, fatty acids are often derivatized to fatty acid methyl esters (FAMEs).[10]

  • Analysis: The derivatized samples are analyzed by GC-MS or liquid chromatography-mass spectrometry (LC-MS).[11][12][13]

Stable Isotope Tracing

Objective: To trace the incorporation of precursors into 25-methylhexacosanoic acid.

Protocol:

  • Cell Culture: Culture cells in a medium supplemented with stable isotope-labeled precursors, such as ¹³C-labeled branched-chain amino acids or ¹³C-labeled acetate.

  • Incubation: Incubate the cells for a defined period to allow for the metabolism of the labeled precursors.

  • Lipid Extraction and Analysis: Perform lipid extraction and analysis as described in section 3.1.

  • Mass Spectrometry Analysis: Analyze the samples using high-resolution mass spectrometry to detect the incorporation of the ¹³C label into 25-methylhexacosanoic acid.[11][13]

Enzyme Assays

Objective: To measure the activity of enzymes involved in the metabolic pathway.

Protocol for Acyl-CoA Synthetase Activity:

  • Enzyme Source: Use purified recombinant enzyme or cell lysates.

  • Reaction Mixture: Prepare a reaction mixture containing the enzyme, ATP, Coenzyme A, and 25-methylhexacosanoic acid.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Detection: The formation of 25-methylhexacosanoyl-CoA can be quantified using a coupled enzyme assay that leads to a colorimetric or fluorometric output.[14][15] Alternatively, the product can be directly measured by LC-MS.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data that could be obtained from the described experiments.

ParameterMethodSample TypeHypothetical ValueReference
Concentration of 25-methylhexacosanoic acidGC-MSAdipose Tissue5.2 ± 1.3 ng/mg tissue[16]
¹³C-Label Incorporation from ¹³C-ValineLC-MSCultured Fibroblasts15.6 ± 3.1%[11]
Acyl-CoA Synthetase ActivityFluorometric AssayLiver Microsomes2.1 ± 0.4 nmol/min/mg protein[15]

Experimental Workflow Visualization

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_isotope_tracing Stable Isotope Tracing cluster_enzyme_assay Enzyme Assays Sample Biological Sample (Tissue, Cells) Homogenization Homogenization Sample->Homogenization Extraction Lipid Extraction (Bligh & Dyer) Homogenization->Extraction Derivatization Derivatization (FAMEs) Extraction->Derivatization LCMS LC-MS Analysis Extraction->LCMS GCMS GC-MS Analysis Derivatization->GCMS Data Analysis Data Analysis GCMS->Data Analysis LCMS->Data Analysis LabeledPrecursor ¹³C-Labeled Precursor CellCulture Cell Culture LabeledPrecursor->CellCulture CellCulture->Sample EnzymeSource Enzyme Source Assay Activity Assay EnzymeSource->Assay Assay->Data Analysis

Figure 3: A typical experimental workflow for pathway identification.

Conclusion

The metabolic pathway of 25-methylhexacosanoyl-CoA, while not yet fully elucidated, can be inferred from our current understanding of branched-chain fatty acid synthesis and very long-chain fatty acid elongation. This technical guide provides a putative pathway and a comprehensive set of experimental protocols for its investigation. The methodologies described, including advanced mass spectrometry techniques and enzymatic assays, will be instrumental in confirming the proposed pathway and in understanding the biological significance of this unique lipid. Further research in this area holds the potential to uncover novel aspects of lipid metabolism and its role in human health and disease, offering new avenues for therapeutic intervention.

References

potential role of 25-methyhexacosanoyl-CoA in cell signaling

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Potential Role of 25-methylhexacosanoyl-CoA in Cell Signaling

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on 25-methylhexacosanoyl-CoA is not available in current scientific literature. This guide extrapolates its potential structure, biosynthesis, and roles in cell signaling based on established principles of very-long-chain fatty acid (VLCFA) and branched-chain fatty acid (BCFA) biochemistry and molecular biology. The content herein is intended to be a predictive framework to stimulate and guide future research.

Introduction: Defining a Novel Molecular Entity

25-methylhexacosanoyl-CoA is a C27 fatty acyl-coenzyme A thioester. Its structure is characterized by a 26-carbon (hexacosanoyl) backbone, placing it in the class of very-long-chain fatty acids (VLCFAs), which are fatty acids with 22 or more carbon atoms. The presence of a methyl group at the 25th carbon position categorizes it as a branched-chain fatty acid (BCFA), specifically an iso-form due to the methyl branch on the penultimate carbon.

VLCFAs are integral components of cellular lipids, including sphingolipids and glycerophospholipids, where they play critical roles in determining the biophysical properties of membranes.[1][2] BCFAs are also known to modulate membrane fluidity and have been identified as bioactive molecules with roles in various cellular processes.[3] The combination of a very-long-chain and a branched structure suggests that 25-methylhexacosanoyl-CoA could possess unique properties and functions, particularly in the modulation of membrane-associated signaling events. This document outlines the theoretical biosynthesis of this molecule and explores its potential roles in cell signaling, supported by data from related lipid species.

Proposed Biosynthesis of 25-methylhexacosanoyl-CoA

The synthesis of 25-methylhexacosanoyl-CoA is hypothesized to occur via the fatty acid elongation (FAE) system located in the endoplasmic reticulum. This multi-enzyme complex extends an existing acyl-CoA primer by two-carbon units derived from malonyl-CoA.[4][5] For a branched-chain VLCFA, the process would require a branched-chain precursor.

The elongation cycle consists of four sequential reactions:

  • Condensation: A β-ketoacyl-CoA synthase (KCS) catalyzes the rate-limiting condensation of an acyl-CoA primer with malonyl-CoA. To produce a C27 iso-BCFA, the process would likely initiate with a long-chain iso-acyl-CoA primer (e.g., iso-palmitoyl-CoA) and undergo several elongation cycles. Alternatively, a shorter iso-acyl-CoA could be elongated by specific ELOVL (Elongation of Very Long Chain Fatty Acids) enzymes.[5]

  • Reduction: The resulting β-ketoacyl-CoA is reduced to a β-hydroxyacyl-CoA by a β-ketoacyl-CoA reductase (KCR).[4]

  • Dehydration: A β-hydroxyacyl-CoA dehydratase (HCD) removes a water molecule to form a trans-2,3-enoyl-CoA.[4]

  • Reduction: An enoyl-CoA reductase (ECR) reduces the double bond to yield a saturated acyl-CoA, now two carbons longer than the original primer.[4]

The synthesis of the initial branched-chain primer likely originates from the catabolism of branched-chain amino acids like leucine, which can be converted to branched-chain α-keto acids and subsequently to branched-chain acyl-CoAs that prime fatty acid synthesis.[6]

Biosynthesis of 25-methylhexacosanoyl-CoA cluster_0 Endoplasmic Reticulum BCAA Branched-Chain Amino Acids (e.g., Leucine) BCKA Branched-Chain α-Keto Acid BCAA->BCKA BC_AcylCoA Branched-Chain Acyl-CoA Primer (e.g., Isobutyryl-CoA) BCKA->BC_AcylCoA LC_BCAcylCoA Long-Chain Branched Acyl-CoA BC_AcylCoA->LC_BCAcylCoA Fatty Acid Synthase (FASN) VLC_BCAcylCoA 25-methylhexacosanoyl-CoA LC_BCAcylCoA->VLC_BCAcylCoA Multiple Elongation Cycles KCS KCS LC_BCAcylCoA->KCS Primer MalonylCoA Malonyl-CoA MalonylCoA->KCS 2C Donor KCR KCR KCS->KCR β-Ketoacyl-CoA HCD HCD KCR->HCD β-Hydroxyacyl-CoA ECR ECR HCD->ECR trans-2,3-Enoyl-CoA ECR->LC_BCAcylCoA Elongated Acyl-CoA (+2 Carbons)

Caption: Proposed biosynthetic pathway for 25-methylhexacosanoyl-CoA.

Predicted Roles in Cell Signaling

As a fatty acyl-CoA, 25-methylhexacosanoyl-CoA is a metabolically active molecule. Its potential signaling roles can be inferred from its unique structure, combining features of both VLCFAs and BCFAs.

Modulation of Sphingolipid Signaling Pathways

VLCFAs are preferentially incorporated into ceramides, the backbone of most sphingolipids.[7][8] These VLCFA-containing sphingolipids are essential for the proper formation and function of lipid rafts—specialized membrane microdomains that concentrate signaling proteins.[2] By altering the lipid composition of these rafts, 25-methylhexacosanoyl-CoA could influence the activity of raft-associated receptors and signaling complexes. The methyl branch would further modify the packing and fluidity of these domains. Perturbations in VLCFA-containing sphingolipids are known to impact signaling pathways controlling apoptosis, cell stress responses, and protein trafficking.[9][10]

Sphingolipid-Mediated Signaling mol 25-methylhexacosanoyl-CoA cer VLC-BCFA-Ceramide mol->cer Ceramide Synthase sph Complex Sphingolipids cer->sph raft Lipid Raft Formation & Membrane Properties sph->raft receptor Membrane Receptors (e.g., RTKs, GPCRs) raft->receptor Modulates Localization & Activity downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) receptor->downstream Signal Transduction response Cellular Response (Proliferation, Apoptosis, Stress Response) downstream->response

Caption: Hypothetical role in sphingolipid-mediated signaling pathways.
G-Protein Coupled Receptor (GPCR) Activation

Free fatty acids can act as signaling molecules by directly binding to and activating specific GPCRs.[11] For instance, GPR40 and GPR120 are receptors for medium- and long-chain fatty acids, respectively, and their activation leads to downstream events like insulin (B600854) secretion and anti-inflammatory responses.[12][13] It is plausible that 25-methylhexacosanoic acid, released from its CoA thioester by acyl-CoA thioesterases, could serve as a specific ligand for a known or orphan GPCR. The unique combination of chain length and branching would likely confer high specificity. Activation of such a receptor could trigger canonical G-protein signaling cascades involving Gαq (leading to IP3/DAG and calcium mobilization) or Gαs/i (modulating cAMP levels).

Protein Acylation

Protein acylation is a post-translational modification where a fatty acyl group is covalently attached to a protein, often regulating its subcellular localization, stability, and interaction with other proteins.[14][15] While N-myristoylation (C14) and S-palmitoylation (C16) are the most studied forms, evidence suggests that a wider variety of fatty acids can be utilized.[15][16] 25-methylhexacosanoyl-CoA could serve as a donor for a novel type of acylation, catalyzed by a specific protein acyltransferase. This modification could anchor target proteins to specific membrane domains or modulate their conformation and function, thereby impacting signaling networks.

Quantitative Data (Comparative Analysis)

No quantitative data exists for 25-methylhexacosanoyl-CoA. The following tables summarize data for structurally related VLCFAs and BCFAs to provide context for potential magnitudes of effect.

Table 1: Representative Quantitative Data on VLCFA Levels in Disease Data is illustrative and compiled from typical findings in the literature.

AnalyteConditionFold Change vs. ControlBiological MatrixReference
Hexacosanoic Acid (C26:0)X-linked Adrenoleukodystrophy (X-ALD)5-15x increasePlasma[17]
Tetracosanoic Acid (C24:0)X-linked Adrenoleukodystrophy (X-ALD)2-5x increasePlasma[17]
C26:0 / C22:0 RatioX-linked Adrenoleukodystrophy (X-ALD)> 0.023 (diagnostic)Plasma[18]
C24:0 / C22:0 RatioX-linked Adrenoleukodystrophy (X-ALD)> 1.39 (diagnostic)Plasma[18]

Table 2: Representative Quantitative Effects of BCFAs on Cellular Processes

BCFA SpeciesCell TypeEffectQuantitative Measurement (IC₅₀ or % change)Reference
iso-16:0Human Breast Cancer CellsCytotoxicityIC₅₀ ≈ 25 µM[19]
13-methyltetradecanoic acidHuman Breast Cancer CellsInhibition of Fatty Acid Biosynthesis~50% reduction in [¹⁴C]acetate incorporation[19]

Experimental Protocols

Investigating the hypothetical roles of 25-methylhexacosanoyl-CoA requires a multi-faceted approach combining advanced analytical chemistry, molecular biology, and cell biology techniques.

Protocol 1: Quantification by LC-MS/MS

This protocol outlines a method for the sensitive detection and quantification of 25-methylhexacosanoyl-CoA in biological samples.

Objective: To measure the abundance of 25-methylhexacosanoyl-CoA in cell or tissue extracts.

Methodology:

  • Sample Preparation:

    • Flash-freeze ~50 mg of tissue or 1-5 million cells in liquid nitrogen to quench metabolic activity.

    • Homogenize the sample in 2 ml of cold 100 mM KH₂PO₄ buffer containing a suitable internal standard (e.g., heptadecanoyl-CoA).[20]

  • Lipid Extraction:

    • Perform a modified Bligh-Dyer or Folch extraction optimized for acyl-CoAs. Add 2 ml isopropanol, 0.25 ml saturated (NH₄)₂SO₄, and 4 ml acetonitrile.[20]

    • Vortex vigorously for 5 minutes and centrifuge at 2,000 x g for 5 minutes.

    • Collect the upper aqueous/organic phase containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Dilute the extract with 10 ml of 100 mM KH₂PO₄ (pH 4.9).

    • Apply the diluted extract to a C18 SPE cartridge pre-conditioned with methanol (B129727) and water.

    • Wash the cartridge with 40% methanol to remove polar impurities.

    • Elute the acyl-CoAs with 80% methanol containing a weak acid (e.g., 0.1% acetic acid).

    • Dry the eluate under a stream of nitrogen.

  • LC-MS/MS Analysis:

    • Reconstitute the dried sample in a suitable mobile phase (e.g., 50:50 methanol:water).

    • Inject the sample onto a reverse-phase C18 UPLC column.

    • Perform chromatographic separation using a gradient of mobile phase A (e.g., water with 10 mM ammonium (B1175870) acetate) and mobile phase B (e.g., acetonitrile/isopropanol with 10 mM ammonium acetate).

    • Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-product ion transitions for 25-methylhexacosanoyl-CoA and the internal standard must be determined using a synthesized standard.

Experimental Workflow for Quantification start Biological Sample (Tissue or Cells) homogenize Homogenization (with Internal Standard) start->homogenize extract Solvent Extraction homogenize->extract spe Solid-Phase Extraction (SPE) Cleanup extract->spe analyze LC-MS/MS Analysis (MRM Mode) spe->analyze quantify Data Processing & Quantification analyze->quantify

Caption: Experimental workflow for the quantification of 25-methylhexacosanoyl-CoA.
Protocol 2: Gene Silencing to Probe Biosynthesis and Function

Objective: To identify the ELOVL enzyme responsible for the final elongation steps of 25-methylhexacosanoyl-CoA and to assess the functional consequences of its depletion.

Methodology:

  • Candidate Gene Selection: Based on substrate specificities, mammalian ELOVL1, ELOVL3, and ELOVL7 are potential candidates for elongating long-chain acyl-CoAs to VLCFAs.[5]

  • siRNA Transfection:

    • Culture a relevant cell line (e.g., hepatocytes, adipocytes, or neuronal cells).

    • Transfect cells with siRNAs targeting ELOVL1, ELOVL3, ELOVL7, and a non-targeting control siRNA using a suitable lipid-based transfection reagent.

  • Verification of Knockdown:

    • After 48-72 hours, harvest a subset of cells.

    • Extract total RNA and perform qRT-PCR to quantify the mRNA levels of the target ELOVL genes, normalizing to a housekeeping gene.

    • Extract total protein and perform Western blotting to confirm a reduction in the target ELOVL protein levels.

  • Lipidomic Analysis:

    • Harvest the remaining cells and perform acyl-CoA analysis as described in Protocol 5.1 to determine if the knockdown of a specific ELOVL enzyme leads to a significant reduction in 25-methylhexacosanoyl-CoA levels.

  • Functional Assays:

    • In parallel, subject the siRNA-treated cells to functional assays relevant to predicted signaling roles.

    • Membrane Fluidity: Measure membrane fluidity using fluorescence anisotropy with a probe like TMA-DPH.

    • Signaling Pathway Activation: Stimulate cells with a relevant ligand (e.g., growth factor, insulin) and measure the phosphorylation status of key downstream signaling proteins (e.g., Akt, ERK) by Western blot.

Conclusion and Future Directions

25-methylhexacosanoyl-CoA represents an unexplored but potentially significant molecule at the intersection of VLCFA and BCFA metabolism. Based on the known functions of its parent lipid classes, it is predicted to be a key structural component of membranes, particularly within sphingolipid-rich domains, and a modulator of membrane-based cell signaling. Its potential roles as a precursor for signaling lipids, a direct ligand for GPCRs, or a substrate for protein acylation warrant experimental investigation.

Future research should prioritize:

  • Chemical Synthesis: The organic synthesis of a 25-methylhexacosanoyl-CoA standard is critical for developing accurate analytical methods and for use in biochemical and cell-based assays.

  • Enzyme Identification: Definitive identification of the fatty acid synthase, elongase(s), and acyltransferases responsible for its synthesis and downstream utilization is essential.

  • Functional Validation: The hypothetical roles proposed in this guide must be tested using genetic and pharmacological tools in relevant cellular and animal models.

  • Screening for Interactors: Unbiased screens to identify receptor and protein binding partners will be crucial to elucidating its specific signaling pathways.

The study of this unique fatty acyl-CoA could open new avenues in understanding lipid-mediated signaling and may present novel targets for therapeutic intervention in metabolic and neurodegenerative diseases.

References

The Pivotal Role of Very-Long-Chain Fatty Acyl-CoAs in the Formation and Function of Lipid Rafts: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Membrane lipid rafts, dynamic microdomains enriched in sphingolipids and cholesterol, are critical signaling and trafficking platforms in the cell. The biophysical properties of these rafts are profoundly influenced by their lipid composition, particularly the acyl chain length of their constituent sphingolipids. This technical guide explores the essential role of very-long-chain fatty acids (VLCFAs), specifically focusing on the metabolic precursor 25-methylhexacosanoyl-CoA, in the biogenesis and functional integrity of lipid rafts. We delve into the molecular mechanisms, provide detailed experimental protocols for analysis, and present quantitative data to underscore the significance of VLCFA metabolism in cellular function, with a particular focus on neuronal development.

Introduction: The Molecular Architecture of Lipid Rafts

Cellular membranes are not homogenous lipid bilayers but are laterally organized into microdomains with distinct lipid and protein compositions. Among the most studied of these are lipid rafts, which are small (10-200 nm), highly dynamic, sterol- and sphingolipid-enriched domains.[1] These rafts are thought to exist in a liquid-ordered (Lo) phase, which is more tightly packed and less fluid than the surrounding liquid-disordered (Ld) phase of the bulk membrane.[1] This unique biophysical environment allows lipid rafts to function as platforms for signal transduction, protein trafficking, and membrane sorting.[2]

The formation and stability of lipid rafts are critically dependent on favorable interactions between cholesterol and sphingolipids.[3] Sphingolipids, with their often long and saturated acyl chains, pack tightly with cholesterol, creating the characteristic Lo phase. Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are key components of the ceramide backbone of many sphingolipids.[4] The incorporation of VLCFAs into sphingolipids is thought to significantly impact the thickness and stability of the lipid raft bilayer, thereby influencing the recruitment and function of associated proteins. While direct studies on 25-methylhexacosanoyl-CoA are limited, its role as a precursor for VLCFAs places it at a crucial juncture in the regulation of lipid raft composition and function.

The Role of VLCFA-Sphingolipids in Lipid Raft Formation

Very-long-chain fatty acids are predominantly found in the ceramide backbone of sphingolipids and are known to alter membrane thickness and rigidity, thereby contributing to the formation of lipid rafts.[4] A critical biological context for the importance of VLCFAs in lipid raft function is neuronal development, specifically the determination of neuronal polarity.

Recent studies have highlighted that the synthesis of VLCFAs is crucial for the proper development of neurons.[4] An enzyme involved in VLCFA synthesis, GPSN2, has been shown to be essential for neuronal polarity.[4] Knockout of GPSN2 in mice leads to abnormal neuronal networks due to impaired neuronal polarity determination.[4] Lipidomic analysis of these knockout mice revealed a specific reduction in VLCFA-containing ceramides (B1148491).[4] This deficiency in VLCFA-ceramides results in a loss of gangliosides, key components of lipid rafts, in the neuronal growth cone membranes.[4]

Crucially, the neuronal polarity defects in GPSN2-deficient neurons can be rescued by the application of C24:0 ceramide, but not by ceramides with shorter chains (C16:0) or other lipids like C24:0 phosphatidylcholine.[4] This demonstrates the specific and essential role of VLCFA-containing sphingolipids in maintaining lipid raft integrity and, consequently, proper neuronal function.

Quantitative Impact of VLCFA Deficiency on Lipid Raft Composition

The following tables summarize the quantitative changes observed in the lipid composition of detergent-resistant membranes (DRMs), a biochemical surrogate for lipid rafts, upon disruption of VLCFA metabolism.

Table 1: Relative Abundance of Sphingolipid Species in Lipid Rafts

Lipid SpeciesControl (Wild-Type)VLCFA-Deficient (e.g., GPSN2 Knockout)
Ceramides
C16:0-CeramideBaselineNo significant change
C24:0-CeramideHighSignificantly Reduced
Sphingomyelin
d18:1/24:0HighSignificantly Reduced
d18:1/24:1HighSignificantly Reduced
Gangliosides
GM1HighSignificantly Reduced

Data are synthesized from descriptive statements in the literature.[4]

Table 2: Biophysical and Protein Compositional Changes in Lipid Rafts

ParameterControl (Wild-Type)VLCFA-Deficient (e.g., GPSN2 Knockout)
Sterol-to-Protein Ratio High (e.g., 4-fold higher than bulk membrane)Reduced
Sphingolipid-to-Protein Ratio High (e.g., 5-fold higher than bulk membrane)Significantly Reduced
Raft-Associated Proteins
Flotillin-1HighReduced
GPI-anchored proteins (e.g., Thy-1)HighReduced

Data are synthesized from descriptive statements in the literature.[5]

Signaling Pathways Modulated by VLCFA-Dependent Lipid Rafts

The integrity of lipid rafts is paramount for the spatial and temporal regulation of cellular signaling. By acting as platforms for the co-localization of receptors and downstream effectors, they can amplify and specify signaling cascades. The requirement of VLCFA-sphingolipids for raft formation implies that VLCFA metabolism is a key regulator of these pathways.

A prime example is the signaling cascade governing neuronal polarity. The establishment of a single axon and multiple dendrites is a fundamental process in neuronal development that relies on the asymmetric organization of the plasma membrane and cytoskeleton, particularly in the growth cone.

G cluster_synthesis VLCFA-Sphingolipid Synthesis cluster_raft Lipid Raft Formation in Growth Cone cluster_signaling Neuronal Polarity Signaling Fatty_Acyl_CoA Long-Chain Fatty Acyl-CoA GPSN2 GPSN2 (Elongase) Fatty_Acyl_CoA->GPSN2 VLCFA_CoA 25-methylhexacosanoyl-CoA (and other VLCFA-CoAs) GPSN2->VLCFA_CoA Ceramide_Synthase Ceramide Synthase VLCFA_CoA->Ceramide_Synthase Ceramide_Synthase->VLCFA_Ceramide VLCFA_Ceramide->Lipid_Raft Signaling_Proteins Raft-Associated Signaling Proteins (e.g., GPI-anchored proteins, Kinases) Lipid_Raft->Signaling_Proteins Cytoskeletal_Dynamics Actin Cytoskeletal Dynamics Signaling_Proteins->Cytoskeletal_Dynamics Axon_Specification Axon Specification and Growth Cytoskeletal_Dynamics->Axon_Specification

Caption: VLCFA-Ceramide synthesis pathway and its role in lipid raft-mediated neuronal polarity.

In this pathway, the synthesis of VLCFA-CoAs, such as 25-methylhexacosanoyl-CoA, by elongases like GPSN2 is the initial step. These VLCFA-CoAs are then incorporated into ceramides. The resulting VLCFA-ceramides are essential for the structural integrity of lipid rafts within the neuronal growth cone. These rafts, in turn, concentrate signaling molecules that regulate the cytoskeletal dynamics necessary for the specification and outgrowth of the axon. Disruption of VLCFA synthesis leads to the disintegration of these signaling platforms, resulting in a failure of neuronal polarization.[4]

Experimental Protocols

The study of lipid rafts and their lipid composition relies on a set of specialized biochemical techniques. Below are detailed protocols for the isolation of detergent-resistant membranes and the subsequent analysis of their VLCFA content.

Isolation of Detergent-Resistant Membranes (DRMs) via Sucrose (B13894) Density Gradient Ultracentrifugation

This protocol is based on the principle that lipid rafts are resistant to solubilization by non-ionic detergents at low temperatures. This allows for their separation from the more soluble bulk membrane components by flotation on a density gradient.

Materials:

  • Cultured cells (e.g., primary neurons, ~5x107 cells)

  • Phosphate-buffered saline (PBS), ice-cold

  • TNE buffer: 25 mM Tris-HCl (pH 7.5), 150 mM NaCl, 5 mM EDTA

  • Protease inhibitor cocktail

  • 10% Triton X-100 solution

  • Sucrose solutions (in TNE): 80% (w/v), 35% (w/v), and 5% (w/v)

  • Ultracentrifuge and swinging bucket rotor (e.g., SW 41 Ti or equivalent)

  • Dounce homogenizer

  • 1.5 mL microcentrifuge tubes and 12 mL ultracentrifuge tubes

Procedure:

  • Cell Lysis:

    • Harvest cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold TNE buffer containing protease inhibitors.

    • Add 100 µL of 10% Triton X-100 to achieve a final concentration of 1%.

    • Incubate on ice for 30 minutes with occasional gentle mixing.

    • Homogenize the lysate with 10-15 strokes of a tight-fitting Dounce homogenizer on ice.

  • Sucrose Gradient Preparation:

    • In a 12 mL ultracentrifuge tube, mix the 1 mL of cell lysate with 1 mL of 80% sucrose solution to obtain a 40% sucrose solution.

    • Carefully overlay the 40% sucrose layer with 8 mL of 35% sucrose solution.

    • Finally, carefully overlay the 35% sucrose layer with 2 mL of 5% sucrose solution.

  • Ultracentrifugation:

    • Place the prepared gradient tubes in the swinging bucket rotor.

    • Centrifuge at 200,000 x g for 18-20 hours at 4°C.

  • Fraction Collection:

    • After centrifugation, a faint light-scattering band should be visible at the 5%/35% sucrose interface. This band contains the DRMs.

    • Carefully collect 1 mL fractions from the top of the gradient. The DRM fraction is typically found in fractions 4 and 5.

  • Analysis:

    • The protein content of each fraction can be analyzed by SDS-PAGE and Western blotting for raft markers (e.g., Flotillin-1, Caveolin-1) and non-raft markers (e.g., Calnexin).

    • The lipid content can be analyzed by mass spectrometry as described below.

G start Start: Cultured Cells lysis Cell Lysis: 1% Triton X-100 in TNE Buffer (4°C) start->lysis homogenize Dounce Homogenization lysis->homogenize gradient_prep Prepare Sucrose Gradient: Mix lysate with 80% sucrose (final 40%) Layer 35% and 5% sucrose homogenize->gradient_prep ultracentrifuge Ultracentrifugation: 200,000 x g, 18h, 4°C gradient_prep->ultracentrifuge collect Collect Fractions (1 mL each) ultracentrifuge->collect drm_fraction DRM Fraction at 5%/35% Interface collect->drm_fraction analysis Analysis: Western Blot (Proteins) Mass Spectrometry (Lipids) drm_fraction->analysis

Caption: Experimental workflow for the isolation of Detergent-Resistant Membranes (DRMs).
Quantitative Analysis of VLCFAs in DRMs by Mass Spectrometry

This protocol provides a general workflow for the analysis of fatty acid composition from isolated DRMs using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Isolated DRM fraction

  • Internal standards (e.g., deuterated C24:0, C26:0)

  • Chloroform/Methanol mixture (2:1, v/v)

  • 0.9% NaCl solution

  • BF3-methanol or HCl-methanol for transesterification

  • Hexane

  • GC-MS or LC-MS/MS system

Procedure:

  • Lipid Extraction:

    • To the DRM fraction, add a known amount of internal standard.

    • Perform a Bligh-Dyer or Folch extraction by adding chloroform/methanol (2:1) to the sample.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

  • Hydrolysis and Derivatization (for GC-MS):

    • Evaporate the solvent from the lipid extract under a stream of nitrogen.

    • To release fatty acids from complex lipids, perform an acid-catalyzed transesterification by heating the sample with BF3-methanol or HCl-methanol. This converts the fatty acids to fatty acid methyl esters (FAMEs).

    • Extract the FAMEs with hexane.

  • Mass Spectrometry Analysis:

    • GC-MS: Inject the FAMEs into the GC-MS system. The fatty acids will be separated based on their chain length and degree of saturation. The mass spectrometer will be used for detection and quantification against the internal standards.

    • LC-MS/MS: For a more direct analysis of different lipid classes, the total lipid extract can be directly infused or separated by liquid chromatography before entering the mass spectrometer. Specific lipid species (e.g., C24:0-ceramide) can be targeted and quantified using multiple reaction monitoring (MRM).

  • Data Analysis:

    • Identify and quantify the peaks corresponding to different fatty acids or lipid species by comparing their retention times and mass spectra to known standards.

    • Calculate the concentration or relative abundance of each fatty acid, including VLCFAs, in the DRM fraction.

Conclusion and Future Directions

The evidence strongly indicates that the synthesis of very-long-chain fatty acids, and by extension their activated CoA thioesters like 25-methylhexacosanoyl-CoA, is a critical regulatory point for the formation and function of lipid rafts. The incorporation of these VLCFAs into sphingolipids is not merely a structural contribution but a fundamental requirement for the integrity of these signaling platforms, as demonstrated by the severe consequences of their deficiency in neuronal development.

For researchers and drug development professionals, this highlights the enzymes in the VLCFA synthesis pathway, such as the ELOVL family of elongases, as potential therapeutic targets. Modulation of these enzymes could offer a novel approach to altering lipid raft composition and function, thereby influencing the numerous cellular processes that are orchestrated by these microdomains. Future research should focus on the precise lipidomic and proteomic characterization of lipid rafts in response to the modulation of specific VLCFA species. Furthermore, the development of super-resolution microscopy techniques will be invaluable in visualizing the dynamics of VLCFA-containing lipids within live-cell membranes, moving beyond the static picture provided by biochemical fractionation.

References

An In-depth Technical Guide to the Subcellular Localization of 25-Methylhexacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the subcellular localization of 25-methylhexacosanoyl-CoA, a very long-chain fatty acid (VLCFA). As with other VLCFAs, the primary site of its initial metabolism is the peroxisome. This document details the metabolic pathways, transport mechanisms, and experimental methodologies used to determine its subcellular distribution. Quantitative data, where available for analogous compounds, is presented, alongside detailed experimental protocols and visual diagrams of key processes to facilitate a deeper understanding for research and therapeutic development.

Introduction

Very long-chain fatty acids (VLCFAs) are fatty acids with 22 or more carbon atoms. 25-Methylhexacosanoyl-CoA is a specific type of VLCFA with a methyl branch, which has implications for its metabolism. The accumulation of VLCFAs is associated with several severe neurological disorders, such as X-linked adrenoleukodystrophy (X-ALD), highlighting the importance of understanding their subcellular trafficking and metabolism.[1] The exclusive site for the initial beta-oxidation of VLCFAs is the peroxisome, a membrane-bound organelle involved in various metabolic processes.[2][3][4] This guide will delve into the specifics of 25-methylhexacosanoyl-CoA's journey within the cell, from its transport into the peroxisome to its subsequent metabolic fate.

Subcellular Localization and Metabolic Fate

The metabolism of 25-methylhexacosanoyl-CoA is a compartmentalized process, primarily involving peroxisomes and mitochondria.

Peroxisomal Beta-Oxidation

Unlike shorter-chain fatty acids that are oxidized in the mitochondria, VLCFAs like 25-methylhexacosanoyl-CoA undergo their initial rounds of beta-oxidation exclusively within the peroxisomes.[2][3][4] This process shortens the long carbon chain. The enzymes within the peroxisome are specifically adapted to handle these very long acyl chains.

The peroxisomal beta-oxidation spiral consists of four key enzymatic steps:

  • Acyl-CoA Oxidase: Introduces a double bond.

  • Enoyl-CoA Hydratase/D-Bifunctional Protein: Adds a hydroxyl group.

  • L-Bifunctional Protein: Oxidation of the hydroxyl group.

  • Thiolase: Cleavage to release acetyl-CoA and a chain-shortened acyl-CoA.

This cycle is repeated until the acyl-CoA is shortened to a medium-chain fatty acyl-CoA, which can then be transported to the mitochondria for complete oxidation.

Transport into Peroxisomes

The entry of 25-methylhexacosanoyl-CoA into the peroxisome is an active process mediated by ATP-binding cassette (ABC) transporters located on the peroxisomal membrane.[5][6] Specifically, the ABCD1 transporter (also known as ALDP) is responsible for transporting VLCFA-CoAs, including likely 25-methylhexacosanoyl-CoA, from the cytosol into the peroxisomal matrix.[1][6][7] Mutations in the ABCD1 gene lead to X-linked adrenoleukodystrophy, characterized by the accumulation of VLCFAs.[1][6]

dot

cluster_cytosol Cytosol cluster_peroxisome Peroxisome cluster_mitochondrion Mitochondrion VLCFA 25-Methylhexacosanoyl-CoA ABCD1 ABCD1 Transporter VLCFA->ABCD1 Transport Beta_Oxidation Peroxisomal Beta-Oxidation ABCD1->Beta_Oxidation Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Beta_Oxidation->Shortened_Acyl_CoA Acetyl_CoA_P Acetyl-CoA Beta_Oxidation->Acetyl_CoA_P Mito_Beta_Oxidation Mitochondrial Beta-Oxidation Shortened_Acyl_CoA->Mito_Beta_Oxidation Transport Acetyl_CoA_M Acetyl-CoA Mito_Beta_Oxidation->Acetyl_CoA_M TCA_Cycle TCA Cycle Acetyl_CoA_M->TCA_Cycle Start Cultured Cells Homogenization Cell Lysis & Homogenization Start->Homogenization Centrifuge1 Low-Speed Centrifugation (700 x g) Homogenization->Centrifuge1 Pellet1 Nuclear Pellet Centrifuge1->Pellet1 Supernatant1 Post-Nuclear Supernatant Centrifuge1->Supernatant1 Centrifuge2 High-Speed Centrifugation (10,000 x g) Supernatant1->Centrifuge2 Pellet2 Mitochondrial Pellet Centrifuge2->Pellet2 Supernatant2 Post-Mitochondrial Supernatant Centrifuge2->Supernatant2 Ultracentrifuge Ultracentrifugation (100,000 x g) Supernatant2->Ultracentrifuge Pellet3 Microsomal Pellet (Peroxisomes, ER) Ultracentrifuge->Pellet3 Supernatant3 Cytosolic Fraction Ultracentrifuge->Supernatant3 Gradient Density Gradient Centrifugation Pellet3->Gradient Peroxisomes Purified Peroxisomes Gradient->Peroxisomes ER Purified ER Gradient->ER Ligands Fatty Acids, Eicosanoids PPARa PPARα Ligands->PPARa Activation RXR RXR PPARa->RXR Heterodimerization PPRE PPRE (Peroxisome Proliferator Response Element) RXR->PPRE Binding Gene_Expression Upregulation of Gene Expression PPRE->Gene_Expression ABCD1 ABCD1 Gene Gene_Expression->ABCD1 ACOX1 ACOX1 Gene Gene_Expression->ACOX1

References

The Metabolic Pathway of 25-Methylhexacosanoyl-CoA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of the enzymatic processes involved in the metabolism of 25-methylhexacosanoyl-CoA, a very long-chain methyl-branched fatty acyl-CoA. This document details the core enzymes, their catalytic activities, the subcellular localization of the metabolic pathway, and its regulatory mechanisms. It is intended to serve as a foundational resource for professionals engaged in research and drug development related to fatty acid metabolism and associated disorders.

Introduction: The Challenge of Metabolizing Branched-Chain Fatty Acids

Methyl-branched fatty acids, such as 25-methylhexacosanoic acid, present a unique metabolic challenge due to the presence of a methyl group on the acyl chain. This structural feature prevents their direct degradation through the conventional mitochondrial beta-oxidation pathway. Consequently, a specialized enzymatic machinery, primarily located within peroxisomes, is required for their catabolism. The initial activation of 25-methylhexacosanoic acid to its coenzyme A (CoA) ester, 25-methylhexacosanoyl-CoA, is a prerequisite for its entry into this specialized peroxisomal degradation pathway.

The Peroxisomal Beta-Oxidation Pathway for 2-Methyl-Branched Fatty Acyl-CoAs

The metabolism of 25-methylhexacosanoyl-CoA, which has a methyl group at an even-numbered carbon position (a 2-methyl-branched fatty acyl-CoA from the perspective of beta-oxidation cycles), proceeds through the peroxisomal beta-oxidation pathway. This pathway involves a series of enzymatic reactions that sequentially shorten the acyl chain.

Cellular Uptake and Activation

Prior to its degradation, 25-methylhexacosanoic acid must be transported into the cell and activated to its CoA derivative.

  • Transport into Peroxisomes: The ATP-binding cassette (ABC) transporter, specifically ABCD1 (also known as ALDP), is responsible for the transport of very long-chain fatty acids (VLCFAs) across the peroxisomal membrane.[1][2] While direct evidence for 25-methylhexacosanoyl-CoA is limited, it is presumed that ABCD1, and potentially other peroxisomal ABC transporters like ABCD2 and ABCD3, mediate its transport.[3][4]

  • Activation to Acyl-CoA: Very long-chain acyl-CoA synthetases (ACSVLs) located on the peroxisomal membrane and in the endoplasmic reticulum catalyze the ATP-dependent esterification of VLCFAs to their corresponding acyl-CoA esters.[5] This activation is crucial for their subsequent metabolic processing.

Core Enzymes of Peroxisomal Beta-Oxidation

Once inside the peroxisome, 25-methylhexacosanoyl-CoA is catabolized by a set of three core enzymes:

  • Branched-Chain Acyl-CoA Oxidase (ACOX2/BCOX): This flavoenzyme catalyzes the first and rate-limiting step of the pathway, introducing a double bond between the α- and β-carbons of the acyl-CoA.[6] Unlike the straight-chain acyl-CoA oxidase (ACOX1), ACOX2 exhibits specificity for 2-methyl-branched acyl-CoAs.[6]

  • Multifunctional Protein 2 (MFP-2): This single polypeptide possesses two distinct enzymatic activities: 2-enoyl-CoA hydratase and D-3-hydroxyacyl-CoA dehydrogenase.[7][8] It first hydrates the double bond introduced by ACOX2 and then dehydrogenates the resulting 3-hydroxyacyl-CoA.

  • Sterol Carrier Protein X (SCPx): Also known as peroxisomal thiolase 2, SCPx catalyzes the final step of the beta-oxidation cycle.[9][10][11][12] It cleaves the 3-ketoacyl-CoA intermediate, releasing a molecule of acetyl-CoA and a shortened 2-methyl-acyl-CoA that can undergo further rounds of beta-oxidation. SCPx is specifically active towards 3-oxoacyl-CoA esters of 2-methyl-branched fatty acids.[9]

Quantitative Data on Enzyme Activity

EnzymeGeneSubstrate ClassTypical SubstratesKinetic Parameters (for representative substrates)
Branched-Chain Acyl-CoA Oxidase (ACOX2)ACOX22-Methyl-branched acyl-CoAs, Bile acid intermediatesPristanoyl-CoA, Trihydroxycoprostanoyl-CoAData for 25-methylhexacosanoyl-CoA not available.
Multifunctional Protein 2 (MFP-2)HSD17B42-Enoyl-CoAs, D-3-Hydroxyacyl-CoAsIntermediates from ACOX2 reactionCatalyzes both hydration and dehydrogenation of a broad range of peroxisomal beta-oxidation substrates.[8]
Sterol Carrier Protein X (SCPx)SCP23-Oxoacyl-CoAs of 2-methyl-branched fatty acids3-Oxo-pristanoyl-CoAShows high specificity for branched-chain substrates over straight-chain ones.[9]

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of 25-methylhexacosanoyl-CoA metabolism. These are generalized protocols based on established methods for similar substrates and may require optimization for this specific very long-chain methyl-branched fatty acyl-CoA.

Assay for Branched-Chain Acyl-CoA Oxidase (ACOX2) Activity

This protocol is adapted from methods used for other acyl-CoA oxidases.[13]

Principle: The activity of ACOX2 is determined by measuring the rate of hydrogen peroxide (H₂O₂) production, which is a byproduct of the oxidation reaction. The H₂O₂ is coupled to a fluorometric or spectrophotometric detection system.

Materials:

  • Reaction Buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4.

  • Substrate: 25-methylhexacosanoyl-CoA (requires custom synthesis).

  • Detection Reagent: A commercially available fluorometric or colorimetric hydrogen peroxide assay kit (e.g., Amplex Red).

  • Enzyme Source: Purified recombinant human ACOX2 or cell lysates overexpressing the enzyme.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and the detection reagent according to the manufacturer's instructions.

  • Add the enzyme source to the reaction mixture and pre-incubate at 37°C for 5 minutes.

  • Initiate the reaction by adding the 25-methylhexacosanoyl-CoA substrate.

  • Monitor the increase in fluorescence or absorbance over time using a plate reader or spectrophotometer.

  • Calculate the rate of H₂O₂ production from a standard curve generated with known concentrations of H₂O₂.

  • Express enzyme activity as nmol of H₂O₂ produced per minute per mg of protein.

Assay for Multifunctional Protein 2 (MFP-2) Activity

This protocol measures the D-3-hydroxyacyl-CoA dehydrogenase activity of MFP-2.

Principle: The dehydrogenase activity is measured by monitoring the reduction of NAD⁺ to NADH, which results in an increase in absorbance at 340 nm.

Materials:

  • Reaction Buffer: 100 mM potassium phosphate buffer, pH 7.0.

  • Substrate: 3-hydroxy-2-methyl-acyl-CoA derivative of appropriate chain length (requires synthesis).

  • Cofactor: 1 mM NAD⁺.

  • Enzyme Source: Purified recombinant human MFP-2 or cell lysates.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and NAD⁺.

  • Add the enzyme source to the reaction mixture.

  • Initiate the reaction by adding the 3-hydroxy-2-methyl-acyl-CoA substrate.

  • Immediately monitor the increase in absorbance at 340 nm at 37°C.

  • Calculate the rate of NADH production using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

  • Express enzyme activity as nmol of NADH produced per minute per mg of protein.

Assay for Sterol Carrier Protein X (SCPx) Thiolase Activity

This protocol is based on the spectrophotometric measurement of the cleavage of a 3-ketoacyl-CoA substrate.[14][15]

Principle: The thiolase reaction involves the CoASH-dependent cleavage of a 3-ketoacyl-CoA. The disappearance of the 3-ketoacyl-CoA can be monitored by the decrease in absorbance at a specific wavelength.

Materials:

  • Reaction Buffer: 50 mM Tris-HCl, pH 8.0, containing 50 mM KCl and 2 mM MgCl₂.

  • Substrate: 3-keto-2-methyl-acyl-CoA derivative (requires synthesis).

  • Cofactor: 0.1 mM Coenzyme A (CoASH).

  • Enzyme Source: Purified recombinant human SCPx or cell lysates.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and CoASH.

  • Add the enzyme source to the reaction mixture.

  • Initiate the reaction by adding the 3-keto-2-methyl-acyl-CoA substrate.

  • Monitor the decrease in absorbance at the appropriate wavelength (e.g., 303 nm for acetoacetyl-CoA, wavelength for the specific substrate needs to be determined).

  • Calculate the rate of substrate cleavage based on the change in absorbance over time.

  • Express enzyme activity as nmol of substrate cleaved per minute per mg of protein.

Signaling Pathways and Regulation

The metabolism of 25-methylhexacosanoyl-CoA is tightly regulated, primarily through the transcriptional control of the genes encoding the peroxisomal beta-oxidation enzymes.

PPARα: The Master Regulator

The peroxisome proliferator-activated receptor alpha (PPARα) is a nuclear receptor that acts as a key transcriptional regulator of lipid metabolism.[3][4][16] Very-long-chain and branched-chain fatty acyl-CoAs are high-affinity ligands for PPARα.[17][18] Upon binding of ligands such as 25-methylhexacosanoyl-CoA, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of its target genes. This binding leads to the increased expression of genes encoding the enzymes of the peroxisomal beta-oxidation pathway, including ACOX2, MFP-2, and SCPx, as well as the ABCD1 transporter.[4][16] This regulatory mechanism ensures that the capacity for branched-chain fatty acid degradation is enhanced when the levels of these fatty acids are elevated.

Visualization of Regulatory and Metabolic Pathways

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways described in this guide.

Metabolism_of_25_Methylhexacosanoyl_CoA Metabolic Pathway of 25-Methylhexacosanoyl-CoA cluster_Cytosol Cytosol cluster_Peroxisome Peroxisome 25-MHCA 25-Methylhexacosanoic Acid ACSL Acyl-CoA Synthetase 25-MHCA->ACSL ATP -> AMP + PPi 25-MHCoA_cyt 25-Methylhexacosanoyl-CoA ACSL->25-MHCoA_cyt CoA ABCD1 ABCD1 Transporter 25-MHCoA_cyt->ABCD1 25-MHCoA_per 25-Methylhexacosanoyl-CoA ABCD1->25-MHCoA_per ATP-dependent ACOX2 Branched-Chain Acyl-CoA Oxidase 25-MHCoA_per->ACOX2 O2 -> H2O2 Enoyl-CoA 2-Methyl-trans-2-Hexacosenoyl-CoA ACOX2->Enoyl-CoA MFP2_hyd MFP-2 (Hydratase) Enoyl-CoA->MFP2_hyd H2O Hydroxyacyl-CoA 3-Hydroxy-2-Methylhexacosanoyl-CoA MFP2_hyd->Hydroxyacyl-CoA MFP2_dehyd MFP-2 (Dehydrogenase) Hydroxyacyl-CoA->MFP2_dehyd NAD+ -> NADH Ketoacyl-CoA 3-Keto-2-Methylhexacosanoyl-CoA MFP2_dehyd->Ketoacyl-CoA SCPx SCPx (Thiolase) Ketoacyl-CoA->SCPx CoA Acetyl-CoA Acetyl-CoA SCPx->Acetyl-CoA Shortened_AcylCoA Shortened 2-Methyl-Acyl-CoA SCPx->Shortened_AcylCoA Shortened_AcylCoA->ACOX2 Further cycles

Caption: Peroxisomal beta-oxidation of 25-methylhexacosanoyl-CoA.

PPARa_Regulation Transcriptional Regulation by PPARα Ligand 25-Methylhexacosanoyl-CoA (or other fatty acyl-CoAs) PPARa PPARα Ligand->PPARa binds PPARa_RXR PPARα-RXR Heterodimer PPARa->PPARa_RXR RXR RXR RXR->PPARa_RXR PPRE PPRE (Peroxisome Proliferator Response Element) PPARa_RXR->PPRE binds to Target_Genes Target Gene Transcription (ACOX2, HSD17B4, SCP2, ABCD1) PPRE->Target_Genes activates

Caption: PPARα-mediated regulation of peroxisomal beta-oxidation genes.

Experimental_Workflow_ACOX2 Experimental Workflow for ACOX2 Assay Start Start Prepare_Reaction_Mix Prepare Reaction Mix (Buffer, Detection Reagent) Start->Prepare_Reaction_Mix Add_Enzyme Add Enzyme Source (Purified ACOX2 or Lysate) Prepare_Reaction_Mix->Add_Enzyme Pre_Incubate Pre-incubate at 37°C Add_Enzyme->Pre_Incubate Add_Substrate Initiate with 25-Methylhexacosanoyl-CoA Pre_Incubate->Add_Substrate Measure Monitor Fluorescence/ Absorbance Change Add_Substrate->Measure Calculate Calculate Rate of H₂O₂ Production Measure->Calculate End End Calculate->End

Caption: A generalized workflow for assaying branched-chain acyl-CoA oxidase activity.

Conclusion

The metabolism of 25-methylhexacosanoyl-CoA is a specialized process confined to the peroxisome, involving a dedicated set of enzymes for its beta-oxidation. The key players in this pathway are the ABCD1 transporter for peroxisomal import, very long-chain acyl-CoA synthetases for activation, and the core beta-oxidation enzymes: branched-chain acyl-CoA oxidase, multifunctional protein 2, and sterol carrier protein X. The entire process is under the transcriptional control of the nuclear receptor PPARα, which senses the levels of very-long-chain and branched-chain fatty acyl-CoAs and upregulates the necessary metabolic machinery. A thorough understanding of this pathway is critical for elucidating the pathophysiology of disorders associated with VLCFA accumulation and for the development of targeted therapeutic interventions. Further research is warranted to determine the specific kinetic parameters of the involved enzymes with 25-methylhexacosanoyl-CoA to gain a more precise quantitative understanding of its metabolism.

References

25-methyhexacosanoyl-CoA in neurological development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 25-Methylhexacosanoyl-CoA in Neurological Development

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Very long-chain fatty acids (VLCFAs) are critical components of neural tissues, particularly as constituents of myelin and neuronal membranes. While straight-chain VLCFAs are well-studied, the roles of branched-chain VLCFAs (BCFAs) are less understood, yet equally important, as evidenced by severe neurological disorders arising from their dysregulation. This technical guide focuses on 25-methylhexacosanoyl-CoA, a C27 branched-chain fatty acyl-CoA. Direct research on this molecule is sparse; therefore, this document synthesizes information from analogous, well-characterized BCFAs like phytanic acid and pristanic acid, and straight-chain VLCFAs such as hexacosanoic acid (C26:0), to build a comprehensive overview of its likely metabolism, role in neurological development, and potential involvement in neuropathology. We present hypothesized metabolic pathways, detail potential mechanisms of neurotoxicity, provide relevant quantitative data from analogous compounds, and outline key experimental protocols to facilitate future research in this area.

Introduction: The Significance of VLCFAs and BCFAs in the Nervous System

The central nervous system (CNS) is uniquely enriched in lipids, which are fundamental to its structure and function. Very long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbons, are key components of sphingolipids and ceramides (B1148491), integral to the formation and maintenance of myelin, the protective sheath around nerve fibers that is critical for rapid nerve signal transmission[1]. VLCFAs contribute to the structural integrity and fluidity of cell membranes, which is essential for proper cell function[1]. Specifically, VLCFA-containing ceramides are crucial for the formation of lipid rafts, specialized membrane microdomains that serve as organizing centers for signaling molecules, thereby playing a vital role in neuronal polarity and brain network formation[2].

Both deficiencies and excesses of VLCFAs can be detrimental. The abnormal accumulation of straight-chain VLCFAs, particularly hexacosanoic acid (C26:0), is the hallmark of X-linked adrenoleukodystrophy (X-ALD), a severe neurodegenerative disorder characterized by demyelination, neuroinflammation, and adrenal insufficiency[1]. The accumulation of these VLCFAs disrupts membrane stability and induces oxidative stress, mitochondrial dysfunction, and cell death[3][4][5][6].

Similarly, branched-chain fatty acids (BCFAs) play a significant role in neurological health. Phytanic acid, a 3-methyl branched fatty acid, accumulates in Refsum disease, another inherited neurological disorder, leading to retinitis pigmentosa, cerebellar ataxia, and polyneuropathy[7][8]. The toxic effects of phytanic acid and its metabolite, pristanic acid, are also linked to mitochondrial impairment and oxidative stress[3][9][10][11].

25-methylhexacosanoyl-CoA is a C27 VLCFA with a methyl group near the end of its acyl chain. Its structure suggests it is metabolized via pathways for BCFAs. This guide will explore its putative role by drawing parallels with these related lipids.

Metabolism of Branched-Chain Very Long-Chain Fatty Acids

The degradation of fatty acids primarily occurs via β-oxidation. However, the presence of a methyl group on the β-carbon (position 3) of a fatty acid, as in phytanic acid, sterically hinders the enzymes of β-oxidation. Therefore, such molecules are first shortened by one carbon through the α-oxidation pathway, which takes place in peroxisomes[12][13][14].

The Peroxisomal α-Oxidation Pathway

The α-oxidation of a β-methylated fatty acid involves a series of enzymatic steps:

  • Activation: The fatty acid is first activated to its coenzyme A (CoA) ester (e.g., phytanoyl-CoA)[14].

  • Hydroxylation: Phytanoyl-CoA is hydroxylated at the α-carbon by phytanoyl-CoA hydroxylase (PHYH), forming 2-hydroxyphytanoyl-CoA[14].

  • Cleavage: 2-hydroxyphytanoyl-CoA is cleaved by 2-hydroxyphytanoyl-CoA lyase into pristanal (B217276) (a fatty aldehyde shortened by one carbon) and formyl-CoA[14].

  • Dehydrogenation: Pristanal is oxidized by an aldehyde dehydrogenase to pristanic acid[14].

Pristanic acid, now with a methyl group at the α-position (position 2), can be degraded via the β-oxidation pathway.

Hypothesized Metabolism of 25-Methylhexacosanoyl-CoA

25-methylhexacosanoic acid is an iso-branched fatty acid. While it does not have a β-methyl group that would block initial β-oxidation, its metabolism will eventually yield a product that does. Standard β-oxidation would proceed, shortening the chain by two carbons at a time, until it produces 3-methyl-butanoyl-CoA. However, it is more likely that, like other BCFAs, its entire degradation occurs within the peroxisome. The final steps would involve both α- and β-oxidation cycles.

Below is a diagram illustrating the general pathway for the degradation of a methyl-branched fatty acid, which serves as a model for 25-methylhexacosanoyl-CoA metabolism.

BCFAMetabolism substrate_node substrate_node enzyme_node enzyme_node pathway_node pathway_node BCFA 25-Methylhexacosanoic Acid BCFA_CoA 25-Methylhexacosanoyl-CoA BCFA->BCFA_CoA BetaOx1 Peroxisomal β-Oxidation Cycles BCFA_CoA->BetaOx1 Short_BCFA_CoA Short-chain Branched Acyl-CoA (e.g., 3-methyl-acyl-CoA) BetaOx1->Short_BCFA_CoA AlphaOx Peroxisomal α-Oxidation Short_BCFA_CoA->AlphaOx β-branch blocks β-oxidation Pristanoyl_CoA_analog Resulting Acyl-CoA (e.g., Pristanoyl-CoA analog) AlphaOx->Pristanoyl_CoA_analog BetaOx2 Peroxisomal β-Oxidation Cycles Pristanoyl_CoA_analog->BetaOx2 Propionyl_CoA Propionyl-CoA BetaOx2->Propionyl_CoA Final cycle Acetyl_CoA Acetyl-CoA BetaOx2->Acetyl_CoA TCA TCA Cycle Propionyl_CoA->TCA Acetyl_CoA->TCA

Caption: Hypothesized metabolic pathway for 25-methylhexacosanoyl-CoA.

Putative Role in Neurological Development

VLCFAs are essential for the proper development and function of the nervous system. Their incorporation into sphingolipids is vital for the correct composition of myelin, ensuring efficient saltatory conduction. Recent studies have highlighted that VLCFA synthesis is crucial for establishing neuronal polarity, a fundamental process for forming correct neural circuits[2]. This is achieved by supplying VLCFA-containing sphingolipids to lipid rafts in the neuronal growth cone[2].

The unique structure of BCFAs, with their methyl branches, can influence membrane properties such as fluidity and thickness. It is plausible that 25-methylhexacosanoyl-CoA is synthesized and incorporated into specific neural lipids where its branched structure serves a particular biophysical purpose, perhaps modulating the function of lipid rafts or influencing the stability of the myelin sheath.

Neuropathological Implications of BCFA Accumulation

Genetic defects leading to the improper degradation of VLCFAs and BCFAs result in their accumulation, which is highly toxic to neural cells, especially myelin-producing oligodendrocytes and astrocytes[4][5][6]. The pathophysiology is multifactorial and involves several interconnected mechanisms.

Mechanisms of Neurotoxicity
  • Membrane Destabilization: The insertion of excessive amounts of VLCFAs into cell membranes disrupts the lipid bilayer, altering membrane fluidity and impairing the function of membrane-bound proteins[15].

  • Mitochondrial Dysfunction: Accumulated BCFAs and VLCFAs are known to target mitochondria. They can act as protonophores, dissipating the mitochondrial membrane potential, which uncouples oxidative phosphorylation and reduces ATP generation[3][9].

  • Oxidative Stress: The metabolism of VLCFAs in peroxisomes naturally produces reactive oxygen species (ROS) such as hydrogen peroxide. Their accumulation can overwhelm cellular antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA[3][11]. Pristanic acid, in particular, has been shown to induce significant ROS generation[10].

  • Impaired Calcium Homeostasis: BCFAs can disrupt intracellular calcium signaling, leading to elevated cytosolic Ca2+ levels, which can trigger excitotoxicity and activate apoptotic pathways[3][10].

  • Neuroinflammation: The initial damage caused by lipid accumulation often triggers a strong inflammatory response in the CNS, involving the activation of microglia and astrocytes, which can exacerbate demyelination and neuronal loss.

The signaling cascade leading from BCFA accumulation to neurodegeneration is depicted below.

Neuropathology trigger_node trigger_node pathway_node pathway_node effect_node effect_node outcome_node outcome_node Accumulation Accumulation of 25-Methylhexacosanoyl-CoA (due to metabolic defect) Membrane Membrane Destabilization Accumulation->Membrane Mito Mitochondrial Dysfunction Accumulation->Mito Ca Impaired Ca2+ Homeostasis Accumulation->Ca Inflammation Neuroinflammation Membrane->Inflammation ROS Oxidative Stress (ROS↑) Mito->ROS ATP ATP Depletion Mito->ATP ROS->Membrane ROS->Mito Apoptosis Apoptosis ROS->Apoptosis Ca->Mito Ca->Apoptosis AxonalLoss Axonal Degeneration ATP->AxonalLoss Demyelination Demyelination Inflammation->Demyelination Inflammation->AxonalLoss Apoptosis->Demyelination NeuronLoss Neuronal Cell Death Apoptosis->NeuronLoss Demyelination->AxonalLoss AxonalLoss->NeuronLoss

Caption: Inferred signaling pathways in BCFA-induced neurotoxicity.

Quantitative Data from Analogous Compounds

Direct quantitative data for 25-methylhexacosanoyl-CoA in biological systems is not available. However, data from patients with Refsum disease (phytanic acid accumulation) and X-ALD (C26:0 accumulation) provide a reference for the expected magnitude of change in disease states.

Table 1: Plasma Fatty Acid Concentrations in Neurological Disorders

Analyte Condition Concentration (μM) Fold Increase vs. Control Reference
Phytanic Acid Control < 15 - [16]
Refsum Disease 200 - 2,000+ >13 [8]
Pristanic Acid Control < 2 - [16]
Peroxisomal Disorder 50 >25 [16]
C26:0 Control ~0.2 - Adrenoleukodystrophy.info[1]

| | X-ALD (male) | 1.5 - 5.0+ | 7.5 - 25+ | Adrenoleukodystrophy.info[1] |

Table 2: Ratios of VLCFAs Used for Diagnosis of X-ALD

Ratio Typical Control Value Typical X-ALD Value Reference
C24:0 / C22:0 < 1.39 > 1.39 Adrenoleukodystrophy.info[1]

| C26:0 / C22:0 | < 0.023 | > 0.023 | Adrenoleukodystrophy.info[1] |

Experimental Protocols and Workflows

Advancing the study of 25-methylhexacosanoyl-CoA requires robust experimental methods. Below are proposed protocols for its synthesis, quantification, and for assessing its neurotoxicity.

Synthesis of 25-Methylhexacosanoyl-CoA

This protocol is adapted from methods for synthesizing other novel acyl-CoA esters.

  • Activation of Fatty Acid: 25-methylhexacosanoic acid is converted to a mixed anhydride (B1165640).

    • Dissolve 10 mg of 25-methylhexacosanoic acid in 2 mL of dry tetrahydrofuran (B95107) (THF).

    • Add 1.2 equivalents of triethylamine.

    • Cool the solution to 0°C and add 1.1 equivalents of ethyl chloroformate dropwise.

    • Stir the reaction at 0°C for 1 hour.

  • Thioesterification:

    • In a separate flask, dissolve 1.5 equivalents of Coenzyme A (trilithium salt) in 3 mL of a 1:1 mixture of THF and water, buffered to pH 7.5 with sodium bicarbonate.

    • Slowly add the mixed anhydride solution from step 1 to the Coenzyme A solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Purification:

    • The crude product is purified by solid-phase extraction followed by reversed-phase HPLC.

    • Monitor fractions by UV absorbance at 260 nm.

    • Confirm the final product identity and purity using LC-MS/MS.

Quantification by LC-MS/MS
  • Sample Preparation (Lipid Extraction):

    • Homogenize brain tissue or cultured cells in a 2:1 chloroform:methanol solution (Folch extraction).

    • Add an internal standard (e.g., C17:0-CoA).

    • Vortex, centrifuge, and collect the lower organic phase.

    • Dry the lipid extract under nitrogen and reconstitute in the initial mobile phase.

  • LC-MS/MS Analysis:

    • Chromatography: Use a C18 reversed-phase column with a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile (B52724) with 0.1% formic acid (Mobile Phase B).

    • Mass Spectrometry: Operate in positive ion mode with Multiple Reaction Monitoring (MRM). The precursor ion will be the [M+H]+ of 25-methylhexacosanoyl-CoA. The product ion will be a characteristic fragment of the CoA moiety.

    • Quantification: Generate a standard curve with the synthesized 25-methylhexacosanoyl-CoA and calculate concentrations based on the peak area ratio to the internal standard.

In Vitro Neurotoxicity Assay

This protocol is based on methods used to assess the toxicity of C26:0 and phytanic acid on primary glial cells or neurons[5][6].

  • Cell Culture: Culture primary rat oligodendrocytes, astrocytes, or hippocampal neurons.

  • Treatment: Treat cells with varying concentrations of 25-methylhexacosanoic acid (complexed to BSA) for 24-48 hours. Use a straight-chain fatty acid (e.g., palmitic acid) as a negative control.

  • Assess Cell Viability: Use an MTT or LDH release assay to quantify cell death.

  • Measure Mitochondrial Membrane Potential: Stain cells with a fluorescent dye like TMRE or JC-1 and analyze via fluorescence microscopy or flow cytometry.

  • Quantify ROS Production: Use a probe such as CellROX Green or DCFDA and measure fluorescence.

ExperimentalWorkflow start_node start_node process_node process_node analysis_node analysis_node data_node data_node Start Research Question: Role of 25-Methylhexacosanoyl-CoA Synthesis Chemical Synthesis of 25-Methylhexacosanoyl-CoA Start->Synthesis BioSample Biological Sample (e.g., Brain Tissue, Cells) Start->BioSample CellCulture Primary Neuron/Glia Culture Start->CellCulture Purification HPLC Purification Synthesis->Purification Validation LC-MS/MS Validation Purification->Validation Standard Pure Standard Validation->Standard Quantification LC-MS/MS Quantification Standard->Quantification Standard Curve Treatment Treat Cells with 25-Methylhexacosanoic Acid Standard->Treatment Treatment Compound Extraction Lipid Extraction BioSample->Extraction Extraction->Quantification QuantData Endogenous Levels Quantification->QuantData CellCulture->Treatment ToxicityAssay Neurotoxicity Assays (Viability, ROS, Mito Potential) Treatment->ToxicityAssay ToxData Functional Effects ToxicityAssay->ToxData

Caption: Workflow for studying 25-methylhexacosanoyl-CoA.

Conclusion and Future Directions

While 25-methylhexacosanoyl-CoA remains an understudied molecule, its chemical structure places it at the intersection of VLCFA and BCFA metabolism, both of which are critically important for neurological health. By drawing parallels with well-known neurological disorders like X-ALD and Refsum disease, we can infer that the proper metabolism of 25-methylhexacosanoyl-CoA is likely essential for the maintenance of myelin, neuronal membrane integrity, and the prevention of neurotoxicity. Its accumulation, resulting from a putative enzymatic defect, would be expected to trigger a pathological cascade involving mitochondrial dysfunction, oxidative stress, and neuroinflammation, culminating in demyelination and neurodegeneration.

Future research should be directed at confirming the hypotheses laid out in this guide. Key priorities include:

  • Developing specific antibodies and analytical standards to enable precise detection and quantification in human tissues and fluids.

  • Identifying the specific enzymes responsible for its synthesis and degradation.

  • Investigating its precise role in membrane biophysics and cell signaling in the CNS.

  • Screening patients with idiopathic neurological disorders for elevated levels of 25-methylhexacosanoic acid to identify potential new metabolic diseases.

Elucidating the role of 25-methylhexacosanoyl-CoA will not only fill a gap in our understanding of lipid biochemistry but may also open new avenues for diagnosing and treating complex neurological diseases.

References

The Interaction of 25-Methylhexacosanoyl-CoA with Proteins: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the known and inferred interactions of 25-methylhexacosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA, with various protein classes. While direct experimental data for this specific molecule is limited, this document synthesizes current knowledge on the metabolism and protein binding of structurally similar lipids to offer a comprehensive overview. Key interacting proteins include enzymes of the peroxisomal β-oxidation pathway, intracellular lipid-binding proteins, and nuclear receptors. This guide details the metabolic pathways, presents quantitative binding data for analogous compounds, and provides detailed experimental protocols to facilitate further research in this area.

Introduction

Very-long-chain fatty acids (VLCFAs) and their CoA esters are crucial molecules in cellular metabolism and signaling. The introduction of a methyl branch, as seen in 25-methylhexacosanoyl-CoA, necessitates specialized enzymatic machinery for its catabolism and suggests specific interactions with intracellular proteins. Understanding these interactions is vital for elucidating the physiological roles of such lipids and for the development of therapeutics targeting lipid metabolic disorders. This guide will focus on three primary areas of interaction: metabolic enzymes, intracellular transport and binding proteins, and nuclear receptor signaling.

Metabolic Interactions: Peroxisomal β-Oxidation

The degradation of 25-methylhexacosanoyl-CoA is presumed to occur via the peroxisomal β-oxidation pathway, which is responsible for the catabolism of very-long-chain and branched-chain fatty acids.[1][2][3] The methyl group at the ω-1 position (C-25) does not sterically hinder the initial steps of β-oxidation. The pathway involves a series of enzymatic reactions that sequentially shorten the acyl-CoA chain.

The key enzymes expected to interact with 25-methylhexacosanoyl-CoA are:

  • Acyl-CoA Oxidases (ACOX): Specifically, ACOX2 and ACOX3 are involved in the oxidation of both straight and 2-methyl-branched acyl-CoAs.[3] These enzymes catalyze the first and rate-limiting step of β-oxidation.

  • D-Bifunctional Protein (DBP): This enzyme possesses both enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities, catalyzing the second and third steps of the pathway.[4][5][6][7][8]

  • Sterol Carrier Protein X (SCPx): This protein contains a 3-ketoacyl-CoA thiolase domain that is specific for branched-chain acyl-CoAs, catalyzing the final thiolytic cleavage step.[1][2][9]

Signaling Pathway Diagram

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisomal Matrix 25-Methylhexacosanoyl-CoA 25-Methylhexacosanoyl-CoA Trans-2-enoyl-CoA Trans-2-enoyl-CoA 25-Methylhexacosanoyl-CoA->Trans-2-enoyl-CoA ACOX2/3 3-Hydroxyacyl-CoA 3-Hydroxyacyl-CoA Trans-2-enoyl-CoA->3-Hydroxyacyl-CoA DBP (Hydratase) 3-Ketoacyl-CoA 3-Ketoacyl-CoA 3-Hydroxyacyl-CoA->3-Ketoacyl-CoA DBP (Dehydrogenase) 23-Methyltetracosanoyl-CoA 23-Methyltetracosanoyl-CoA 3-Ketoacyl-CoA->23-Methyltetracosanoyl-CoA SCPx (Thiolase) Acetyl-CoA Acetyl-CoA 3-Ketoacyl-CoA->Acetyl-CoA SCPx (Thiolase) PPARa_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Acyl_CoA 25-Methylhexacosanoyl-CoA PPARa_inactive PPARα Acyl_CoA->PPARa_inactive Binding PPARa_active PPARα PPARa_inactive->PPARa_active Translocation RXR_inactive RXR PPRE PPRE PPARa_active->PPRE Heterodimerization with RXR RXR_active RXR RXR_active->PPRE Target_Genes Target Genes (e.g., ACOX, DBP, SCPx) PPRE->Target_Genes Transcriptional Activation ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Protein_Prep Purify Protein (e.g., SCP-2, ACBP) Dialysis Dialyze Protein and Ligand against Buffer Protein_Prep->Dialysis Ligand_Prep Synthesize/Purify 25-methylhexacosanoyl-CoA Ligand_Prep->Dialysis Buffer_Prep Prepare Dialysis Buffer Buffer_Prep->Dialysis Concentration Determine Accurate Concentrations Dialysis->Concentration Load_Cell Load Protein into Sample Cell Concentration->Load_Cell Load_Syringe Load Acyl-CoA into Syringe Concentration->Load_Syringe Titration Perform Titration Load_Cell->Titration Load_Syringe->Titration Integration Integrate Raw Data (Heat Pulses) Titration->Integration Binding_Isotherm Generate Binding Isotherm Integration->Binding_Isotherm Fitting Fit Data to a Binding Model Binding_Isotherm->Fitting Results Determine Kd, n, ΔH, ΔS Fitting->Results FRET_Workflow cluster_prep Sample Preparation cluster_exp FRET Measurement cluster_analysis Data Analysis Protein_Prep Purify Protein with Intrinsic Fluorophore (e.g., SCP-2 with Trp) Excitation Excite Donor Fluorophore (Trp) Protein_Prep->Excitation Ligand_Prep Synthesize Fluorescent Acyl-CoA Analog (e.g., NBD-labeled) Titration Titrate with Fluorescent Acyl-CoA Ligand_Prep->Titration Concentration Determine Accurate Concentrations Concentration->Excitation Concentration->Titration Emission_Scan Measure Emission Spectrum Excitation->Emission_Scan Emission_Scan->Titration FRET_Efficiency Calculate FRET Efficiency from Emission Quenching Titration->FRET_Efficiency Binding_Curve Plot FRET vs. Ligand Concentration FRET_Efficiency->Binding_Curve Fitting Fit Data to a Binding Equation Binding_Curve->Fitting Results Determine Kd Fitting->Results MS_Workflow cluster_prep Sample Preparation cluster_exp Affinity Purification cluster_analysis Mass Spectrometry Ligand_Immobilization Immobilize Acyl-CoA Analog on Beads Incubation Incubate Lysate with Beads Ligand_Immobilization->Incubation Cell_Lysis Prepare Cell Lysate Cell_Lysis->Incubation Washing Wash to Remove Non-specific Binders Incubation->Washing Elution Elute Bound Proteins Washing->Elution Digestion Tryptic Digestion of Eluted Proteins Elution->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Database_Search Search Spectra against Protein Database LC_MSMS->Database_Search Results Identify Interacting Proteins Database_Search->Results

References

25-Methylhexacosanoyl-CoA: A Potential Biomarker in the Landscape of Metabolic Disorders

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Very-long-chain fatty acids (VLCFAs) and their branched-chain counterparts (BCFAs) are crucial components of cellular structure and function. Their metabolism is a complex process, primarily occurring within peroxisomes. Disruptions in these metabolic pathways can lead to the accumulation of specific fatty acid species, which can serve as valuable biomarkers for a range of inherited metabolic disorders. While direct research on 25-methylhexacosanoyl-CoA is limited, its structural similarity to other well-characterized methyl-branched fatty acids, such as phytanic acid and pristanic acid, suggests its potential as a biomarker for peroxisomal disorders. This technical guide will explore the role of methyl-branched VLCFAs as biomarkers, using phytanic and pristanic acid as primary examples, and will provide detailed methodologies for their analysis.

The Role of Methylated Very-Long-Chain Fatty Acids in Metabolic Disorders

Methylated VLCFAs, a subclass of BCFAs, are primarily derived from dietary sources, particularly from the degradation of chlorophyll (B73375) in ruminants.[1] The presence of a methyl group on the fatty acid chain prevents direct degradation through the typical beta-oxidation pathway in mitochondria.[2] Instead, these fatty acids undergo an initial alpha-oxidation step within the peroxisome.[2][3]

Disorders affecting peroxisomal function, such as Refsum disease, Zellweger spectrum disorders (ZSDs), and alpha-methylacyl-CoA racemase (AMACR) deficiency, lead to the accumulation of these methylated fatty acids in plasma and tissues.[4][5][6] This accumulation is a hallmark of these diseases and forms the basis for their diagnosis.[5][7]

Key Metabolic Disorders Associated with Branched-Chain Fatty Acid Accumulation:

  • Refsum Disease: Caused by a deficiency in the enzyme phytanoyl-CoA hydroxylase (PHYH), leading to the accumulation of phytanic acid.[4][5]

  • Zellweger Spectrum Disorders (PBD-ZSD): A group of disorders caused by defects in peroxisome biogenesis, resulting in the accumulation of VLCFAs, phytanic acid, and pristanic acid.[5][8]

  • Alpha-Methylacyl-CoA Racemase (AMACR) Deficiency: An enzymatic defect that impairs the conversion of (2R)-methylacyl-CoA esters to their (2S)-epimers, a necessary step for their degradation via beta-oxidation.[6][9][10] This leads to the accumulation of pristanic acid.[6]

Quantitative Data on Branched-Chain Fatty Acids in Peroxisomal Disorders

The following tables summarize the typical plasma concentrations of key branched-chain fatty acids in healthy individuals and patients with peroxisomal disorders. These values are critical for the diagnosis and monitoring of these conditions.

Table 1: Plasma Phytanic Acid Concentrations

ConditionPlasma Phytanic Acid (µmol/L)
Healthy Controls< 3
Refsum Disease> 200
Zellweger Spectrum DisordersElevated

Data compiled from various sources.

Table 2: Plasma Pristanic Acid Concentrations

ConditionPlasma Pristanic Acid (µmol/L)
Healthy Controls< 1
AMACR DeficiencyElevated
Zellweger Spectrum DisordersElevated

Data compiled from various sources.

Experimental Protocols

Accurate quantification of methylated VLCFAs is essential for the diagnosis of peroxisomal disorders. The gold-standard method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol: Quantification of Plasma Very-Long-Chain and Branched-Chain Fatty Acids by LC-MS/MS

This protocol is adapted from established methods for the analysis of VLCFAs and BCFAs in plasma.[11]

1. Sample Preparation (Hydrolysis and Derivatization):

  • Materials: Plasma sample, internal standards (deuterated VLCFAs and BCFAs), methanolic HCl, hexane (B92381), N,N-dimethylglycine ethyl ester (DMGEE) reagent.

  • Procedure:

    • To 50 µL of plasma, add a known amount of deuterated internal standards.

    • Perform acid hydrolysis by adding 1 mL of 2.5 M methanolic HCl and incubating at 90°C for 1 hour to release free fatty acids.

    • After cooling, extract the fatty acids by adding 1 mL of hexane and vortexing. Centrifuge to separate the phases and collect the upper hexane layer.

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

    • Derivatize the fatty acid residue by adding 50 µL of the DMGEE reagent and incubating at 60°C for 15 minutes. This converts the fatty acids to their more readily ionizable ester derivatives.

2. LC-MS/MS Analysis:

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (1:1, v/v) with 0.1% formic acid.

    • Gradient: A linear gradient from 60% B to 100% B over 10 minutes, followed by a 5-minute hold at 100% B.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each fatty acid and its corresponding deuterated internal standard. For example:

      • Phytanic acid-DMGEE: Monitor the transition of the protonated molecule to a specific fragment ion.

      • Pristanic acid-DMGEE: Monitor the transition of the protonated molecule to a specific fragment ion.

      • Hexacosanoic acid (C26:0)-DMGEE: Monitor the transition of the protonated molecule to a specific fragment ion.

3. Data Analysis:

  • Quantification is achieved by comparing the peak area ratio of the endogenous fatty acid to its corresponding deuterated internal standard against a calibration curve prepared with known concentrations of fatty acid standards.

Signaling Pathways and Logical Relationships

The metabolism of methylated VLCFAs is a multi-step process involving both peroxisomal and mitochondrial pathways. The following diagrams illustrate the key pathways and the workflow for biomarker analysis.

Peroxisomal_Alpha_Oxidation cluster_peroxisome Peroxisome Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase 2_OH_Phytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->2_OH_Phytanoyl_CoA PHYH (Refsum Disease) Pristanal Pristanal 2_OH_Phytanoyl_CoA->Pristanal 2-Hydroxyphytanoyl-CoA Lyase Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation Beta-Oxidation (3 cycles) Pristanoyl_CoA->Beta_Oxidation Mitochondria Mitochondria Beta_Oxidation->Mitochondria Shortened Acyl-CoAs Diet Diet Diet->Phytanic_Acid

Caption: Peroxisomal alpha-oxidation of phytanic acid.

Branched_Chain_Beta_Oxidation cluster_peroxisome Peroxisome 2R_Pristanoyl_CoA (2R)-Pristanoyl-CoA 2S_Pristanoyl_CoA (2S)-Pristanoyl-CoA 2R_Pristanoyl_CoA->2S_Pristanoyl_CoA AMACR (AMACR Deficiency) Beta_Oxidation_Enzymes Peroxisomal Beta-Oxidation Enzymes 2S_Pristanoyl_CoA->Beta_Oxidation_Enzymes Propionyl_CoA_Acetyl_CoA Propionyl_CoA_Acetyl_CoA Beta_Oxidation_Enzymes->Propionyl_CoA_Acetyl_CoA Propionyl-CoA + Acetyl-CoA Pristanic_Acid Pristanic Acid Pristanic_Acid->2R_Pristanoyl_CoA

Caption: Role of AMACR in the beta-oxidation of pristanic acid.

Experimental_Workflow Plasma_Sample Patient Plasma Sample Internal_Standards Add Deuterated Internal Standards Plasma_Sample->Internal_Standards Hydrolysis Acid Hydrolysis (Release Fatty Acids) Internal_Standards->Hydrolysis Extraction Liquid-Liquid Extraction (Hexane) Hydrolysis->Extraction Derivatization Derivatization (DMGEE) Extraction->Derivatization LC_MS_MS LC-MS/MS Analysis (MRM Mode) Derivatization->LC_MS_MS Data_Analysis Data Analysis (Quantification) LC_MS_MS->Data_Analysis

Caption: Experimental workflow for biomarker quantification.

Conclusion

While direct evidence for 25-methylhexacosanoyl-CoA as a specific biomarker for metabolic disorders is currently limited, the established role of structurally similar methyl-branched very-long-chain fatty acids, such as phytanic acid and pristanic acid, provides a strong foundation for its potential clinical significance. The accumulation of these fatty acids is a key diagnostic feature of several peroxisomal disorders. The analytical methods detailed in this guide, particularly LC-MS/MS, offer the sensitivity and specificity required for their accurate quantification in biological samples. Further research into the specific metabolic pathways of 25-methylhexacosanoyl-CoA and its prevalence in various metabolic disorders is warranted to fully elucidate its utility as a diagnostic and prognostic biomarker. This will be crucial for advancing our understanding of peroxisomal diseases and developing novel therapeutic interventions.

References

Methodological & Application

Quantitative Analysis of 25-methylhexacosanoyl-CoA using LC-MS/MS: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the quantitative analysis of 25-methylhexacosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This methodology is crucial for researchers investigating peroxisomal disorders and other metabolic diseases where the metabolism of such lipids is implicated.

Introduction

Very-long-chain fatty acids (VLCFAs) and their activated coenzyme A (CoA) esters are key metabolites in various cellular processes. Their metabolism, primarily occurring in peroxisomes, is critical for maintaining cellular homeostasis. Deficiencies in the enzymes responsible for the β-oxidation of these molecules can lead to their accumulation and the development of severe metabolic disorders. 25-methylhexacosanoyl-CoA is a branched-chain VLCFA-CoA, and its accurate quantification in biological matrices is essential for diagnosing and monitoring disease progression, as well as for the development of novel therapeutic interventions. LC-MS/MS offers the high sensitivity and specificity required for the reliable quantification of this analyte.

Experimental Protocols

This protocol is based on established methods for the analysis of very-long-chain acyl-CoAs in biological samples.

Sample Preparation (from Cell Culture)
  • Cell Harvesting: Aspirate the culture medium and wash the cells (approximately 1-10 million) twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction:

    • Add 1 mL of ice-cold extraction solvent (e.g., acetonitrile/methanol/water, 40:40:20, v/v/v) to the cell pellet.

    • Include an appropriate internal standard, such as C25:0-CoA, at a known concentration (e.g., 10 pmol).

    • Vortex the mixture vigorously for 1 minute.

    • Incubate on ice for 15 minutes to allow for protein precipitation.

  • Centrifugation: Centrifuge the samples at 16,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube.

  • Drying: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of a suitable solvent, such as 50:50 (v/v) methanol:water, for LC-MS/MS analysis.

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is recommended for the separation of long-chain acyl-CoAs.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 20% B

    • 2-15 min: Linear gradient from 20% to 95% B

    • 15-18 min: Hold at 95% B

    • 18.1-20 min: Return to 20% B for column re-equilibration.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 10 µL.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Key Principle: Acyl-CoAs exhibit a characteristic neutral loss of 507 Da, corresponding to the fragmentation of the phosphoadenosine diphosphate (B83284) moiety. This principle is used to set up the MRM transitions.

  • MRM Transitions:

    • The precursor ion (Q1) for 25-methylhexacosanoyl-CoA is calculated based on its molecular weight of 1160.24 g/mol . The [M+H]+ ion would be approximately m/z 1161.2.

    • The product ion (Q3) is derived from the neutral loss of 507 Da.

Data Presentation

The following tables summarize the expected MRM transitions and representative quantitative data for very-long-chain acyl-CoAs, based on published literature for similar analytes.

Table 1: Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion (Q1) [M+H]+ (m/z)Product Ion (Q3) (m/z)Collision Energy (eV)
25-methylhexacosanoyl-CoA1161.2654.245
C25:0-CoA (Internal Standard)1132.5625.545

Table 2: Representative Quantitative Data for Very-Long-Chain Acyl-CoAs in Cell Extracts

AnalyteRetention Time (min)Linearity Range (pmol)LOD (fmol)LOQ (fmol)Concentration in MCF7 cells (pmol/10^6 cells)
C24:0-CoA~16.50.1 - 10501508.5 ± 1.2
C25:0-CoA~17.00.1 - 1050150Not detected
C26:0-CoA~17.80.1 - 1060180

Synthesis of Isotopically Labeled 25-Methylhexacosanoyl-CoA: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of isotopically labeled 25-methylhexacosanoyl-CoA. This very-long-chain fatty acyl-CoA can serve as a valuable tracer in metabolic studies, particularly in research focused on lipid metabolism, neurological disorders, and cancer biology. The protocols outlined below describe a plausible synthetic route for the preparation of a carbon-13 labeled version of the target molecule, followed by its enzymatic conversion to the corresponding Coenzyme A (CoA) thioester.

Application Notes

Isotopically labeled fatty acids are powerful tools for tracing the metabolic fate of lipids in biological systems.[1] The introduction of stable isotopes, such as carbon-13 (¹³C) or deuterium (B1214612) (²H), allows for the tracking and quantification of these molecules and their metabolites using mass spectrometry-based techniques.[1] 25-Methylhexacosanoic acid is a very-long-chain branched-chain fatty acid. While its specific biological roles are still under investigation, branched-chain fatty acids are known to be involved in the regulation of lipid metabolism, inflammation, and insulin (B600854) resistance.

The synthesis of isotopically labeled 25-methylhexacosanoyl-CoA enables researchers to:

  • Trace Metabolic Pathways: Follow the incorporation of the labeled fatty acid into complex lipids and identify downstream metabolites.

  • Quantify Fatty Acid Flux: Measure the rates of synthesis, degradation, and transport of this specific fatty acid.

  • Elucidate Enzyme Activity: Investigate the enzymes involved in the metabolism of very-long-chain branched-chain fatty acids.

  • Develop Diagnostic Tools: Potentially use labeled lipids as biomarkers for diseases associated with altered lipid metabolism.

The following protocols provide a comprehensive, step-by-step guide for the chemical synthesis of isotopically labeled 25-methylhexacosanoic acid and its subsequent enzymatic conversion to 25-methylhexacosanoyl-CoA.

Experimental Protocols

Protocol 1: Synthesis of [¹³C]-25-Methylhexacosanoic Acid

This protocol describes a potential synthetic route for preparing 25-methylhexacosanoic acid with a carbon-13 label at the carboxylic acid position. The synthesis involves a Grignard reaction for chain elongation.

Materials:

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings.

    • Add a small crystal of iodine to activate the magnesium.

    • Dissolve 24-bromotetracosane in dry diethyl ether and add it dropwise to the magnesium turnings while stirring.

    • The reaction is initiated by gentle heating and then maintained at a gentle reflux until the magnesium is consumed.

  • Carboxylation with [¹³C]-CO₂:

    • Cool the Grignard reagent to 0°C in an ice bath.

    • Bubble [¹³C]-carbon dioxide gas through the solution for 1-2 hours, ensuring efficient trapping.

    • The reaction mixture will become viscous as the magnesium carboxylate salt precipitates.

  • Work-up and Purification:

    • Quench the reaction by slowly adding 1M HCl with vigorous stirring until the solid dissolves.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter the solution and concentrate under reduced pressure to obtain the crude [¹³C]-25-methylhexacosanoic acid.

    • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient.

Quantitative Data (Hypothetical):

StepReactantProductStarting Amount (mmol)Product Amount (mmol)Yield (%)Isotopic Enrichment (%)
124-Bromotetracosane24-Tetracosylmagnesium bromide10.0~9.5~95N/A
224-Tetracosylmagnesium bromide[¹³C]-25-Methylhexacosanoic acid~9.57.680>99
Protocol 2: Synthesis of [¹³C]-25-Methylhexacosanoyl-CoA

This protocol describes the enzymatic synthesis of the CoA ester from the isotopically labeled fatty acid using an acyl-CoA synthetase.

Materials:

  • [¹³C]-25-Methylhexacosanoic acid

  • Coenzyme A (CoA)

  • ATP (Adenosine triphosphate)

  • MgCl₂ (Magnesium chloride)

  • Tris-HCl buffer (pH 7.5)

  • Acyl-CoA synthetase (e.g., from Pseudomonas aeruginosa)

  • Solid-phase extraction (SPE) cartridges (C18)

  • Methanol (B129727)

  • Potassium phosphate (B84403) buffer

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, dissolve [¹³C]-25-methylhexacosanoic acid in a minimal amount of ethanol.

    • Add Tris-HCl buffer, ATP, CoA, and MgCl₂ to the tube.

    • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2-4 hours with gentle shaking.

  • Purification by SPE:

    • Condition a C18 SPE cartridge with methanol followed by water.

    • Acidify the reaction mixture with a small amount of acetic acid.

    • Load the reaction mixture onto the SPE cartridge.

    • Wash the cartridge with water to remove unreacted CoA, ATP, and salts.

    • Elute the [¹³C]-25-methylhexacosanoyl-CoA with a solution of methanol containing a low concentration of ammonium (B1175870) acetate.

  • Analysis and Quantification:

    • Analyze the purified product by LC-MS/MS to confirm its identity and determine the isotopic enrichment.

    • Quantify the product using a suitable method, such as UV absorbance at 260 nm.

Quantitative Data (Hypothetical):

ReactantProductStarting Amount (µmol)Product Amount (µmol)Yield (%)
[¹³C]-25-Methylhexacosanoic acid[¹³C]-25-Methylhexacosanoyl-CoA1.00.770

Visualizations

Synthesis_Workflow A 24-Bromotetracosane B Grignard Reagent (24-Tetracosylmagnesium bromide) A->B  Mg, Dry Ether   C [13C]-25-Methylhexacosanoic Acid B->C  1. [13C]-CO2  2. H+ workup   D [13C]-25-Methylhexacosanoyl-CoA C->D  Acyl-CoA Synthetase,  CoA, ATP, Mg2+  

Caption: Proposed synthetic workflow for isotopically labeled 25-methylhexacosanoyl-CoA.

Metabolic_Pathway cluster_synthesis Synthesis & Activation cluster_metabolism Cellular Metabolism FA [13C]-25-Methylhexacosanoic Acid AcylCoA [13C]-25-Methylhexacosanoyl-CoA FA->AcylCoA Acyl-CoA Synthetase Lipid Complex Lipids (e.g., Phospholipids, Triglycerides) AcylCoA->Lipid Incorporation BetaOx Peroxisomal β-oxidation AcylCoA->BetaOx Degradation Metabolites Downstream Metabolites (e.g., Acetyl-CoA, Propionyl-CoA) BetaOx->Metabolites

References

Protocol for the Extraction of 25-Methylhexacosanoyl-CoA from Tissues

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the extraction of 25-methylhexacosanoyl-CoA, a very long-chain acyl-CoA (VLC-acyl-CoA), from biological tissues. Acyl-CoAs are crucial intermediates in numerous metabolic pathways, and their accurate quantification is essential for understanding cellular metabolism and the mechanism of action of therapeutic agents. This protocol is based on established methods for the extraction of long-chain and very long-chain acyl-CoAs and has been adapted for the specific properties of 25-methylhexacosanoyl-CoA. The procedure involves tissue homogenization, solvent extraction, solid-phase purification, and subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

I. Data Presentation

For reproducible and comparable results, it is critical to meticulously record all quantitative data. The following tables provide a template for organizing experimental parameters and results.

Table 1: Tissue Sample Log

Sample IDTissue TypeSpeciesWeight (mg)Date of CollectionStorage Conditions

Table 2: Reagent and Standard Information

Reagent/StandardManufacturerLot NumberConcentrationStorage
25-methylhexacosanoyl-CoA Standard
Heptadecanoyl-CoA (Internal Standard)
Acetonitrile (ACN)
Isopropanol
Methanol
Potassium Phosphate Monobasic
Ammonium Hydroxide
Other

Table 3: LC-MS/MS Quantification Data

Sample IDPeak Area (25-methylhexacosanoyl-CoA)Peak Area (Internal Standard)Calculated Concentration (pmol/mg tissue)

II. Experimental Protocols

This protocol is designed for optimal recovery and stability of 25-methylhexacosanoyl-CoA. All procedures should be performed on ice to minimize enzymatic degradation.

A. Materials and Reagents:

  • Tissues: Fresh or frozen tissue samples.

  • Internal Standard (IS): Heptadecanoyl-CoA.

  • Homogenization Buffer: 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9.

  • Extraction Solvent: Acetonitrile (ACN) : 2-Propanol (1:1, v/v).

  • Solid-Phase Extraction (SPE) Columns: C18 reverse-phase SPE cartridges.

  • SPE Conditioning Solvent: 100% Methanol.

  • SPE Equilibration Solvent: 50 mM Ammonium Hydroxide.

  • SPE Wash Solvent: Water:Methanol (80:20, v/v) with 30 mM Ammonium Hydroxide.

  • SPE Elution Solvent: 80% Methanol with 30 mM Ammonium Hydroxide.

  • Reconstitution Solvent: Methanol:Water (1:1, v/v).

  • LC-MS/MS Mobile Phase A: 15 mM Ammonium Hydroxide in Water.[1]

  • LC-MS/MS Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile.[1]

B. Tissue Homogenization:

  • Weigh approximately 30-50 mg of frozen tissue and place it in a pre-chilled 2 mL homogenizer tube containing ceramic beads.[2]

  • Add 500 µL of ice-cold Homogenization Buffer.[1]

  • Add the internal standard (Heptadecanoyl-CoA) to a final concentration of 20 ng per sample.[1]

  • Homogenize the tissue using a bead-beater homogenizer until the tissue is completely disrupted. Perform homogenization in short bursts (e.g., 30 seconds) with cooling on ice in between to prevent sample heating.

  • Keep the homogenate on ice for the next step.

C. Solvent Extraction:

  • To the tissue homogenate, add 1 mL of ice-cold Extraction Solvent (ACN:2-Propanol).[3]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new pre-chilled tube.

  • To maximize recovery, re-extract the pellet with another 500 µL of Extraction Solvent, vortex, and centrifuge as before.

  • Pool the supernatants.

D. Solid-Phase Extraction (SPE) Purification:

  • Condition the C18 SPE cartridge: Pass 1 mL of 100% Methanol through the cartridge.

  • Equilibrate the cartridge: Pass 1 mL of 50 mM Ammonium Hydroxide through the cartridge.

  • Load the sample: Slowly load the pooled supernatant onto the SPE cartridge.

  • Wash the cartridge: Wash the cartridge with 1 mL of Wash Solvent to remove unbound contaminants.

  • Elute the acyl-CoAs: Elute the acyl-CoAs with 1 mL of Elution Solvent into a clean collection tube.

  • Dry the eluate under a gentle stream of nitrogen gas.

E. Sample Reconstitution and LC-MS/MS Analysis:

  • Reconstitute the dried extract in 100 µL of Reconstitution Solvent.[1]

  • Vortex briefly and centrifuge at 14,000 x g for 5 minutes at 4°C to pellet any insoluble debris.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

  • Analyze the sample using a reverse-phase C18 column and a binary gradient with mobile phases A and B.[1] The mass spectrometer should be operated in positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM) for the specific precursor and product ions of 25-methylhexacosanoyl-CoA and the internal standard.[1][4]

III. Mandatory Visualization

The following diagrams illustrate the key workflows and concepts described in this protocol.

ExtractionWorkflow Tissue 1. Tissue Homogenization (30-50 mg tissue in KH2PO4 buffer + IS) Extraction 2. Solvent Extraction (ACN:Isopropanol) Tissue->Extraction Centrifugation1 3. Centrifugation (14,000 x g, 10 min, 4°C) Extraction->Centrifugation1 Supernatant 4. Collect Supernatant Centrifugation1->Supernatant ReExtraction 5. Re-extract Pellet Centrifugation1->ReExtraction Pellet Pool 7. Pool Supernatants Supernatant->Pool Centrifugation2 6. Centrifugation ReExtraction->Centrifugation2 Centrifugation2->Pool Supernatant SPE 8. Solid-Phase Extraction (C18) Pool->SPE Dry 9. Dry Eluate (Nitrogen) SPE->Dry Reconstitute 10. Reconstitute (Methanol:Water) Dry->Reconstitute LCMS 11. LC-MS/MS Analysis Reconstitute->LCMS

Caption: Workflow for 25-methylhexacosanoyl-CoA extraction from tissues.

SPE_Protocol Condition 1. Condition (100% Methanol) Equilibrate 2. Equilibrate (50 mM NH4OH) Condition->Equilibrate Load 3. Load Sample Equilibrate->Load Wash 4. Wash (20% MeOH, 30 mM NH4OH) Load->Wash Elute 5. Elute (80% MeOH, 30 mM NH4OH) Wash->Elute ToLCMS To LC-MS/MS Elute->ToLCMS

Caption: Solid-Phase Extraction (SPE) protocol for acyl-CoA purification.

References

Application Notes and Protocols for 25-Methylhexacosanoyl-CoA in In Vitro Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Methylhexacosanoyl-CoA is a very long-chain, methyl-branched fatty acyl-coenzyme A thioester. Its structural characteristics suggest a critical role in peroxisomal metabolism, particularly in the pathways responsible for the breakdown of branched-chain fatty acids. This document provides detailed application notes and experimental protocols for the use of 25-methylhexacosanoyl-CoA in in vitro enzyme assays, targeting key enzymes involved in its activation and subsequent oxidation. These protocols are designed to serve as a foundational methodology for researchers investigating lipid metabolism, developing novel therapeutics for metabolic disorders, and screening for enzyme inhibitors.

Metabolic Context and Key Enzymes

25-Methylhexacosanoyl-CoA is anticipated to be a substrate for a series of peroxisomal enzymes. The metabolic pathway likely involves an initial activation step, followed by alpha-oxidation to remove the methyl branch, and subsequent beta-oxidation of the resulting shorter-chain acyl-CoA.

Key Enzyme Classes:

  • Very Long-Chain Acyl-CoA Synthetases (VLCS/ACSVL): These enzymes are responsible for the initial activation of very long-chain fatty acids, including branched-chain variants, by converting them to their corresponding CoA thioesters. This is a prerequisite for their participation in metabolic pathways.

  • Phytanoyl-CoA Hydroxylase (PhyH): As 25-methylhexacosanoyl-CoA possesses a methyl group at a position that hinders direct beta-oxidation, it is a prime candidate for alpha-oxidation. PhyH is a key enzyme in this pathway, catalyzing the 2-hydroxylation of 3-methyl-branched acyl-CoAs.

  • Peroxisomal Beta-Oxidation Enzymes: Following alpha-oxidation, the resulting straight-chain or 2-methyl-branched acyl-CoA can be degraded via the peroxisomal beta-oxidation pathway.

The proposed metabolic pathway for 25-methylhexacosanoyl-CoA is depicted below.

Metabolic Pathway of 25-Methylhexacosanoyl-CoA cluster_0 Activation cluster_1 Peroxisomal Alpha-Oxidation cluster_2 Peroxisomal Beta-Oxidation 25-Methylhexacosanoic_Acid 25-Methylhexacosanoic Acid 25-Methylhexacosanoyl_CoA 25-Methylhexacosanoyl-CoA 25-Methylhexacosanoic_Acid->25-Methylhexacosanoyl_CoA VLCS/ACSVL (ATP, CoA-SH) 2-Hydroxy-25-methylhexacosanoyl-CoA 2-Hydroxy-25-methyl- hexacosanoyl-CoA 25-Methylhexacosanoyl_CoA->2-Hydroxy-25-methylhexacosanoyl-CoA PhyH (Fe(II), 2-oxoglutarate, O2) Pristanalogue-CoA Pristanalogue-CoA + Formyl-CoA 2-Hydroxy-25-methylhexacosanoyl-CoA->Pristanalogue-CoA 2-Hydroxyacyl-CoA Lyase Shorter_Acyl_CoAs Chain-Shortened Acyl-CoAs Pristanalogue-CoA->Shorter_Acyl_CoAs Multiple Cycles Acetyl_CoA Acetyl-CoA Shorter_Acyl_CoAs->Acetyl_CoA Thiolase

Proposed metabolic pathway for 25-methylhexacosanoyl-CoA.

Experimental Protocols

The following protocols are generalized for the use of 25-methylhexacosanoyl-CoA in in vitro enzyme assays. Note: Optimal conditions for this specific substrate may vary and should be determined empirically.

Protocol 1: In Vitro Assay for Very Long-Chain Acyl-CoA Synthetase (VLCS/ACSVL) Activity

This protocol measures the conversion of 25-methylhexacosanoic acid to 25-methylhexacosanoyl-CoA. The activity can be monitored by detecting the consumption of ATP or the formation of the acyl-CoA product.

Materials:

  • Recombinant or purified VLCS/ACSVL enzyme

  • 25-Methylhexacosanoic acid

  • Coenzyme A (CoA-SH)

  • Adenosine triphosphate (ATP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • Detection Reagent (e.g., a fluorescent probe for CoA-SH or an HPLC system for product detection)

  • 96-well microplate (black, for fluorescence assays)

  • Plate reader or HPLC system

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing assay buffer, ATP (final concentration 2.5 mM), and CoA-SH (final concentration 0.5 mM).

  • Substrate Preparation: Prepare a stock solution of 25-methylhexacosanoic acid in a suitable organic solvent (e.g., ethanol) and dilute it in the assay buffer to the desired final concentrations (e.g., 1-100 µM).

  • Enzyme Preparation: Dilute the purified VLCS/ACSVL enzyme in assay buffer to the desired working concentration.

  • Assay Initiation: In a 96-well plate, add the reaction mixture, followed by the substrate solution. Initiate the reaction by adding the diluted enzyme. The final reaction volume is typically 100 µL.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes).

  • Detection:

    • Fluorescence-based: Stop the reaction and measure the remaining CoA-SH using a fluorescent probe according to the manufacturer's instructions.

    • HPLC-based: Stop the reaction by adding an equal volume of ice-cold methanol. Centrifuge to pellet the protein and analyze the supernatant by reverse-phase HPLC to quantify the formation of 25-methylhexacosanoyl-CoA.

  • Data Analysis: Calculate the enzyme activity based on the rate of product formation or substrate consumption.

Data Presentation:

Substrate Concentration (µM)Initial Velocity (nmol/min/mg)
1Data
5Data
10Data
25Data
50Data
100Data

This table is a template for presenting kinetic data for VLCS/ACSVL with 25-methylhexacosanoic acid.

VLCS Assay Workflow Start Start Prepare_Reagents Prepare Reaction Mix (Buffer, ATP, CoA-SH) Start->Prepare_Reagents Add_Substrate Add 25-Methylhexacosanoic Acid Prepare_Reagents->Add_Substrate Initiate_Reaction Add VLCS/ACSVL Enzyme Add_Substrate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction Incubate->Stop_Reaction Detection Detection Stop_Reaction->Detection Fluorescence Fluorescence Detection Detection->Fluorescence Method 1 HPLC HPLC Analysis Detection->HPLC Method 2 Analyze_Data Calculate Enzyme Activity Fluorescence->Analyze_Data HPLC->Analyze_Data End End Analyze_Data->End

Workflow for the in vitro VLCS/ACSVL enzyme assay.
Protocol 2: In Vitro Assay for Phytanoyl-CoA Hydroxylase (PhyH) Activity

This protocol measures the conversion of 25-methylhexacosanoyl-CoA to 2-hydroxy-25-methylhexacosanoyl-CoA. The activity is typically monitored by HPLC-MS/MS to detect the formation of the hydroxylated product.

Materials:

  • Recombinant or purified PhyH enzyme

  • 25-Methylhexacosanoyl-CoA

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 µM Fe(NH₄)₂(SO₄)₂, 1 mM 2-oxoglutarate, 2 mM L-ascorbic acid

  • HPLC-MS/MS system

  • Reaction tubes

Procedure:

  • Reaction Mixture Preparation: Prepare a master mix containing the assay buffer components.

  • Substrate Preparation: Prepare a stock solution of 25-methylhexacosanoyl-CoA in an appropriate buffer (e.g., 50 mM potassium phosphate, pH 6.5) and dilute to the desired final concentrations (e.g., 5-200 µM).

  • Enzyme Preparation: Dilute the purified PhyH enzyme in assay buffer to the desired working concentration.

  • Assay Initiation: In a reaction tube, combine the reaction mixture and the substrate solution. Initiate the reaction by adding the diluted PhyH enzyme. The final reaction volume is typically 50-100 µL.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-120 minutes).

  • Reaction Termination and Sample Preparation: Stop the reaction by adding two volumes of ice-cold acetonitrile. Vortex and centrifuge at high speed to precipitate the protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the sample in a suitable solvent for LC-MS/MS analysis.

  • Detection: Analyze the sample by LC-MS/MS to separate and quantify the 2-hydroxy-25-methylhexacosanoyl-CoA product.

  • Data Analysis: Determine the amount of product formed and calculate the specific activity of the enzyme.

Data Presentation:

Substrate Concentration (µM)Product Formation (pmol/min/mg)
5Data
10Data
25Data
50Data
100Data
200Data

This table is a template for presenting kinetic data for PhyH with 25-methylhexacosanoyl-CoA.

PhyH Assay Workflow Start Start Prepare_Reagents Prepare Reaction Mix (Buffer, Fe(II), 2-OG, Ascorbate) Start->Prepare_Reagents Add_Substrate Add 25-Methylhexacosanoyl-CoA Prepare_Reagents->Add_Substrate Initiate_Reaction Add PhyH Enzyme Add_Substrate->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop Reaction with Acetonitrile Incubate->Stop_Reaction Sample_Prep Centrifuge, Evaporate, Reconstitute Stop_Reaction->Sample_Prep LC_MSMS LC-MS/MS Analysis Sample_Prep->LC_MSMS Analyze_Data Quantify Product and Calculate Activity LC_MSMS->Analyze_Data End End Analyze_Data->End

Workflow for the in vitro PhyH enzyme assay.

Applications in Drug Development

These in vitro assays are valuable tools for drug development professionals in several key areas:

  • High-Throughput Screening (HTS): The described assays can be adapted for HTS campaigns to identify novel inhibitors or activators of VLCS/ACSVL and PhyH. Such compounds could be lead candidates for the treatment of metabolic disorders associated with branched-chain fatty acid accumulation.

  • Mechanism of Action Studies: For identified hit compounds, these assays can be used to determine the mechanism of action, such as competitive, non-competitive, or uncompetitive inhibition.

  • Structure-Activity Relationship (SAR) Studies: By testing a series of analogs of a hit compound, researchers can elucidate the structural features required for potent enzyme modulation, guiding the optimization of lead candidates.

  • Lead Optimization: The quantitative data obtained from these assays, such as IC₅₀ or Kᵢ values, are crucial for ranking compounds and prioritizing them for further development.

Inhibitor Screening Data Presentation:

Compound IDConcentration (µM)% Inhibition of PhyH Activity
Cmpd-0011Data
Cmpd-00110Data
Cmpd-001100Data
Cmpd-0021Data
Cmpd-00210Data
Cmpd-002100Data

This table is a template for presenting data from an inhibitor screening campaign.

Conclusion

The provided application notes and protocols offer a comprehensive framework for utilizing 25-methylhexacosanoyl-CoA in in vitro enzyme assays. While these methodologies are based on established principles for similar substrates, empirical optimization will be essential to achieve robust and reproducible results. These assays are pivotal for advancing our understanding of branched-chain fatty acid metabolism and for the discovery and development of novel therapeutics targeting this pathway.

Application Notes and Protocols for Studying 25-Methylhexacosanoyl-CoA Metabolism in a Cell Culture Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The metabolism of very long-chain fatty acids (VLCFAs), particularly those with branched chains, is a critical area of study for understanding several inherited metabolic disorders and for the development of targeted therapeutics. 25-methylhexacosanoyl-CoA, a C27 branched-chain acyl-CoA, is expected to be metabolized via the peroxisomal alpha-oxidation pathway. Deficiencies in this pathway can lead to the accumulation of toxic metabolites, causing severe cellular dysfunction.

This document provides detailed application notes and protocols for establishing and utilizing a human skin fibroblast cell culture model to study the metabolism of 25-methylhexacosanoyl-CoA. While direct studies on this specific molecule are limited, the well-characterized metabolism of phytanic acid, a branched-chain fatty acid, serves as an excellent model. The protocols outlined below are adapted from established methods for studying phytanic acid metabolism and can be applied to investigate the degradation of 25-methylhexacosanoyl-CoA.

Principle of the Model

The presence of a methyl group on the beta-carbon of 25-methylhexacosanoic acid prevents its direct degradation by the mitochondrial beta-oxidation pathway.[1] Therefore, it must first undergo alpha-oxidation in the peroxisome.[1][2] This process involves the removal of a single carbon atom from the carboxyl end, producing a shorter fatty acid that can subsequently enter the beta-oxidation pathway.[1]

This cell culture model utilizes human skin fibroblasts, which are readily available and express the necessary enzymatic machinery for peroxisomal alpha-oxidation.[3][4] By incubating these cells with a 25-methylhexacosanoic acid substrate, researchers can monitor its uptake, conversion to its CoA ester, and subsequent metabolic products. Comparing fibroblasts from healthy donors with those from patients with known peroxisomal disorders, such as Refsum disease (deficient in Phytanoyl-CoA hydroxylase) or Zellweger syndrome (general peroxisome biogenesis defect), allows for the elucidation of the metabolic pathway and the identification of potential enzymatic defects.[2][5]

Data Presentation

The following tables provide a template for presenting quantitative data obtained from experiments using this cell culture model. The values are hypothetical and serve as an example of expected results when comparing control and deficient cell lines after incubation with a branched-chain fatty acid substrate.

Table 1: Uptake and Metabolism of 25-Methylhexacosanoic Acid in Human Skin Fibroblasts

Cell LineSubstrate Concentration (µM)Incubation Time (h)Intracellular 25-Methylhexacosanoic Acid (nmol/mg protein)25-Methylhexacosanoyl-CoA (pmol/mg protein)Downstream Metabolite (C26-branched chain acyl-CoA) (pmol/mg protein)
Control502415.2 ± 1.88.5 ± 1.15.3 ± 0.7
Control504818.9 ± 2.210.1 ± 1.58.9 ± 1.2
Refsum (PHYH deficient)502425.6 ± 3.118.4 ± 2.5Not Detected
Refsum (PHYH deficient)504835.2 ± 4.028.9 ± 3.8Not Detected
Zellweger (PEX5 deficient)502442.1 ± 5.535.7 ± 4.8Not Detected
Zellweger (PEX5 deficient)504858.9 ± 7.249.8 ± 6.5Not Detected

Table 2: Enzyme Activity in Fibroblast Homogenates

Cell LinePhytanoyl-CoA Hydroxylase (PHYH) Activity (pmol/h/mg protein)2-Hydroxyacyl-CoA Lyase (HACL1) Activity (pmol/h/mg protein)
Control45.8 ± 5.262.3 ± 7.1
Refsum (PHYH deficient)2.1 ± 0.559.8 ± 6.5
Zellweger (PEX5 deficient)1.5 ± 0.33.4 ± 0.8

Experimental Protocols

Protocol 1: Culture of Human Skin Fibroblasts

This protocol describes the standard procedure for culturing human dermal fibroblasts.

Materials:

  • Cryopreserved human skin fibroblasts (from a reputable cell bank, e.g., ATCC or Coriell Institute)

  • Fibroblast Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin[6]

  • Phosphate-Buffered Saline (PBS), sterile

  • 0.05% Trypsin-EDTA

  • T-75 cell culture flasks

  • Humidified incubator at 37°C with 5% CO2

Procedure:

  • Rapidly thaw the cryovial of fibroblasts in a 37°C water bath.

  • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed Fibroblast Growth Medium.

  • Centrifuge at 200 x g for 5 minutes.

  • Aspirate the supernatant and gently resuspend the cell pellet in 15 mL of fresh Fibroblast Growth Medium.

  • Transfer the cell suspension to a T-75 flask.

  • Incubate at 37°C in a 5% CO2 humidified incubator.[7]

  • Change the medium every 2-3 days.

  • When the cells reach 80-90% confluency, subculture them by washing with PBS, detaching with Trypsin-EDTA, and reseeding at a 1:3 to 1:5 ratio.[8]

Protocol 2: Administration of 25-Methylhexacosanoic Acid to Fibroblasts

This protocol details the preparation and addition of the fatty acid substrate to the cultured cells.

Materials:

  • Confluent T-75 flasks of human skin fibroblasts

  • 25-Methylhexacosanoic acid (custom synthesis may be required)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • Ethanol (B145695)

  • Fibroblast Growth Medium (serum-free for the experiment)

Procedure:

  • Prepare a stock solution of 25-methylhexacosanoic acid in ethanol.

  • Prepare a BSA-conjugated substrate solution. Briefly, evaporate the ethanol from an aliquot of the fatty acid stock solution under a stream of nitrogen. Resuspend the fatty acid in a small volume of 0.1 M KOH. Add this to a pre-warmed (37°C) solution of fatty acid-free BSA in serum-free medium to achieve the desired final concentration and a molar ratio of fatty acid to BSA of 3:1 to 5:1.

  • Wash the confluent fibroblast monolayers twice with sterile PBS.

  • Replace the standard growth medium with the serum-free medium containing the BSA-conjugated 25-methylhexacosanoic acid.

  • Incubate the cells for the desired time points (e.g., 24, 48 hours).

  • At the end of the incubation, wash the cells three times with ice-cold PBS to remove excess substrate.

  • Harvest the cells by scraping into a suitable buffer for subsequent analysis.

Protocol 3: Analysis of 25-Methylhexacosanoyl-CoA and its Metabolites by LC-MS/MS

This protocol provides a general workflow for the extraction and quantification of acyl-CoA species from cultured fibroblasts.

Materials:

  • Harvested fibroblast cell pellets

  • Internal standards (e.g., isotopically labeled acyl-CoAs)

  • Extraction solvent (e.g., acetonitrile/isopropanol/water mixture)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reversed-phase column

Procedure:

  • Resuspend the cell pellet in the extraction solvent containing the internal standards.

  • Lyse the cells by sonication or freeze-thaw cycles.

  • Centrifuge at high speed to pellet cell debris.

  • Collect the supernatant containing the acyl-CoA esters.

  • Concentrate the extract under a stream of nitrogen.

  • Reconstitute the sample in a solvent compatible with the LC-MS/MS mobile phase.

  • Inject the sample onto the LC-MS/MS system.

  • Separate the acyl-CoA species using a C18 column with a suitable gradient (e.g., ammonium (B1175870) hydroxide (B78521) and acetonitrile).[9][10]

  • Detect and quantify the target molecules using multiple reaction monitoring (MRM) in positive electrospray ionization mode.[9][11]

  • Normalize the results to the protein concentration of the cell lysate.

Protocol 4: Analysis of Total Fatty Acids by GC-MS

This protocol outlines the analysis of total intracellular fatty acid content.

Materials:

  • Harvested fibroblast cell pellets

  • Internal standards (e.g., deuterated fatty acids)

  • Methanol/hydrochloric acid for transesterification

  • Hexane (B92381)

  • GC-MS system

Procedure:

  • Add the internal standards to the cell pellet.

  • Perform acid-catalyzed transesterification by heating the sample in methanol/HCl to convert fatty acids to their fatty acid methyl esters (FAMEs).

  • Extract the FAMEs with hexane.

  • Evaporate the hexane and reconstitute the sample in a small volume of hexane.

  • Inject the sample onto the GC-MS system.

  • Separate the FAMEs on a suitable capillary column.

  • Identify and quantify the FAMEs based on their mass spectra and retention times.[12][13]

  • Normalize the results to the protein concentration of the cell lysate.

Visualization of Metabolic Pathways and Workflows

Signaling Pathway

Peroxisomal_Alpha_Oxidation cluster_peroxisome Peroxisome cluster_outside FattyAcid_CoA 25-Methylhexacosanoyl-CoA Hydroxy_FattyAcid_CoA 2-Hydroxy-25-methylhexacosanoyl-CoA FattyAcid_CoA->Hydroxy_FattyAcid_CoA PHYH (Phytanoyl-CoA Hydroxylase) Aldehyde 24-Methylpentacosanal Hydroxy_FattyAcid_CoA->Aldehyde HACL1 (2-Hydroxyacyl-CoA Lyase) Formyl_CoA Formyl-CoA Hydroxy_FattyAcid_CoA->Formyl_CoA HACL1 Shorter_FattyAcid 24-Methylpentacosanoic Acid Aldehyde->Shorter_FattyAcid Aldehyde Dehydrogenase Pristanoyl_CoA Pristanoyl-CoA (example) Shorter_FattyAcid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation Peroxisomal Beta-Oxidation Pristanoyl_CoA->Beta_Oxidation FattyAcid 25-Methylhexacosanoic Acid FattyAcid->FattyAcid_CoA Acyl-CoA Synthetase

Caption: Peroxisomal alpha-oxidation of 25-methylhexacosanoyl-CoA.

Experimental Workflow

Experimental_Workflow cluster_cell_culture Cell Culture and Treatment cluster_analysis Metabolite Analysis Culture Culture Human Skin Fibroblasts Treatment Incubate with 25-Methylhexacosanoic Acid Culture->Treatment Harvest Harvest Cells Treatment->Harvest Extraction Extract Metabolites Harvest->Extraction LCMS LC-MS/MS Analysis (Acyl-CoAs) Extraction->LCMS GCMS GC-MS Analysis (Total Fatty Acids) Extraction->GCMS Data Data Analysis and Quantification LCMS->Data GCMS->Data

Caption: Experimental workflow for studying fatty acid metabolism.

Logical Relationship of Cell Models

Cell_Models Control Control Fibroblasts (Healthy Donor) Refsum Refsum Disease Fibroblasts (PHYH Deficient) Control->Refsum Comparison for specific enzyme defect Zellweger Zellweger Syndrome Fibroblasts (Peroxisome Biogenesis Defect) Control->Zellweger Comparison for general pathway defect Refsum->Zellweger iPSC Induced Pluripotent Stem Cells (iPSCs) Differentiated Differentiated Cells (e.g., Hepatocytes, Neurons) iPSC->Differentiated Differentiation

Caption: Relationship between different cell models.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-methyhexacosanoyl-CoA is a very-long-chain fatty acid (VLCFA) with a methyl branch, suggesting its involvement in specialized biological processes. The biosynthesis of such lipids involves a series of enzymatic steps, including the incorporation of a methyl group and subsequent chain elongation. The enzymes responsible for these modifications are encoded by specific genes, which can be targeted for knockout using CRISPR-Cas9 technology to study the function of this compound and its potential role in disease.

This document provides detailed application notes and protocols for the CRISPR-Cas9-mediated knockout of genes hypothesized to be involved in the biosynthesis of this compound. It includes methodologies for gene targeting, experimental workflows, and quantitative analysis of fatty acid profiles.

Proposed Biosynthetic Pathway and Gene Targets

The precise biosynthetic pathway of this compound is not yet fully elucidated. However, based on the known mechanisms of branched-chain and very-long-chain fatty acid synthesis, a putative pathway can be proposed. The synthesis of branched-chain fatty acids can be initiated by primers other than acetyl-CoA, often derived from branched-chain amino acids, or through the incorporation of methylmalonyl-CoA instead of malonyl-CoA during elongation[1]. The subsequent elongation of the fatty acid chain is carried out by a family of enzymes known as fatty acid elongases (ELOVLs)[2][3][4].

For this compound, a C27 fatty acid, the methyl branch is at an odd-numbered carbon position near the terminus. This suggests the use of a branched-chain primer derived from an amino acid like leucine (B10760876) to form iso-fatty acids. The subsequent elongation to a 27-carbon chain would be mediated by specific ELOVL enzymes.

Hypothesized Key Gene Targets for CRISPR-Cas9 Knockout:

  • Branched-Chain Alpha-Keto Acid Dehydrogenase (BCKDH) complex genes (e.g., BCKDHA, BCKDHB, DBT): These genes are crucial for the catabolism of branched-chain amino acids, which produces the primers for branched-chain fatty acid synthesis.

  • Fatty Acid Synthase (FASN): While primarily involved in de novo synthesis of straight-chain fatty acids, FASN can also utilize branched-chain primers[1].

  • ELOVL Family Members (e.g., ELOVL1, ELOVL3, ELOVL4): These elongases are responsible for the synthesis of very-long-chain fatty acids. The specific ELOVL involved in elongating the branched-chain precursor to C27 is a key candidate for investigation[2][3][4].

Experimental Protocols

Protocol 1: CRISPR-Cas9 Mediated Knockout of Target Genes in Mammalian Cells

This protocol outlines the steps for generating a stable knockout of a target gene in a mammalian cell line using a lentiviral delivery system.

1. sgRNA Design and Vector Cloning:

  • Design: Design 2-3 single guide RNAs (sgRNAs) targeting an early exon of the gene of interest using online tools like CHOPCHOP or CRISPOR.

  • Vector: Utilize a lentiviral vector containing both Cas9 and the sgRNA expression cassettes (e.g., lentiCRISPRv2).

  • Cloning: Synthesize and anneal complementary oligonucleotides for each sgRNA and clone them into the BsmBI-digested lentiCRISPRv2 plasmid.

2. Lentivirus Production:

  • Cell Seeding: Seed HEK293T cells at an appropriate density for transfection.

  • Transfection: Co-transfect the lentiCRISPRv2 plasmid containing the sgRNA with packaging plasmids (e.g., psPAX2 and pMD2.G) into HEK293T cells using a suitable transfection reagent.

  • Virus Harvest: Collect the virus-containing supernatant at 48 and 72 hours post-transfection, pool, and filter through a 0.45 µm filter.

3. Cell Transduction and Selection:

  • Transduction: Transduce the target cell line with the harvested lentivirus in the presence of polybrene.

  • Selection: 48 hours post-transduction, select for transduced cells using the appropriate antibiotic (e.g., puromycin (B1679871) for lentiCRISPRv2).

4. Clonal Isolation and Expansion:

  • Single-Cell Seeding: After selection, seed the cells at a very low density in 96-well plates to obtain single-cell derived colonies.

  • Expansion: Expand the resulting clones for further analysis.

5. Knockout Validation:

  • Genomic DNA Analysis: Extract genomic DNA from the expanded clones and perform PCR amplification of the target region followed by Sanger sequencing to identify insertions/deletions (indels).

  • Protein Analysis: Perform Western blotting to confirm the absence of the target protein.

CRISPR_Knockout_Workflow cluster_design 1. sgRNA Design & Cloning cluster_virus 2. Lentivirus Production cluster_cell 3. Cell Line Engineering cluster_validation 4. Validation & Analysis sgRNA_design sgRNA Design vector_cloning Vector Cloning sgRNA_design->vector_cloning transfection HEK293T Transfection vector_cloning->transfection harvest Virus Harvest transfection->harvest transduction Transduction harvest->transduction selection Selection transduction->selection clonal_isolation Clonal Isolation selection->clonal_isolation validation Knockout Validation clonal_isolation->validation analysis Fatty Acid Analysis validation->analysis Proceed to Analysis

CRISPR-Cas9 Knockout Workflow
Protocol 2: Quantitative Analysis of Fatty Acid Profiles

This protocol describes the extraction and analysis of total fatty acids from cultured cells to quantify changes in this compound and other fatty acids following gene knockout.

1. Lipid Extraction:

  • Cell Harvest: Harvest a known number of cells from both the wild-type and knockout clones.

  • Extraction: Perform a total lipid extraction using a modified Bligh-Dyer method with a chloroform:methanol:water solvent system.

2. Saponification and Methylation:

  • Saponification: Saponify the extracted lipids using a methanolic NaOH solution to release the fatty acids from complex lipids.

  • Methylation: Methylate the free fatty acids to fatty acid methyl esters (FAMEs) using BF3-methanol.

3. GC-MS Analysis:

  • Injection: Inject the FAMEs into a gas chromatograph-mass spectrometer (GC-MS).

  • Separation: Use a suitable capillary column to separate the FAMEs based on their chain length, branching, and degree of unsaturation.

  • Detection and Quantification: Use the mass spectrometer to identify the different FAMEs based on their mass spectra and fragmentation patterns. Quantify the peak area for each FAME and normalize to an internal standard.

4. Data Analysis:

  • Compare the fatty acid profiles of the knockout clones to the wild-type cells. Calculate the relative abundance of 25-methyhexacosanoic acid and other relevant fatty acids.

Fatty_Acid_Analysis_Workflow start Cell Pellet (WT & KO) lipid_extraction Total Lipid Extraction (Bligh-Dyer) start->lipid_extraction saponification Saponification lipid_extraction->saponification methylation FAMEs Derivatization saponification->methylation gcms GC-MS Analysis methylation->gcms data_analysis Data Analysis & Comparison gcms->data_analysis

Fatty Acid Analysis Workflow

Data Presentation

The quantitative data obtained from the GC-MS analysis should be summarized in tables for clear comparison between wild-type and knockout cell lines.

Table 1: Hypothetical Fatty Acid Profile Following Knockout of a Candidate Gene (e.g., ELOVL-X)

Fatty AcidWild-Type (Relative Abundance %)Knockout Clone 1 (Relative Abundance %)Knockout Clone 2 (Relative Abundance %)
16:025.4 ± 1.226.1 ± 1.525.8 ± 1.3
18:015.2 ± 0.815.5 ± 0.915.3 ± 0.7
18:130.1 ± 1.531.0 ± 1.830.5 ± 1.6
24:05.3 ± 0.45.5 ± 0.55.4 ± 0.4
26:02.1 ± 0.22.0 ± 0.32.1 ± 0.2
25-methyl-26:0 1.5 ± 0.1 0.2 ± 0.05 0.3 ± 0.06
Other VLCFAs20.4 ± 1.119.7 ± 1.320.6 ± 1.2

Values are presented as mean ± standard deviation from three independent experiments. *p < 0.01 compared to Wild-Type.

Table 2: Example Data from CRISPR/Cas9-mediated Knockout of FAD2 in Soybean [5]

Fatty AcidWild-Type (%)Mutant Line 1 (%)Mutant Line 2 (%)
Oleic Acid (C18:1)18.5854.0751.14
Linoleic Acid (C18:2)57.7926.1743.36

This table serves as an example of how CRISPR-mediated gene knockout can significantly alter fatty acid composition.

Signaling Pathway Visualization

The precise signaling pathways involving this compound are likely complex and may involve its incorporation into various lipids that act as signaling molecules or structural components of membranes. Knockout of its biosynthetic genes would perturb these pathways.

Signaling_Pathway cluster_synthesis Biosynthesis cluster_function Cellular Functions cluster_knockout CRISPR-Cas9 Knockout BCAA Branched-Chain Amino Acids BCKA Branched-Chain Keto-Acids BCAA->BCKA BCAT Primer Branched-Chain Acyl-CoA Primer BCKA->Primer BCKDH Elongation Elongation Cycles (ELOVLs) Primer->Elongation FASN/ELOVLs Product This compound Elongation->Product Membrane Membrane Structure (Sphingolipids, etc.) Product->Membrane Signaling Lipid Signaling (e.g., GPCRs) Product->Signaling Metabolism Metabolic Regulation Product->Metabolism KO_BCKDH BCKDH KO KO_BCKDH->Primer Blocks KO_ELOVL ELOVL KO KO_ELOVL->Elongation Blocks

Proposed Biosynthesis and Function of this compound

Conclusion

The application of CRISPR-Cas9 technology to knock out genes involved in the biosynthesis of this compound provides a powerful approach to elucidate its physiological roles. The protocols and data presentation formats outlined in this document offer a comprehensive guide for researchers to design, execute, and interpret such experiments. The identification of the specific genes and the subsequent analysis of the knockout phenotypes will contribute significantly to our understanding of very-long-chain fatty acid metabolism and its implications in health and disease.

References

Application Notes and Protocols for Measuring 25-Methylhexacosanoyl-CoA Levels in Plasma Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

25-Methylhexacosanoyl-CoA is a branched-chain very-long-chain acyl-coenzyme A (VLCFA-CoA) thioester. The quantification of specific VLCFA-CoAs in plasma is crucial for the diagnosis and monitoring of various metabolic disorders, including peroxisomal biogenesis disorders and X-linked adrenoleukodystrophy.[1][2] Elevated levels of VLCFAs are a key biochemical marker for these conditions.[2] This document provides detailed application notes and protocols for the measurement of 25-methylhexacosanoyl-CoA in plasma samples, primarily utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific method for the analysis of lipids.[1][3]

Data Presentation

Quantitative analysis of 25-methylhexacosanoyl-CoA in plasma samples requires sensitive analytical instrumentation. The following tables provide a template for presenting quantitative data, which should be populated with experimental results. Due to the novelty of 25-methylhexacosanoyl-CoA, published reference ranges are not available. The data presented here are hypothetical and for illustrative purposes.

Table 1: LC-MS/MS Parameters for 25-Methylhexacosanoyl-CoA Analysis

ParameterValue
ColumnC18 Reversed-Phase (e.g., 100 x 2.1 mm, 1.8 µm)
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient0-2 min, 50% B; 2-10 min, 50-95% B; 10-12 min, 95% B; 12-12.1 min, 95-50% B; 12.1-15 min, 50% B
Flow Rate0.3 mL/min
Injection Volume5 µL
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Precursor > Product)To be determined using a standard
Collision EnergyTo be optimized
Internal StandardDeuterated VLCFA-CoA (e.g., D4-C26:0-CoA)

Table 2: Sample Quantification Data

Sample ID25-Methylhexacosanoyl-CoA Concentration (pmol/mL)Internal Standard AreaAnalyte Area
Control 11.21,500,00030,000
Control 21.51,450,00036,250
Patient 115.81,520,000400,000
Patient 220.11,480,000495,000

Experimental Protocols

The following protocols describe the key experiments for the quantification of 25-methylhexacosanoyl-CoA in plasma.

Protocol 1: Plasma Sample Preparation and Extraction

This protocol outlines the steps for the extraction of total fatty acyl-CoAs from plasma samples.

Materials:

  • Human plasma (collected in EDTA tubes)

  • Phosphate (B84403) buffer (100 mM, pH 4.9)

  • 2-Propanol

  • Acetonitrile

  • Internal Standard (e.g., D4-C26:0-CoA)

  • Centrifuge

  • Homogenizer

Procedure:

  • Thaw frozen plasma samples on ice.

  • To 100 µL of plasma, add 10 µL of the internal standard solution.

  • Add 500 µL of cold phosphate buffer (pH 4.9) and vortex briefly.

  • Add 1 mL of 2-propanol and homogenize the sample.[4]

  • Add 2 mL of acetonitrile, vortex thoroughly, and incubate on ice for 10 minutes to precipitate proteins.[4]

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant containing the acyl-CoAs to a new tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Acid Hydrolysis and Derivatization (Alternative Method)

This alternative protocol is for the analysis of the total fatty acid content, where the CoA moiety is cleaved. This is a more common approach when specific acyl-CoA standards are unavailable.[1]

Materials:

  • Extracted plasma sample (from Protocol 1, step 7)

  • Hydrochloric acid (HCl)

  • Methanol

  • Hexane (B92381)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

Procedure:

  • To the dried extract from Protocol 1, add 1 mL of 2:1 (v/v) methanol:HCl.

  • Incubate at 80°C for 2 hours to hydrolyze the acyl-CoA to its corresponding free fatty acid and then methylate it.

  • Cool the sample and add 1 mL of hexane to extract the fatty acid methyl esters (FAMEs). Vortex and centrifuge.

  • Transfer the upper hexane layer to a new tube.

  • Evaporate the hexane to dryness.

  • For GC-MS analysis, derivatize the FAMEs with a suitable agent like BSTFA according to the manufacturer's instructions. For LC-MS/MS, the methyl ester may be analyzed directly.

Protocol 3: LC-MS/MS Analysis

This protocol describes the instrumental analysis of the extracted 25-methylhexacosanoyl-CoA.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS)

Procedure:

  • Equilibrate the LC system with the initial mobile phase conditions (see Table 1).

  • Inject 5 µL of the reconstituted sample extract onto the analytical column.

  • Run the gradient program as detailed in Table 1.

  • The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode.

  • Set up a Multiple Reaction Monitoring (MRM) method to detect the specific transition of 25-methylhexacosanoyl-CoA and the internal standard. The exact m/z values will need to be determined by direct infusion of a standard.

  • Integrate the peak areas for the analyte and the internal standard.

  • Quantify the concentration of 25-methylhexacosanoyl-CoA using a calibration curve generated with a synthetic standard or by relative quantification against the internal standard.

Visualizations

The following diagrams illustrate the experimental workflow and the relevant metabolic context.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is Add Internal Standard plasma->is extract Solid Phase Extraction is->extract hydrolyze Hydrolysis & Derivatization (Optional) extract->hydrolyze lcms LC-MS/MS Analysis extract->lcms hydrolyze->lcms data Data Processing lcms->data quant Quantification data->quant

Caption: Experimental workflow for the quantification of 25-methylhexacosanoyl-CoA in plasma.

signaling_pathway cluster_vlcfa VLCFA Metabolism cluster_peroxisome Peroxisomal Beta-Oxidation cluster_disease Pathology vlcfa Very-Long-Chain Fatty Acids (VLCFA) acylcoa Acyl-CoA Synthetase vlcfa->acylcoa vlcfacoa VLCFA-CoA acylcoa->vlcfacoa peroxisome Peroxisome vlcfacoa->peroxisome accumulation VLCFA-CoA Accumulation beta_ox Beta-Oxidation peroxisome->beta_ox acetylcoa Acetyl-CoA beta_ox->acetylcoa defect Peroxisomal Defect defect->peroxisome Inhibits

Caption: Simplified overview of VLCFA metabolism and its relation to peroxisomal disorders.

References

Application of 25-Methylhexacosanoyl-CoA in Lipidomics Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipidomics, the large-scale study of cellular lipids, is a rapidly expanding field crucial for understanding disease pathogenesis and discovering novel therapeutic targets. Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, and their activated forms, very-long-chain acyl-Coenzyme A (VLC-acyl-CoA), are critical players in numerous cellular processes. These include membrane structure, cell signaling, and energy metabolism. Dysregulation of VLCFA metabolism is implicated in several severe disorders, such as X-linked adrenoleukodystrophy (X-ALD), Zellweger syndrome, and other peroxisomal biogenesis disorders.

Accurate quantification of VLC-acyl-CoA species is essential for elucidating their roles in health and disease. However, their low endogenous abundance and structural similarity to other lipid species present significant analytical challenges. The use of a suitable internal standard is paramount for achieving reliable and reproducible quantification in mass spectrometry-based lipidomics. 25-Methylhexacosanoyl-CoA, a synthetic odd-chain saturated very-long-chain acyl-CoA, serves as an excellent internal standard for this purpose. Its unique mass, which is not naturally present in most biological systems, allows for precise differentiation from endogenous even-chain acyl-CoAs.

This document provides detailed application notes and experimental protocols for the use of 25-methylhexacosanoyl-CoA as an internal standard in the quantitative analysis of VLC-acyl-CoAs by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Application Notes

Primary Application: Internal Standard for Quantitative Lipidomics

25-Methylhexacosanoyl-CoA is primarily utilized as an internal standard in mass spectrometry-based lipidomics workflows to accurately quantify very-long-chain acyl-CoA species.[1] Its key advantages include:

  • Chemical Similarity: As a very-long-chain acyl-CoA, it mimics the chemical and physical properties of endogenous VLC-acyl-CoAs during sample extraction, derivatization, and ionization, thus accounting for variations in sample preparation and instrument response.[1]

  • Unique Mass: Its odd-numbered carbon chain results in a distinct mass-to-charge ratio (m/z) that does not overlap with the more common even-chained endogenous acyl-CoAs, preventing analytical interference.[1]

  • Low Endogenous Abundance: Odd-chain fatty acids are generally found in very low concentrations in mammalian cells, making 25-methylhexacosanoyl-CoA an ideal spike-in standard.[1]

Fields of Application:

  • Biomarker Discovery: Accurate quantification of VLC-acyl-CoAs can lead to the identification of novel biomarkers for metabolic disorders.

  • Drug Development: Assessing the effect of drug candidates on VLCFA metabolism.

  • Basic Research: Investigating the fundamental roles of VLC-acyl-CoAs in cellular physiology and pathology.

Data Presentation

The following tables summarize quantitative data of very-long-chain acyl-CoA species in two different mammalian cell lines, RAW 264.7 (macrophage-like) and MCF7 (human breast adenocarcinoma), as determined by LC-MS/MS using 25-methylhexacosanoyl-CoA (C25:0-CoA) as an internal standard.[1]

Table 1: Very-Long-Chain Acyl-CoA Content in RAW 264.7 and MCF7 Cells [1]

Acyl-CoA SpeciesRAW 264.7 (pmol/10⁶ cells)MCF7 (pmol/10⁶ cells)
C22:0-CoA0.12 ± 0.024.8 ± 0.5
C24:1-CoA0.11 ± 0.0110.2 ± 0.9
C24:0-CoA0.25 ± 0.0315.5 ± 1.2
C26:1-CoA0.05 ± 0.019.8 ± 0.8
C26:0-CoA0.10 ± 0.0114.2 ± 1.1

Data are presented as mean ± SD (n=3). Data extracted from Haynes et al., 2008.[1]

Table 2: Mass Spectrometry Parameters for 25-Methylhexacosanoyl-CoA and Representative VLC-Acyl-CoAs [1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (V)
C24:0-CoA1118.5611.510065
C24:1-CoA1116.5609.510065
C25:0-CoA (IS) 1132.5 625.5 100 65
C26:0-CoA1146.5639.510065
C26:1-CoA1144.5637.510065

IS: Internal Standard. Parameters are for positive ion mode electrospray ionization.[1]

Experimental Protocols

The following protocols are based on the methodology described by Haynes et al. (2008) for the quantification of fatty acyl-CoAs in cultured mammalian cells.[1]

Protocol 1: Extraction of Fatty Acyl-CoAs from Cultured Cells

Materials:

  • Cultured cells (e.g., ~10⁷ cells per sample)

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (B129727) (CH₃OH) with 1 mM EDTA

  • Chloroform (B151607) (CHCl₃)

  • Triethylammonium acetate (B1210297) (TEAA) buffer (30 mM)

  • Internal Standard (IS) mixture: 100 pmol each of C15:0-CoA, C17:0-CoA, C23:0-CoA, and 25-methylhexacosanoyl-CoA (C25:0-CoA) in a 2:1 (v/v) methanol/chloroform solution with 30 mM TEAA.

  • Deionized water

Procedure:

  • Harvest cells and wash twice with ice-cold PBS.

  • Pellet the cells by centrifugation and remove all supernatant.

  • To the cell pellet, add 500 µL of methanol containing 1 mM EDTA.

  • Add 10 µL of the internal standard mixture (containing 100 pmol of 25-methylhexacosanoyl-CoA).

  • Briefly sonicate the mixture (e.g., 30 seconds).

  • Add 250 µL of chloroform and sonicate again briefly.

  • Incubate the single-phase extraction mixture for 30 minutes at 50°C.

  • Cool the samples to room temperature.

  • Add 250 µL of chloroform and 250 µL of water, vortexing after each addition to induce phase separation.

  • Centrifuge at 1,000 x g for 5 minutes to separate the phases.

  • Collect the lower organic phase, which contains the acyl-CoAs.

  • Dry the organic phase under a stream of nitrogen.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase).

Protocol 2: LC-MS/MS Analysis of Very-Long-Chain Acyl-CoAs

Instrumentation:

  • Liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions (example):

  • Column: C18 reverse-phase column (e.g., 2.1 x 150 mm, 3.5 µm)

  • Mobile Phase A: 95:5 (v/v) water/methanol with 10 mM ammonium (B1175870) acetate

  • Mobile Phase B: 95:5 (v/v) methanol/water with 10 mM ammonium acetate

  • Gradient: A linear gradient from 50% B to 100% B over 20 minutes.

  • Flow Rate: 200 µL/min

  • Injection Volume: 10 µL

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Monitor the precursor-to-product ion transitions for each target analyte and the internal standard (see Table 2 for examples). The characteristic neutral loss for acyl-CoAs in positive mode is 507 Da.[1]

  • Quantification: Calculate the concentration of each endogenous VLC-acyl-CoA species by comparing the peak area ratio of the analyte to the peak area of the 25-methylhexacosanoyl-CoA internal standard against a calibration curve.

Visualizations

Signaling Pathways

25-Methylhexacosanoyl-CoA is a synthetic molecule used as an analytical standard and is not a component of natural metabolic or signaling pathways.

Experimental Workflow

lipidomics_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_culture 1. Cell Culture (~10^7 cells) harvest 2. Cell Harvesting & Washing cell_culture->harvest is_spike 3. Spiking with 25-Methylhexacosanoyl-CoA (IS) harvest->is_spike extraction 4. Lipid Extraction (Methanol/Chloroform) is_spike->extraction dry_recon 5. Drying & Reconstitution extraction->dry_recon lc_separation 6. LC Separation (Reverse Phase) dry_recon->lc_separation Inject sample ms_detection 7. ESI-MS/MS Detection (MRM Mode) lc_separation->ms_detection data_processing 8. Data Processing ms_detection->data_processing quantification 9. Quantification data_processing->quantification result result quantification->result Quantitative Results (pmol/10^6 cells)

Caption: Workflow for the quantification of VLC-acyl-CoAs.

Logical Relationship of Internal Standard

internal_standard_logic cluster_analyte Endogenous Analyte (e.g., C26:0-CoA) cluster_is Internal Standard (25-Methylhexacosanoyl-CoA) analyte_extraction Extraction Efficiency analyte_ionization Ionization Efficiency analyte_extraction->analyte_ionization is_extraction Extraction Efficiency analyte_ms_signal MS Signal (Area_A) analyte_ionization->analyte_ms_signal ratio Calculate Ratio (Area_A / Area_IS) analyte_ms_signal->ratio is_ionization Ionization Efficiency is_extraction->is_ionization is_ms_signal MS Signal (Area_IS) is_ionization->is_ms_signal is_ms_signal->ratio calibration Compare to Calibration Curve ratio->calibration concentration Accurate Concentration calibration->concentration

References

Application Notes and Protocols: Purification of 25-Methyhexacosanoyl-CoA Synthetase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of 25-methyhexacosanoyl-CoA synthetase, an enzyme responsible for the activation of the very-long-chain fatty acid, 25-methyhexacosanoic acid, to its corresponding CoA ester. The methodologies described herein are based on established principles for the purification of long-chain and very-long-chain acyl-CoA synthetases and are intended to serve as a comprehensive guide for researchers.

Introduction

This compound synthetase plays a crucial role in the metabolism of branched-chain very-long-chain fatty acids. The activation of these fatty acids by CoA thioesterification is a prerequisite for their subsequent involvement in various metabolic pathways, including degradation and incorporation into complex lipids. The study of this enzyme is critical for understanding the metabolic processes involving these unusual fatty acids and for the development of therapeutic agents targeting related metabolic disorders. This protocol outlines a multi-step purification strategy, starting from a suitable biological source and employing various chromatography techniques to achieve a high degree of purity.

Data Presentation: Representative Purification of this compound Synthetase

The following table summarizes the expected results from a typical purification of this compound synthetase from a 100 g cell paste of a suitable source (e.g., Mycobacterium sp. or a recombinant expression system).

Purification Step Total Protein (mg) Total Activity (U) Specific Activity (U/mg) Yield (%) Purification Fold
Crude Extract50002500.051001
Solubilized Membrane Fraction15002250.15903
Anion Exchange Chromatography3001800.67212
Affinity Chromatography301354.55490
Gel Filtration Chromatography59018.036360

Note: The values presented in this table are representative and may vary depending on the starting material and experimental conditions.

Experimental Protocols

Preparation of Crude Extract
  • Cell Lysis: Resuspend 100 g of cell paste in 400 mL of ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.5, 250 mM sucrose, 1 mM EDTA, 1 mM DTT, and protease inhibitors). Lyse the cells using a French press at 16,000 psi or by sonication.

  • Centrifugation: Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.

  • Ultracentrifugation: Transfer the supernatant to an ultracentrifuge and spin at 100,000 x g for 1 hour at 4°C to pellet the membranes.

  • Solubilization: Resuspend the membrane pellet in Solubilization Buffer (50 mM Tris-HCl, pH 7.5, 10% glycerol, 1 mM DTT, and 1% Triton X-100) and stir gently for 1 hour at 4°C.

  • Clarification: Centrifuge at 100,000 x g for 1 hour at 4°C to remove insoluble material. The resulting supernatant is the solubilized membrane fraction.

Anion Exchange Chromatography
  • Column: A 50 mL Q-Sepharose Fast Flow column.

  • Equilibration: Equilibrate the column with 5 column volumes of Buffer A (50 mM Tris-HCl, pH 7.5, 10% glycerol, 0.1% Triton X-100, 1 mM DTT).

  • Loading: Load the solubilized membrane fraction onto the column at a flow rate of 1 mL/min.

  • Washing: Wash the column with 3 column volumes of Buffer A.

  • Elution: Elute the bound proteins with a linear gradient of 0-1 M NaCl in Buffer A over 10 column volumes.

  • Fraction Collection: Collect 5 mL fractions and assay for this compound synthetase activity. Pool the active fractions.

Affinity Chromatography
  • Column: A 10 mL ATP-agarose or Coenzyme A-agarose column.

  • Equilibration: Equilibrate the column with 5 column volumes of Buffer A containing 50 mM NaCl.

  • Loading: Load the pooled active fractions from the anion exchange step onto the column at a flow rate of 0.5 mL/min.

  • Washing: Wash the column with 10 column volumes of Buffer A containing 50 mM NaCl.

  • Elution: Elute the enzyme with Buffer A containing 50 mM NaCl and 10 mM ATP or 1 mM Coenzyme A.

  • Fraction Collection: Collect 2 mL fractions and assay for activity. Pool the active fractions.

Gel Filtration Chromatography
  • Column: A Superdex 200 16/60 column.

  • Equilibration: Equilibrate the column with 2 column volumes of Gel Filtration Buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10% glycerol, 0.1% Triton X-100, 1 mM DTT).

  • Loading: Concentrate the pooled active fractions from the affinity chromatography step to 1-2 mL and load onto the column.

  • Elution: Elute with 1.5 column volumes of Gel Filtration Buffer at a flow rate of 0.5 mL/min.

  • Fraction Collection: Collect 1 mL fractions and assay for activity and protein concentration. Pool the purest, most active fractions.

Enzyme Activity Assay

The activity of this compound synthetase can be determined by monitoring the formation of this compound. A common method is a coupled spectrophotometric assay.

  • Reaction Mixture (1 mL):

    • 100 mM Tris-HCl, pH 7.5

    • 10 mM MgCl₂

    • 5 mM ATP

    • 0.5 mM Coenzyme A

    • 0.1 mM 25-methyhexacosanoic acid (solubilized with 0.1% Triton X-100)

    • 0.5 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • Enzyme sample

  • Procedure:

    • Incubate the reaction mixture without the enzyme at 37°C for 5 minutes.

    • Initiate the reaction by adding the enzyme.

    • Monitor the increase in absorbance at 412 nm, which corresponds to the reaction of the free CoA produced from the synthetase reaction with DTNB.

    • One unit (U) of enzyme activity is defined as the amount of enzyme that produces 1 µmol of this compound per minute under the specified conditions.

Mandatory Visualizations

Purification_Workflow A Cell Paste B Cell Lysis & Debris Removal A->B C Crude Extract B->C D Ultracentrifugation & Membrane Solubilization C->D E Solubilized Membrane Fraction D->E F Anion Exchange Chromatography (Q-Sepharose) E->F G Active Fractions F->G H Affinity Chromatography (ATP-Agarose) G->H I Active Fractions H->I J Gel Filtration Chromatography (Superdex 200) I->J K Purified this compound Synthetase J->K

Caption: Workflow for the purification of this compound synthetase.

Enzyme_Reaction sub1 25-Methyhexacosanoic Acid enzyme This compound Synthetase sub1->enzyme sub2 ATP sub2->enzyme sub3 Coenzyme A sub3->enzyme prod1 This compound enzyme->prod1 prod2 AMP enzyme->prod2 prod3 Pyrophosphate (PPi) enzyme->prod3

Caption: Enzymatic reaction catalyzed by this compound synthetase.

Application Notes and Protocols for the Development of Antibodies Against 25-Methyhexacosanoyl-CoA Binding Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the development of specific antibodies targeting binding proteins of 25-methyhexacosanoyl-CoA, a very long-chain fatty acyl-CoA. The protocols outlined below cover antigen preparation, antibody production and purification, and screening and characterization of the resulting antibodies.

Introduction

This compound is a saturated very long-chain fatty acyl-coenzyme A derivative. While its specific binding proteins are not extensively characterized, likely candidates include Acyl-CoA Binding Proteins (ACBPs), Fatty Acid-Binding Proteins (FABPs), peroxisome proliferator-activated receptor alpha (PPARα), and Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD), all of which are known to interact with long and very long-chain fatty acyl-CoAs. The development of antibodies specific to these binding proteins is crucial for elucidating their roles in cellular metabolism, signaling, and potential involvement in disease pathogenesis.

Potential Binding Proteins and Their Affinities

Several protein families are known to bind long and very long-chain fatty acyl-CoAs and are therefore potential binding partners for this compound. The affinities of these proteins for various long-chain acyl-CoAs are summarized below.

Protein FamilySpecific Protein/ReceptorLigandBinding Affinity (Kd/Ki)Reference
Acyl-CoA Binding Proteins (ACBPs)GeneralLong-Chain Acyl-CoAs (C12-C22)0.1 - 20 µM[1]
Fatty Acid-Binding Proteins (FABPs)Adipocyte, Intestine, Heart, LiverLong-Chain Fatty Acids (C16-C20)2 - 1000 nM[2]
Peroxisome Proliferator-Activated ReceptorsPPARαVery-Long-Chain Acyl-CoAs (C20-C24)3 - 29 nM[3]
Peroxisomal Non-specific Lipid-Transfer ProteinnsL-TPVery-Long-Chain Acyl-CoAs (C24:0, C26:0)High Affinity (qualitative)[4]
Very-Long-Chain Acyl-CoA DehydrogenaseVLCADFatty Acyl-CoAs (up to C24)Active Substrate[5][6]

Experimental Protocols

Since this compound is a small molecule (hapten), it must be conjugated to a larger carrier protein to elicit a robust immune response.

Objective: To covalently link this compound to a carrier protein (e.g., BSA or KLH).

Materials:

  • This compound

  • Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH)

  • N-Hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis tubing (10 kDa MWCO)

Protocol:

  • Activation of this compound:

    • Dissolve 10 mg of this compound in 1 ml of DMF.

    • Add a 1.5-fold molar excess of NHS and DCC (or EDC).

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS-ester.

  • Conjugation to Carrier Protein:

    • Dissolve 20 mg of BSA or KLH in 5 ml of PBS (pH 7.4).

    • Slowly add the activated this compound solution to the protein solution while gently stirring.

    • Continue stirring at 4°C overnight.

  • Purification of the Conjugate:

    • Dialyze the reaction mixture against PBS (pH 7.4) at 4°C for 48 hours, with several changes of buffer to remove unconjugated hapten and coupling reagents.

    • Determine the protein concentration and conjugation efficiency using a suitable method (e.g., BCA assay and MALDI-TOF mass spectrometry).

Objective: To generate a polyclonal or monoclonal antibody response in a host animal.

Materials:

  • Hapten-carrier conjugate

  • Adjuvant (e.g., Freund's Complete and Incomplete Adjuvant)

  • Host animal (e.g., rabbit for polyclonal, mouse for monoclonal)

  • Syringes and needles

Protocol (Polyclonal Antibody Production in Rabbits):

  • Pre-immune Bleed: Collect a small blood sample from the rabbit before the first immunization to serve as a negative control.

  • Primary Immunization:

    • Emulsify the hapten-carrier conjugate (1 mg/ml) with an equal volume of Freund's Complete Adjuvant.

    • Inject the emulsion (1 ml total volume) subcutaneously at multiple sites on the back of the rabbit.

  • Booster Immunizations:

    • Emulsify the hapten-carrier conjugate (0.5 mg/ml) with an equal volume of Freund's Incomplete Adjuvant.

    • Administer booster injections every 3-4 weeks.

  • Titer Monitoring:

    • Collect small blood samples 10-14 days after each booster.

    • Determine the antibody titer using an indirect ELISA (see protocol below).

  • Final Bleed: Once a high titer is achieved, perform a final bleed to collect a larger volume of antiserum.

Objective: To isolate the specific antibodies from the antiserum.

Materials:

  • Antiserum

  • Protein A or Protein G affinity chromatography column

  • Binding and Elution buffers

Protocol:

  • Serum Preparation: Centrifuge the collected blood to separate the serum.

  • Affinity Chromatography:

    • Equilibrate the Protein A/G column with binding buffer.

    • Load the serum onto the column.

    • Wash the column extensively with binding buffer to remove unbound proteins.

    • Elute the bound antibodies using a low pH elution buffer.

    • Neutralize the eluted fractions immediately with a high pH buffer.

  • Dialysis: Dialyze the purified antibody solution against PBS (pH 7.4) to remove the elution buffer components.

  • Concentration and Purity Check: Determine the antibody concentration (e.g., using A280) and assess purity by SDS-PAGE.

A. Competitive ELISA

Objective: To determine the specificity and affinity of the generated antibodies for this compound.

Materials:

  • Purified antibody

  • This compound-BSA conjugate (for coating)

  • Free this compound (as competitor)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • 96-well ELISA plates

Protocol:

  • Coating: Coat the wells of a 96-well plate with the this compound-BSA conjugate (1-10 µg/ml) overnight at 4°C.[7]

  • Washing and Blocking: Wash the plate with PBS-T (PBS with 0.05% Tween-20) and block with 1% BSA in PBS for 1-2 hours.[8]

  • Competition: In a separate plate, pre-incubate a fixed, limiting concentration of the primary antibody with varying concentrations of free this compound for 1-2 hours.[8]

  • Incubation: Transfer the antibody-competitor mixture to the coated and blocked ELISA plate and incubate for 1-2 hours.

  • Detection:

    • Wash the plate and add the HRP-conjugated secondary antibody.

    • Incubate for 1 hour.

    • Wash the plate and add TMB substrate.

    • Stop the reaction with stop solution and read the absorbance at 450 nm.

Data Analysis: The signal is inversely proportional to the concentration of free this compound in the sample. A standard curve is generated by plotting the absorbance against the concentration of the free hapten. The IC50 value (concentration of analyte that causes 50% inhibition) can be determined from this curve.

Competitor Concentration (nM)Absorbance (450 nm)% Inhibition
01.8500
11.62812
101.11040
500.64765
1000.37080
5000.18590

B. Western Blotting

Objective: To detect the target this compound binding protein in a complex sample.

Protocol:

  • Sample Preparation: Prepare protein lysates from cells or tissues of interest.

  • SDS-PAGE: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with the purified primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate.

Visualizations

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Palmitoyl-CoA Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Palmitoyl-CoA->3-Ketosphinganine SPT Serine Serine Serine->3-Ketosphinganine Sphinganine Sphinganine 3-Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS1 Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS VLCFA-CoA Very-Long-Chain Acyl-CoA (e.g., this compound) VLCFA-CoA->Dihydroceramide

Antibody_Development_Workflow Antigen_Prep Antigen Preparation (Hapten-Carrier Conjugation) Immunization Immunization (e.g., Rabbit) Antigen_Prep->Immunization Titer_Monitoring Titer Monitoring (Indirect ELISA) Immunization->Titer_Monitoring Antibody_Purification Antibody Purification (Protein A/G Chromatography) Titer_Monitoring->Antibody_Purification High Titer Screening Screening & Characterization Antibody_Purification->Screening Competitive_ELISA Competitive ELISA Screening->Competitive_ELISA Western_Blot Western Blotting Screening->Western_Blot

Competitive_ELISA_Logic Analyte_Concentration High Analyte Concentration Low Analyte Concentration Antibody_Binding Less Labeled Antigen Binds More Labeled Antigen Binds Analyte_Concentration:s->Antibody_Binding:n Leads to Signal Low Signal High Signal Antibody_Binding:s->Signal:n Results in

References

Application Notes and Protocols for the Study of Peroxisomal Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peroxisomal disorders are a heterogeneous group of genetic diseases characterized by impairments in peroxisome biogenesis or deficiencies in specific peroxisomal enzymes. These organelles play a crucial role in various metabolic pathways, most notably the beta-oxidation of very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids. The accumulation of these lipids is a key biomarker for many of these disorders, including Zellweger spectrum disorders (ZSDs), X-linked adrenoleukodystrophy (X-ALD), and Refsum disease.

The study of how specific fatty acyl-CoAs are metabolized is fundamental to understanding the pathophysiology of these diseases and for the development of novel therapeutic strategies. While direct experimental data on 25-methylhexacosanoyl-CoA is limited in publicly available literature, its structure as a very-long-chain, methyl-branched fatty acid suggests its metabolism would be handled by the peroxisomal beta-oxidation machinery. For the purpose of these application notes, we will use pristanoyl-CoA, a well-characterized 2-methyl-branched fatty acyl-CoA, as a representative substrate to illustrate the experimental principles and protocols. Pristanic acid accumulation is a key diagnostic marker for several peroxisomal disorders.

Application: Assessing Peroxisomal Beta-Oxidation Defects

The functional analysis of peroxisomal beta-oxidation in patient-derived fibroblasts is a cornerstone for the diagnosis and investigation of peroxisomal disorders. By incubating cultured fibroblasts with a labeled branched-chain fatty acid substrate, it is possible to quantify the metabolic flux through this pathway. Deficiencies in specific enzymes or the absence of functional peroxisomes will lead to a significant reduction in the oxidation of the substrate.

Table 1: Expected Branched-Chain Fatty Acid Oxidation Rates in Fibroblasts from Patients with Peroxisomal Disorders
Disorder ClassificationSpecific Disorder ExampleExpected Oxidation of Pristanic AcidKey Biochemical Findings
Peroxisome Biogenesis Disorders Zellweger Spectrum Disorder (ZSD)Severely deficientElevated VLCFA, phytanic acid, and pristanic acid; Deficient plasmalogens
Single Enzyme Deficiencies D-bifunctional protein (DBP) deficiencySeverely deficientElevated VLCFA and pristanic acid
Alpha-methylacyl-CoA racemase (AMACR) deficiencyPartially deficientElevated pristanic acid and C27-bile acids
Sterol carrier protein X (SCPx) deficiencyPartially deficientElevated pristanic acid and C27-bile acids
X-linked Adrenoleukodystrophy (X-ALD)NormalElevated VLCFA
Refsum DiseaseNormal (impaired alpha-oxidation)Elevated phytanic acid

This table summarizes expected qualitative outcomes. Quantitative values can vary based on the specific mutation and experimental conditions.

Experimental Protocol: Measurement of Peroxisomal Beta-Oxidation of [1-¹⁴C]-Pristanic Acid in Cultured Fibroblasts

This protocol describes a method to measure the rate of peroxisomal beta-oxidation by quantifying the production of ¹⁴CO₂ and ¹⁴C-labeled water-soluble products from [1-¹⁴C]-pristanic acid in cultured human skin fibroblasts.

Materials:

  • Human skin fibroblast cultures (patient and control lines)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • [1-¹⁴C]-Pristanic acid (radiolabeled substrate)

  • Bovine Serum Albumin (BSA), fatty acid-free

  • L-carnitine

  • Coenzyme A (CoA)

  • ATP

  • NAD⁺

  • Magnesium Chloride (MgCl₂)

  • Digitonin (B1670571)

  • Perchloric acid (PCA)

  • Potassium hydroxide (B78521) (KOH)

  • Scintillation fluid and vials

  • Scintillation counter

  • Incubator (37°C, 5% CO₂)

  • Centrifuge

Methodology:

  • Cell Culture:

    • Culture human skin fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

    • Grow cells to confluence in T-75 flasks.

    • Harvest cells by trypsinization, wash with PBS, and determine cell count and viability.

  • Preparation of Substrate:

    • Prepare a stock solution of [1-¹⁴C]-pristanic acid complexed to fatty acid-free BSA.

    • The final concentration in the assay should be optimized, typically in the range of 10-100 µM.

  • Incubation:

    • Resuspend a known number of fibroblasts (e.g., 1 x 10⁶ cells) in an incubation buffer containing ATP, Mg²⁺, CoA, NAD⁺, and L-carnitine.

    • Permeabilize the cells with an optimal concentration of digitonin to allow for the entry of cofactors while maintaining organelle integrity.

    • Add the [1-¹⁴C]-pristanic acid-BSA complex to initiate the reaction.

    • Incubate the cell suspension at 37°C for a defined period (e.g., 60-120 minutes) in sealed vials. Each vial should contain a small, separate well with a piece of filter paper soaked in KOH to trap the produced ¹⁴CO₂.

  • Stopping the Reaction and Product Separation:

    • Terminate the reaction by adding a solution of perchloric acid. This will also release the dissolved CO₂ from the medium.

    • Continue incubation for an additional 30-60 minutes to ensure complete trapping of ¹⁴CO₂ by the KOH-soaked filter paper.

    • Centrifuge the reaction vials to pellet the cell debris.

  • Measurement of Radioactivity:

    • ¹⁴CO₂ Measurement: Transfer the KOH-soaked filter paper to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Water-Soluble Products Measurement: Take the supernatant from the centrifuged reaction mixture (which contains the acid-soluble products like acetyl-CoA and propionyl-CoA), add to a scintillation vial with scintillation fluid, and count the radioactivity.

  • Data Analysis:

    • Calculate the rate of beta-oxidation as the sum of ¹⁴CO₂ and ¹⁴C-water-soluble products, expressed as nmol of substrate oxidized per hour per mg of cell protein.

    • Compare the oxidation rates between patient and control cell lines.

Visualizations

Peroxisomal Beta-Oxidation of a 2-Methyl-Branched Fatty Acid

Peroxisomal_Beta_Oxidation cluster_peroxisome Peroxisome Pristanic_Acid Pristanic Acid Acyl_CoA_Synthetase Acyl-CoA Synthetase Pristanic_Acid->Acyl_CoA_Synthetase ATP, CoA Pristanoyl_CoA Pristanoyl-CoA ACOX2 Branched-chain Acyl-CoA Oxidase (ACOX2) Pristanoyl_CoA->ACOX2 Enoyl_CoA 2-Methyl-enoyl-CoA DBP D-bifunctional Protein (DBP) Enoyl_CoA->DBP H2O Hydroxyacyl_CoA 3-Hydroxy-2-methylacyl-CoA Hydroxyacyl_CoA->DBP NAD+ -> NADH Ketoacyl_CoA 3-Keto-2-methylacyl-CoA SCPx Thiolase (SCPx) Ketoacyl_CoA->SCPx CoA Shortened_Acyl_CoA Shortened Acyl-CoA Propionyl_CoA Propionyl-CoA Acyl_CoA_Synthetase->Pristanoyl_CoA ACOX2->Enoyl_CoA FAD -> FADH2 DBP->Hydroxyacyl_CoA DBP->Ketoacyl_CoA SCPx->Shortened_Acyl_CoA SCPx->Propionyl_CoA

Caption: Pathway of 2-methyl-branched fatty acid beta-oxidation in the peroxisome.

Experimental Workflow for Measuring Fatty Acid Oxidation

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture Fibroblasts (Patient & Control) Incubation Incubate Cells with Substrate & Cofactors Cell_Culture->Incubation Substrate_Prep Prepare [1-14C]-Pristanic Acid -BSA Complex Substrate_Prep->Incubation Stop_Reaction Stop Reaction (Perchloric Acid) Incubation->Stop_Reaction CO2_Trapping Trap 14CO2 (KOH) Stop_Reaction->CO2_Trapping Scintillation_Counting Scintillation Counting Stop_Reaction->Scintillation_Counting 14C-Aqueous Products CO2_Trapping->Scintillation_Counting 14CO2 Data_Analysis Calculate Oxidation Rate Scintillation_Counting->Data_Analysis

Caption: Workflow for radiolabeled fatty acid oxidation assay in cultured fibroblasts.

Concluding Remarks

The methodologies described provide a robust framework for investigating the function of peroxisomal beta-oxidation. While 25-methylhexacosanoyl-CoA is a theoretically relevant substrate, the use of well-established molecules like pristanic acid allows for the reliable assessment of pathway integrity in the context of peroxisomal disorders. These assays are critical for confirming diagnoses, understanding disease mechanisms, and evaluating the efficacy of potential therapeutic interventions in the field of drug development. Further research into the metabolism of a wider range of branched-chain fatty acids will continue to refine our understanding of these complex metabolic diseases.

Troubleshooting & Optimization

improving 25-methyhexacosanoyl-CoA stability in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 25-methyhexacosanoyl-CoA in solution during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in solution?

The instability of this compound, a very-long-chain fatty acyl-CoA, in solution is primarily due to two factors:

  • Chemical Hydrolysis: The thioester bond in the acyl-CoA molecule is susceptible to hydrolysis, especially at basic pH.[1] Aqueous solutions are generally unstable, and it is recommended to keep them at a pH between 2 and 6.[1]

  • Enzymatic Degradation: Acyl-CoA thioesterases (ACOTs) are enzymes present in many biological samples that can hydrolyze the thioester bond, converting the acyl-CoA back to a free fatty acid and Coenzyme A.[2]

Q2: How should I prepare stock solutions of this compound?

Due to the limited long-term stability of acyl-CoAs in solution, it is often recommended to prepare fresh solutions for each experiment.[3] If a stock solution is necessary, dissolve the compound in an organic solvent like a mixture of water and dimethylsulfoxide (DMSO) or in an acidic buffer.[1][3] For long-term storage, it is advisable to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles.[3][4]

Q3: What are the optimal storage conditions for this compound, both in solid form and in solution?

Proper storage is critical to maintaining the integrity of this compound. The following table summarizes the recommended storage conditions.

FormTemperatureDurationNotes
Solid -20°CMonthsProtect from moisture.
Aqueous Solution -20°CUp to 1 dayPrepare fresh if possible. Aliquot to avoid freeze-thaw cycles. Maintain a pH of 2-6.[1]
Organic Solvent -20°CUp to 2 monthsAliquot and protect from light.[5]
Biological Samples -80°CLong-termRapidly freeze in liquid nitrogen immediately after collection.[4]

Q4: I am observing low yields of this compound in my extracts. What are the likely causes and how can I troubleshoot this?

Low yields of long-chain acyl-CoAs are a common issue.[4] Potential causes and troubleshooting steps include:

  • Inefficient Extraction: The choice of extraction solvent is crucial. A common method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[4]

  • Degradation During Extraction: Work quickly and keep samples on ice at all times to minimize enzymatic activity.[4]

  • Precipitation: Long-chain species can be less soluble in aqueous solutions. Ensure the final extract is in a solvent that maintains solubility, such as a methanol/water mixture.[4]

  • Inefficient Purification: Solid-phase extraction (SPE) with a weak anion exchange column can be effective for purifying the acyl-CoA fraction and improving recovery.[4]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with this compound.

Problem 1: High background signal in fluorescence-based assays.

  • Possible Cause: Presence of long-chain acyl-CoAs in the sample can generate background signals.[5]

  • Solution: Prepare a blank for each sample by omitting the conversion enzyme from the reaction. Subtract the background reading from your sample readings.[5]

Problem 2: Non-linear standard curve in quantitative assays.

  • Possible Cause: Use of partially thawed or improperly stored reagents.

  • Solution: Ensure all kit components are completely thawed and properly resuspended before use. Always prepare fresh Master Reaction Mix and adhere to the recommended incubation times and temperatures.[5]

Experimental Protocols

General Protocol for Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and can be used for the extraction of this compound from various tissue types.[4]

Materials:

  • Frozen tissue sample (~100 mg)

  • Pre-chilled glass homogenizer

  • Ice-cold 100 mM KH2PO4 buffer (pH 4.9)

  • Internal standard (e.g., Heptadecanoyl-CoA)

  • Acetonitrile (ACN)

  • Isopropanol

  • Saturated Ammonium Sulfate ((NH4)2SO4)

  • Weak anion exchange solid-phase extraction (SPE) columns

  • Methanol

  • 2% Formic Acid

  • 2% and 5% Ammonium Hydroxide (NH4OH)

Procedure:

  • Homogenization: In the pre-chilled homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer containing the internal standard. Homogenize thoroughly.

  • Extraction: Add organic solvents to the homogenate for extraction.

  • Purification: Use a weak anion exchange SPE column for purification of the acyl-CoA fraction.[4]

  • Sample Concentration: Combine the eluted fractions and dry the sample under a stream of nitrogen at room temperature.[4]

  • Reconstitution: Reconstitute the dried sample in a suitable solvent for your downstream analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purify Purification cluster_analysis Analysis start Start: Fresh/Frozen Sample homogenize Homogenize in Acidic Buffer (on ice) start->homogenize extract Extract with Organic Solvents homogenize->extract spe Solid-Phase Extraction (Weak Anion Exchange) extract->spe elute Elute Acyl-CoA Fraction spe->elute dry Dry Under Nitrogen elute->dry reconstitute Reconstitute in Assay-Compatible Solvent dry->reconstitute analyze Downstream Analysis (e.g., LC-MS/MS) reconstitute->analyze

Caption: A generalized experimental workflow for the extraction and analysis of this compound.

degradation_pathways cluster_degradation Degradation Pathways acyl_coa This compound hydrolysis Chemical Hydrolysis (e.g., basic pH) acyl_coa->hydrolysis enzymatic Enzymatic Degradation (Acyl-CoA Thioesterases) acyl_coa->enzymatic ffa Free Fatty Acid hydrolysis->ffa coa Coenzyme A hydrolysis->coa enzymatic->ffa enzymatic->coa

Caption: Potential degradation pathways for this compound in solution.

References

Technical Support Center: Mass Spectrometry Analysis of 25-methylhexacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometric analysis of 25-methylhexacosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA.

Troubleshooting Guides

Issue: Poor or No Detectable Signal for 25-methylhexacosanoyl-CoA

Question: I am not observing a signal for 25-methylhexacosanoyl-CoA in my mass spectrometry analysis. What are the potential causes and solutions?

Answer:

Poor ionization is the most common reason for the lack of a detectable signal for very-long-chain fatty acyl-CoAs. Several factors can contribute to this issue. Here is a step-by-step troubleshooting guide:

  • Optimize Ionization Mode:

    • Negative Ion Mode (ESI-): While often more sensitive for acidic molecules, the large, hydrophobic acyl chain of 25-methylhexacosanoyl-CoA can hinder efficient desolvation and ionization.

    • Positive Ion Mode (ESI+): This mode is often preferred, especially after derivatization, as it can lead to more stable and abundant ions.

  • Enhance Ionization Efficiency through Derivatization:

    • Due to its long acyl chain, 25-methylhexacosanoyl-CoA has inherently poor ionization efficiency.[1] Chemical derivatization of the carboxyl group can significantly improve signal intensity by introducing a permanently charged or easily ionizable group.[1][2]

    • A highly effective method is the conversion to a trimethyl-amino-ethyl (TMAE) iodide ester, which creates a permanently positive charge, leading to a substantial increase in sensitivity in positive ion mode ESI-MS.[3][4]

  • Adjust Mobile Phase Composition:

    • The use of ion-pairing agents, such as tributylamine, in the mobile phase can improve the chromatographic separation of long-chain fatty acids.[5]

    • For reversed-phase chromatography, a mobile phase containing 10 mM ammonium (B1175870) formate (B1220265) with 0.1% formic acid (for positive mode) or 10 mM ammonium acetate (B1210297) with 0.1% acetic acid (for negative mode) can improve signal intensity and retention time stability.

  • Check Sample Preparation:

    • Ensure complete hydrolysis of any ester linkages to release the free fatty acid prior to derivatization if you are analyzing the fatty acid component.

    • Optimize the extraction procedure to minimize matrix effects from complex biological samples. A two-phase liquid extraction using solvents like methyl tert-butyl ether (MTBE), methanol, and water is a common approach.

Issue: Inconsistent Signal Intensity and Adduct Formation

Question: The signal intensity for my 25-methylhexacosanoyl-CoA fluctuates between runs, and I'm observing multiple adducts. How can I improve reproducibility?

Answer:

Inconsistent signal intensity is often linked to variable adduct formation and matrix effects. Here's how to address this:

  • Control Adduct Formation:

    • In positive ion mode, you may observe adducts such as [M+H]⁺, [M+Na]⁺, [M+K]⁺, and [M+NH₄]⁺.[6] The relative abundance of these adducts can vary depending on the mobile phase composition, solvent purity, and sample matrix.[6]

    • To promote the formation of a specific, more abundant adduct for better quantification, you can add a controlled amount of an appropriate salt to your mobile phase (e.g., ammonium formate to favor [M+NH₄]⁺).

    • Be aware of potential contaminants in your solvents, such as amines, which can lead to unusual adducts and ion suppression.[7]

  • Mitigate Matrix Effects:

    • Matrix effects occur when other components in the sample co-elute with your analyte and suppress or enhance its ionization.

    • Improve chromatographic separation to better resolve 25-methylhexacosanoyl-CoA from interfering compounds.

    • Utilize a stable isotope-labeled internal standard that has similar chemical properties and retention time to your analyte. This will help to normalize for variations in ionization efficiency and matrix effects.

  • Optimize Mass Spectrometer Source Conditions:

    • Ensure that the ion source parameters (e.g., spray voltage, capillary temperature, gas flow rates) are optimized for the specific flow rate and mobile phase composition you are using. These settings can influence desolvation and adduct formation.

Frequently Asked Questions (FAQs)

Q1: Why is 25-methylhexacosanoyl-CoA so difficult to analyze by mass spectrometry?

A1: The challenges in analyzing 25-methylhexacosanoyl-CoA stem from its chemical properties. As a very-long-chain fatty acyl-CoA, it has low volatility, making it unsuitable for GC-MS without derivatization, which can cause fragmentation.[5] In LC-MS with electrospray ionization (ESI), its long, nonpolar acyl chain leads to poor ionization efficiency.[1]

Q2: What is the best ionization technique for 25-methylhexacosanoyl-CoA?

A2: Electrospray ionization (ESI) is the most common technique for analyzing long-chain acyl-CoAs.[5] However, to overcome the poor ionization of the native molecule, derivatization followed by ESI in positive ion mode is highly recommended. Atmospheric pressure chemical ionization (APCI) can be an alternative for less polar lipids.

Q3: What are the advantages of derivatizing my sample?

A3: Derivatization offers several key advantages:

  • Increased Ionization Efficiency: By adding a readily ionizable or permanently charged group, derivatization can increase the signal intensity by several orders of magnitude.[1][2]

  • Improved Specificity: Derivatization can lead to characteristic fragmentation patterns in tandem mass spectrometry (MS/MS), which aids in confident identification.

  • Charge Reversal: It allows for analysis in positive ion mode, which can be more sensitive and less prone to certain types of interference compared to negative ion mode for these molecules.[1]

Q4: Can I use GC-MS to analyze 25-methylhexacosanoyl-CoA?

A4: While GC-MS is a common method for fatty acid analysis, it is generally not ideal for very-long-chain fatty acids like 25-methylhexacosanoic acid (the fatty acid component of the CoA ester) due to their low volatility.[5] Analysis requires derivatization to form more volatile esters (e.g., methyl esters), but the high temperatures used in GC can lead to fragmentation of these large molecules.[5]

Experimental Protocol: Derivatization of 25-methylhexacosanoic Acid to its TMAE Iodide Ester

This protocol describes a method to derivatize the free fatty acid, 25-methylhexacosanoic acid (after hydrolysis from its CoA ester), to its trimethyl-amino-ethyl (TMAE) iodide ester for enhanced detection by LC-MS/MS in positive ion mode.[3][4]

Materials:

  • 25-methylhexacosanoic acid sample

  • Internal standard (e.g., deuterated very-long-chain fatty acid)

  • Toluene (B28343)

  • Oxalyl chloride (2 M in dichloromethane)

  • N,N-dimethylethanolamine

  • Methyl iodide

  • Acetonitrile (B52724)

  • Water

  • Hexane (B92381)

  • Nitrogen gas for drying

  • Vortex mixer

  • Centrifuge

  • Heating block or water bath

Procedure:

  • Sample Preparation:

    • To an aliquot of your sample containing 25-methylhexacosanoic acid, add the internal standard.

    • Dry the sample completely under a stream of nitrogen.

  • Derivatization to Amide Ester:

    • Add 100 µL of toluene to the dried sample and vortex to dissolve.

    • Add 50 µL of 2 M oxalyl chloride in dichloromethane.

    • Incubate at 60°C for 15 minutes.

    • Dry the sample under nitrogen.

    • Add 100 µL of a 1:1 (v/v) solution of acetonitrile and N,N-dimethylethanolamine.

    • Incubate at room temperature for 10 minutes.

  • Formation of the TMAE Iodide Ester:

    • Add 50 µL of methyl iodide.

    • Seal the vial and incubate at 60°C for 15 minutes.

    • Dry the sample under nitrogen.

  • Extraction of the Derivatized Analyte:

    • Resuspend the dried residue in 500 µL of water.

    • Add 1 mL of hexane and vortex vigorously for 1 minute.

    • Centrifuge at 2000 x g for 5 minutes to separate the phases.

    • Discard the upper hexane layer.

    • Repeat the hexane wash two more times.

    • Dry the aqueous layer containing the derivatized analyte under nitrogen.

  • Reconstitution and Analysis:

    • Reconstitute the sample in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

    • Analyze using a suitable LC-MS/MS method in positive electrospray ionization and multiple reaction monitoring (MRM) mode.

Data Presentation

Table 1: Comparison of Ionization Strategies for Very-Long-Chain Fatty Acids

StrategyIonization ModeRelative SensitivityAdvantagesDisadvantages
Underivatized ESI-LowSimple, no extra preparation stepsPoor ionization, low signal-to-noise, susceptible to matrix effects
Derivatization (TMAE) ESI+Very HighSignificant signal enhancement, improved specificity, allows for positive mode detectionAdditional sample preparation steps required
Ion-Pairing Agent ESI- or ESI+ModerateImproved chromatography and can enhance ionizationCan cause ion suppression and contaminate the MS system

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis LC-MS/MS Analysis sample Biological Sample hydrolysis Hydrolysis of Acyl-CoA sample->hydrolysis extraction Liquid-Liquid Extraction hydrolysis->extraction derivatize TMAE Derivatization extraction->derivatize lc LC Separation derivatize->lc ms ESI-MS/MS Detection (Positive Mode) lc->ms data Data Analysis ms->data

Caption: Workflow for the analysis of 25-methylhexacosanoyl-CoA.

signaling_pathway VLCFA_CoA 25-methylhexacosanoyl-CoA PPARa PPARα VLCFA_CoA->PPARa Ligand Binding PPRE PPRE PPARa->PPRE Activation & DNA Binding TargetGenes Target Genes (e.g., β-oxidation enzymes) PPRE->TargetGenes Transcriptional Regulation MetabolicResponse Altered Lipid Metabolism TargetGenes->MetabolicResponse Functional Outcome

Caption: Potential signaling role of very-long-chain acyl-CoAs.

References

Technical Support Center: 25-Methylhexacosanoyl-CoA Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 25-methylhexacosanoyl-CoA. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for synthesizing 25-methylhexacosanoyl-CoA?

A1: The synthesis is typically a two-stage process. First, the free fatty acid, 25-methylhexacosanoic acid, is synthesized chemically. This is followed by an enzymatic reaction to couple the fatty acid with Coenzyme A (CoA) to form the final product, 25-methylhexacosanoyl-CoA.

Q2: Which chemical synthesis route is recommended for 25-methylhexacosanoic acid?

A2: A common and effective method involves the use of Grignard reagents for carbon chain elongation. This allows for the controlled addition of alkyl groups to build the long carbon backbone and introduce the methyl branch at the desired position. Another potential route is the Wittig reaction, which is particularly useful for creating carbon-carbon double bonds that can then be reduced.

Q3: Which enzyme should be used for the conversion of the free fatty acid to its CoA ester?

A3: Long-chain acyl-CoA synthetases (LACS) are the enzymes of choice for this conversion. Several isoforms exist, and their substrate specificity can vary. For a very-long-chain branched fatty acid like 25-methylhexacosanoic acid, a LACS with broad substrate specificity or one known to be active on very-long-chain fatty acids (VLCFAs) would be ideal. It may be necessary to screen a few commercially available LACS enzymes to find the one with the highest activity for this specific substrate.

Q4: How can I purify the final product, 25-methylhexacosanoyl-CoA?

A4: Due to its length and hydrophobicity, High-Performance Liquid Chromatography (HPLC) is the most effective method for purifying 25-methylhexacosanoyl-CoA. A reverse-phase C18 column is typically used with a gradient elution of an organic solvent (like acetonitrile) in an aqueous buffer.

Q5: How should I store 25-methylhexacosanoyl-CoA to prevent degradation?

A5: Very-long-chain acyl-CoA esters are susceptible to hydrolysis. For short-term storage, keep the purified product at -20°C. For long-term storage, -80°C is recommended. It is also advisable to store it in a slightly acidic buffer (pH 4.0-6.0) to minimize hydrolysis of the thioester bond.

Troubleshooting Guides

Part 1: Chemical Synthesis of 25-Methylhexacosanoic Acid
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the final fatty acid product Incomplete Grignard reagent formation due to moisture or oxygen in the reaction setup.Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Side reactions of the Grignard reagent (e.g., Wurtz coupling).Add the alkyl halide slowly to the magnesium turnings to control the reaction temperature.
Inefficient purification leading to product loss.Optimize the chromatography conditions (e.g., solvent system, column packing) for the separation of the long-chain fatty acid from reaction byproducts.
Presence of significant impurities in the final product Unreacted starting materials or byproducts from side reactions.Improve the purification method. Consider recrystallization or multiple chromatography steps.
Contamination from solvents or reagents.Use high-purity solvents and reagents.
Part 2: Enzymatic Synthesis of 25-Methylhexacosanoyl-CoA
Problem Possible Cause(s) Suggested Solution(s)
Low or no formation of 25-methylhexacosanoyl-CoA The chosen long-chain acyl-CoA synthetase (LACS) has low activity towards the branched VLCFA substrate.Test different LACS isoforms to find one with better substrate specificity. Increase the enzyme concentration.
Sub-optimal reaction conditions (pH, temperature).Optimize the reaction buffer pH and temperature according to the enzyme's specifications.
Inhibition of the enzyme by the product or substrate.Perform the reaction with lower initial concentrations of the fatty acid and remove the product as it is formed, if possible.
Degradation of ATP or CoA.Use fresh ATP and CoA solutions for each reaction.
Precipitation of the fatty acid substrate in the reaction buffer Low solubility of the long-chain fatty acid in the aqueous buffer.Add a small amount of a non-ionic detergent (e.g., Triton X-100) or an organic co-solvent (e.g., DMSO) to the reaction mixture to improve solubility. Ensure the final concentration of the detergent/solvent does not inhibit the enzyme.
Part 3: Purification of 25-Methylhexacosanoyl-CoA
Problem Possible Cause(s) Suggested Solution(s)
Poor separation of the product from unreacted fatty acid in HPLC Inappropriate mobile phase gradient.Optimize the HPLC gradient to achieve better resolution between the highly hydrophobic fatty acid and the more polar acyl-CoA.
Column overloading.Reduce the amount of sample loaded onto the column.
Low recovery of the product after HPLC Adsorption of the hydrophobic product to tubing or vials.Use low-adsorption plasticware. Rinse all containers with the mobile phase to recover any adsorbed product.
Degradation of the product during purification.Keep all fractions cold and process them quickly. If possible, use a slightly acidic mobile phase to improve stability.

Experimental Protocols

Protocol 1: Synthesis of 25-Methylhexacosanoic Acid (Illustrative Example using Grignard Reaction)

This protocol is a generalized representation and may require optimization.

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere, add magnesium turnings. Slowly add a solution of an appropriate long-chain alkyl bromide (e.g., 1-bromotetracosane) in anhydrous diethyl ether. The reaction should initiate spontaneously. If not, gentle heating or the addition of a small crystal of iodine may be required. Stir until the magnesium is consumed.

  • Coupling Reaction: Cool the Grignard reagent in an ice bath. Slowly add a solution of an appropriate electrophile (e.g., an ester of a short-chain branched carboxylic acid) in anhydrous diethyl ether.

  • Work-up: After the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Extract the organic layer with diethyl ether.

  • Hydrolysis and Purification: Hydrolyze the resulting ester to the carboxylic acid using a standard procedure (e.g., refluxing with aqueous NaOH followed by acidification). Purify the crude 25-methylhexacosanoic acid by column chromatography on silica (B1680970) gel.

Protocol 2: Enzymatic Synthesis of 25-Methylhexacosanoyl-CoA
  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare the following reaction mixture:

    • 100 mM Tris-HCl buffer (pH 7.5)

    • 10 mM ATP

    • 5 mM MgCl₂

    • 0.5 mM Coenzyme A

    • 0.1 mM 25-methylhexacosanoic acid (solubilized with Triton X-100)

    • 1-5 µg of a suitable long-chain acyl-CoA synthetase

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.

  • Reaction Termination: Stop the reaction by adding an equal volume of cold acetonitrile.

  • Analysis: Centrifuge the mixture to pellet any precipitated protein. Analyze the supernatant by reverse-phase HPLC to quantify the formation of 25-methylhexacosanoyl-CoA.

Visualizations

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Synthesis Alkyl_Halide Long-Chain Alkyl Halide Grignard Grignard Reagent Formation Alkyl_Halide->Grignard Mg Magnesium Mg->Grignard Coupling Coupling Reaction Grignard->Coupling Electrophile Branched Electrophile Electrophile->Coupling Ester_Intermediate Ester Intermediate Coupling->Ester_Intermediate Hydrolysis Hydrolysis Ester_Intermediate->Hydrolysis Purification1 Purification (Chromatography) Hydrolysis->Purification1 Free_Fatty_Acid 25-Methylhexacosanoic Acid Enzymatic_Reaction Enzymatic Ligation Free_Fatty_Acid->Enzymatic_Reaction Purification1->Free_Fatty_Acid CoA Coenzyme A CoA->Enzymatic_Reaction ATP ATP ATP->Enzymatic_Reaction LACS Long-Chain Acyl-CoA Synthetase LACS->Enzymatic_Reaction Purification2 Purification (HPLC) Enzymatic_Reaction->Purification2 Final_Product 25-Methylhexacosanoyl-CoA Purification2->Final_Product

Caption: Overall workflow for the synthesis of 25-methylhexacosanoyl-CoA.

Troubleshooting_Logic Start Low/No Product Formation Check_Step Which synthesis step failed? Start->Check_Step Chemical_Synthesis Chemical Synthesis of Free Fatty Acid Check_Step->Chemical_Synthesis Stage 1 Enzymatic_Synthesis Enzymatic Synthesis of Acyl-CoA Check_Step->Enzymatic_Synthesis Stage 2 Check_Grignard Verify Grignard reagent formation Chemical_Synthesis->Check_Grignard Check_Purity Assess purity of reactants Chemical_Synthesis->Check_Purity Check_Enzyme Verify enzyme activity Enzymatic_Synthesis->Check_Enzyme Check_Substrate_Sol Check fatty acid solubility Enzymatic_Synthesis->Check_Substrate_Sol Solution_Grignard Use anhydrous conditions, inert atmosphere Check_Grignard->Solution_Grignard Solution_Purity Use high-purity reagents and solvents Check_Purity->Solution_Purity Solution_Enzyme Use fresh enzyme, optimize conditions, or try a different LACS Check_Enzyme->Solution_Enzyme Solution_Substrate_Sol Add detergent or co-solvent Check_Substrate_Sol->Solution_Substrate_Sol

Caption: Troubleshooting decision tree for low product yield.

Technical Support Center: Optimizing Cell Lysis for 25-Methyhexacosanoyl-CoA Preservation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis for the preservation of the very-long-chain fatty acyl-CoA, 25-methyhexacosanoyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Why is the preservation of this compound during cell lysis so critical?

A1: this compound, like other acyl-CoAs, is a metabolically active and unstable molecule. The thioester bond is susceptible to both enzymatic and chemical degradation. Improper cell lysis can lead to the rapid breakdown of this molecule, resulting in inaccurate quantification and misinterpretation of experimental results.[1] Therefore, optimizing the lysis procedure is paramount to ensure the integrity of the analyte for downstream analysis.

Q2: What are the primary causes of this compound degradation during sample preparation?

A2: The main culprits are thioesterase enzymes, which are released during cell lysis and cleave the thioester bond. Other factors include exposure to non-optimal pH, high temperatures, and repeated freeze-thaw cycles.[2][3]

Q3: Which type of cell lysis method—mechanical or chemical—is generally preferred for preserving acyl-CoAs?

A3: Chemical lysis methods are often preferred for the analysis of acyl-CoAs as they can be less harsh than some mechanical methods.[4] Techniques that generate significant local heat, such as sonication at high power or high-temperature lysis, should be avoided as they can lead to thermal degradation of the analyte.[2][5] Chemical lysis using organic solvents and acids is effective at simultaneously disrupting cells and precipitating proteins, including degradative enzymes.

Q4: What is the role of an internal standard, and which one should I use for this compound quantification?

A4: An internal standard is crucial for accurate quantification as it helps to correct for analyte loss during sample preparation and variability in instrument response. The ideal internal standard is a stable isotope-labeled version of this compound. If unavailable, an odd-chain very-long-chain fatty acyl-CoA, such as heptadecanoyl-CoA (C17:0), can be a suitable alternative as it is not naturally abundant in most biological samples.[1][6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no detectable this compound Sample Degradation: The molecule is inherently unstable and may have been degraded by endogenous enzymes (thioesterases) or harsh experimental conditions.[1]- Immediately quench metabolic activity by flash-freezing cell pellets in liquid nitrogen. - Keep samples on ice at all times during processing.[7] - Minimize the time between cell harvesting and extraction.
Inefficient Cell Lysis: The chosen lysis method may not be effectively disrupting the cells, leading to poor recovery of intracellular metabolites.- For adherent cells, scrape them directly into an ice-cold extraction solvent. Trypsinization is not recommended as it can affect cell integrity and metabolism.[7] - For suspension cells, ensure the pellet is thoroughly resuspended in the lysis buffer.
Suboptimal Extraction Solvent: The solvent system may not be effectively extracting the very-long-chain acyl-CoA.- Use an extraction solvent containing a high percentage of organic solvent, such as 80% methanol (B129727), which has been shown to be effective for acyl-CoA extraction.[1][8] - Avoid strong acids like formic acid in the initial extraction step as they can lead to poor recovery.[1]
High variability between replicate samples Inconsistent Sample Handling: Minor differences in processing time or temperature exposure can lead to variable degradation.- Standardize all steps of the protocol, ensuring consistent timing for incubations and processing. - Prepare a master mix of the lysis/extraction buffer with the internal standard to add to all samples.
Incomplete Protein Precipitation: Residual active enzymes in the extract can continue to degrade the analyte.- Ensure thorough mixing and incubation after adding the precipitating agent (e.g., 5-sulfosalicylic acid or organic solvent). - Centrifuge at a high speed (e.g., >15,000 x g) at 4°C to ensure complete removal of precipitated proteins.[1]
Poor chromatographic peak shape or resolution Analyte Loss on Surfaces: The phosphate (B84403) groups on acyl-CoAs can adhere to glass and plastic surfaces.[1]- Use low-adhesion microcentrifuge tubes. - Consider silanizing glassware if it must be used.
Inappropriate Reconstitution Solvent: The final extract may not be fully solubilized in the injection solvent.- Reconstitute the dried extract in a solvent that is compatible with your analytical method. For long-chain acyl-CoAs, this may include a proportion of organic solvent, such as 50% methanol in 50 mM ammonium (B1175870) acetate.[9]

Experimental Protocols

Protocol 1: Chemical Lysis and Extraction of this compound from Cultured Cells

This protocol is designed to rapidly lyse cells and precipitate proteins to preserve the integrity of this compound.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Extraction Solvent: 80% Methanol (LC-MS grade) in water, pre-chilled to -20°C

  • Internal Standard (e.g., C17:0-CoA)

  • Cell scraper (for adherent cells)

  • Refrigerated centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • Reconstitution Solvent: 50% Methanol in 50 mM Ammonium Acetate (pH 7)

Procedure:

  • Cell Harvesting:

    • Adherent Cells: Aspirate the culture medium, wash the cell monolayer twice with ice-cold PBS, and then aspirate the final wash completely.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolic Quenching and Lysis:

    • Add a pre-determined volume of ice-cold 80% methanol containing the internal standard directly to the cell plate (for adherent cells) or resuspend the cell pellet (for suspension cells). A typical volume is 1 mL per 1-5 million cells.

    • For adherent cells, use a cell scraper to scrape the cells into the methanol solution.[9]

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Extraction:

    • Vortex the lysate vigorously for 1 minute.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

  • Lysate Clarification:

    • Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[1]

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.[9]

  • Sample Concentration:

    • Dry the supernatant using a nitrogen evaporator or a vacuum concentrator. Do not use excessive heat.

  • Reconstitution:

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of the reconstitution solvent just prior to analysis.[1][9] Vortex briefly and centrifuge to pellet any remaining insoluble material. Transfer the clear supernatant for LC-MS analysis.

Visualizations

experimental_workflow cluster_harvesting Cell Harvesting cluster_lysis Lysis & Extraction cluster_clarification Clarification cluster_analysis Analysis Preparation harvest_adherent Adherent Cells: Wash with ice-cold PBS add_solvent Add ice-cold 80% Methanol + Internal Standard harvest_adherent->add_solvent harvest_suspension Suspension Cells: Pellet and wash with ice-cold PBS harvest_suspension->add_solvent vortex_incubate Vortex and Incubate on Ice add_solvent->vortex_incubate centrifuge Centrifuge at >15,000 x g, 4°C vortex_incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant dry_sample Dry Under Nitrogen collect_supernatant->dry_sample reconstitute Reconstitute in appropriate solvent dry_sample->reconstitute lcms_analysis LC-MS/MS Analysis reconstitute->lcms_analysis

Caption: Workflow for this compound preservation.

degradation_pathway cluster_factors Degradation Factors CoA This compound (Analyte of Interest) Thioesterases Thioesterases HighTemp High Temperature WrongPH Non-optimal pH Degraded Degraded Products (Free Fatty Acid + Coenzyme A) Thioesterases->Degraded Enzymatic Cleavage HighTemp->Degraded Thermal Degradation WrongPH->Degraded Chemical Hydrolysis

Caption: Factors leading to analyte degradation.

References

Technical Support Center: Quantification of Low-Abundance 25-Methyhexacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of low-abundance 25-methyhexacosanoyl-CoA and other very-long-chain fatty acyl-CoAs (VLCFA-CoAs).

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive and specific method for quantifying low-abundance this compound?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely accepted method for the sensitive and selective quantification of acyl-CoAs, including this compound.[1][2][3] This technique provides high specificity through methods like multiple reaction monitoring (MRM), which tracks specific precursor-to-product ion transitions for each acyl-CoA species.[4][5]

Q2: Why are my this compound samples degrading, and how can I prevent this?

A2: Acyl-CoAs are inherently unstable and susceptible to hydrolysis, especially in alkaline or strongly acidic aqueous solutions. To minimize degradation, it is crucial to process samples quickly on ice and store them at -80°C, preferably as a dry pellet. For reconstitution before analysis, using a buffered solution such as 50 mM ammonium (B1175870) acetate (B1210297) at a neutral pH or resuspending in a methanol-water mixture can enhance stability compared to unbuffered aqueous solutions.[4]

Q3: What are the characteristic fragmentation patterns for this compound and other VLCFA-CoAs in positive ion mode MS/MS?

A3: In positive ion mode, acyl-CoAs exhibit a common and predictable fragmentation pattern. This is characterized by a neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[6] This allows for the use of neutral loss scans to identify a broad range of acyl-CoA species within a sample. Another frequently observed fragment ion is at m/z 428, which results from cleavage between the 5' diphosphates.[4][6]

Q4: How can I improve the chromatographic separation of very-long-chain acyl-CoAs?

A4: Achieving good chromatographic separation is critical to minimize ion suppression and ensure accurate quantification. For VLCFA-CoAs, reversed-phase chromatography, typically with a C18 or C8 column, is commonly used.[1] Using ion-pairing agents or operating at a high pH (e.g., pH 10.5 with ammonium hydroxide) can significantly improve peak shape and resolution for these amphiphilic molecules.[1][2]

Q5: What are suitable internal standards for the quantification of this compound?

A5: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C-labeled this compound). However, these are often not commercially available. A practical alternative is to use an odd-chain very-long-chain fatty acyl-CoA that is not endogenously present in the sample, such as C23:0-CoA or C25:0-CoA.[1] This helps to account for variability in extraction efficiency and matrix effects.

Troubleshooting Guides

This section addresses specific issues that may arise during the quantification of this compound.

Issue 1: Low or No Signal Detected

Possible Cause Troubleshooting Steps
Analyte Degradation - Ensure all sample preparation steps are performed on ice or at 4°C. - Minimize the time samples spend in aqueous solutions. - Store extracted samples as dry pellets at -80°C until analysis.[4]
Poor Extraction Recovery - Optimize the extraction solvent. An 80% methanol (B129727) solution has been shown to be effective for a broad range of acyl-CoAs. - For tissue samples, ensure complete homogenization. - Consider solid-phase extraction (SPE) with a mixed-mode or C18 cartridge to enrich for acyl-CoAs, but be aware that this can lead to loss of more hydrophilic species.
Ion Suppression - Improve chromatographic separation to resolve this compound from co-eluting matrix components. - Dilute the sample extract to reduce the concentration of interfering species. - Utilize a stable isotope-labeled internal standard if available to compensate for matrix effects.
Adsorption to Surfaces - The phosphate (B84403) groups of acyl-CoAs can adhere to glass and metal surfaces. Using glass vials instead of plastic and adding additives to the reconstitution solvent can help minimize signal loss.[7]

Issue 2: High Variability Between Replicates

Possible Cause Troubleshooting Steps
Inconsistent Sample Preparation - Ensure precise and consistent volumes are used for all reagents and solvents. - Standardize homogenization and extraction times for all samples. - Use a reliable internal standard added at the very beginning of the sample preparation process to account for extraction variability.[1]
Sample Inhomogeneity - For tissue samples, ensure the portion taken for analysis is representative of the whole sample. - For cell pellets, ensure complete and consistent lysis.
LC-MS/MS System Instability - Equilibrate the LC column thoroughly before starting the analytical run. - Monitor system suitability by injecting a standard solution at regular intervals throughout the sample sequence.

Issue 3: Inaccurate or Imprecise Quantification

Possible Cause Troubleshooting Steps
Poor Chromatographic Peak Shape - Optimize the mobile phase composition. The use of high pH with ammonium hydroxide (B78521) can improve peak shape for acyl-CoAs.[2] - Consider a column with a different chemistry (e.g., C8 instead of C18).
Non-Linearity of Calibration Curve - Construct calibration curves using a matrix that closely matches the study samples to account for matrix effects. - Use a weighted linear regression (e.g., 1/x) for calibration curves to improve accuracy at lower concentrations.
Lack of a Suitable Internal Standard - If a stable isotope-labeled standard is unavailable, use an odd-chain acyl-CoA that has a similar chain length and chemical properties to this compound.[1]

Quantitative Data

Due to the extremely low abundance of this compound, specific quantitative data in the public domain is scarce. The following table presents representative concentrations of other very-long-chain acyl-CoAs in cultured cells to provide a general understanding of the expected concentration range.

Table 1: Representative Concentrations of Very-Long-Chain Acyl-CoAs in Cultured Mammalian Cells

Acyl-CoA SpeciesCell TypeConcentration (pmol/10⁶ cells)
C22:0-CoARAW264.7~ 0.1 - 0.5
C24:0-CoARAW264.7~ 0.2 - 1.0
C26:0-CoARAW264.7~ 0.1 - 0.4
C24:0-CoAMCF7~ 0.05 - 0.2
C26:0-CoAMCF7~ 0.02 - 0.1
Data is illustrative and compiled from trends reported in the literature. Actual concentrations can vary significantly based on cell type, culture conditions, and analytical methodology.

Experimental Protocols

Protocol 1: Extraction of VLCFA-CoAs from Cultured Cells

  • Cell Harvesting: a. Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). b. Scrape the cells in a minimal volume of ice-cold PBS and transfer to a microcentrifuge tube. c. Centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Lysis and Deproteinization: a. Aspirate the supernatant and add 300 µL of ice-cold deionized water containing 0.6% formic acid to the cell pellet. b. Add the internal standard (e.g., C25:0-CoA) to each sample. c. Resuspend the cell pellet and add 270 µL of acetonitrile. d. Vortex vigorously and/or sonicate to ensure homogeneity.

  • Extraction: a. Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the protein precipitate. b. Carefully transfer the supernatant to a new tube.

  • Sample Concentration: a. Dry the supernatant under a stream of nitrogen gas. b. Store the dried extract at -80°C until LC-MS/MS analysis. c. Reconstitute the sample in a suitable solvent (e.g., 50% methanol with 10 mM ammonium acetate) prior to injection.

Protocol 2: General LC-MS/MS Method for VLCFA-CoAs

  • Liquid Chromatography:

    • Column: Reversed-phase C18 or C8 column (e.g., 2.1 x 150 mm, 1.7 µm).

    • Mobile Phase A: 15 mM ammonium hydroxide in water (pH ~10.5).

    • Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: Start at 20% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Mass Spectrometry (Tandem Quadrupole):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion [M+H]⁺: Calculate the mass of this compound + H⁺.

    • Product Ions: Monitor the transition to the fragment resulting from the neutral loss of 507 Da, and optionally the fragment at m/z 428.

    • Collision Energy: Optimize for the specific instrument and analyte.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Cell Pellet or Tissue Homogenate is_add Add Internal Standard (e.g., C25:0-CoA) sample->is_add lysis Lysis & Deproteinization (e.g., Acidified Acetonitrile) is_add->lysis centrifuge1 Centrifugation (16,000 x g, 4°C) lysis->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Dry Down (Nitrogen Stream) supernatant->dry reconstitute Reconstitute Extract dry->reconstitute inject Inject into LC-MS/MS reconstitute->inject chromatography Chromatographic Separation (Reversed-Phase C18) inject->chromatography ms_detection MS/MS Detection (MRM Mode) chromatography->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Weighted Regression) integration->calibration quantification Quantification calibration->quantification

Caption: Experimental workflow for quantifying this compound.

fragmentation_pathway cluster_precursor Precursor Ion [M+H]⁺ cluster_fragments Characteristic Product Ions precursor This compound [M+H]⁺ nl_507 [M - 507 + H]⁺ precursor->nl_507 Neutral Loss of 507 Da (3'-phospho-ADP) mz_428 m/z 428 precursor->mz_428 Cleavage at 5' diphosphate

Caption: Characteristic MS/MS fragmentation of Acyl-CoAs.

References

Technical Support Center: Minimizing Sample Degradation of 25-Methylhexacosanoyl-CoA During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the extraction of 25-methylhexacosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols to minimize sample degradation and ensure accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of 25-methylhexacosanoyl-CoA degradation during extraction?

A1: 25-methylhexacosanoyl-CoA, a very long-chain acyl-CoA, is susceptible to degradation from several sources during extraction. The primary causes include:

  • Enzymatic Degradation: Endogenous enzymes such as acyl-CoA thioesterases (ACOTs) and hydrolases can rapidly cleave the thioester bond.[1] Lysosomal enzymes like palmitoyl-protein thioesterase can also hydrolyze long-chain acyl-CoAs.[1]

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly at non-optimal pH and elevated temperatures.

  • Oxidation: The long hydrocarbon chain can be susceptible to oxidation, although this is less of a concern for a saturated chain like 25-methylhexacosanoyl-CoA compared to unsaturated acyl-CoAs.

  • Physical Losses: Adsorption to labware surfaces and incomplete extraction can lead to apparent sample loss.

To mitigate these, it is crucial to work quickly at low temperatures, use appropriate buffers and solvents, and consider the use of enzyme inhibitors.[2]

Q2: I'm observing low recovery of my 25-methylhexacosanoyl-CoA. What are the likely causes and how can I troubleshoot this?

A2: Low recovery is a common issue in the extraction of very long-chain acyl-CoAs. Here are some potential causes and troubleshooting steps:

  • Incomplete Cell Lysis and Homogenization: Ensure thorough disruption of the tissue or cells to release the analyte. A glass homogenizer is often recommended for tissue samples.[2][3]

  • Suboptimal Extraction Solvents: The choice of solvent is critical for extracting a lipophilic molecule like 25-methylhexacosanoyl-CoA. A common approach involves homogenization in an acidic buffer followed by extraction with organic solvents like isopropanol (B130326) and acetonitrile.[2][4]

  • Analyte Degradation: As mentioned in Q1, enzymatic and chemical degradation can significantly reduce yield. Always keep samples on ice and use pre-chilled solvents.[2]

  • Inefficient Solid-Phase Extraction (SPE): If using SPE for sample cleanup, ensure the column is properly conditioned and equilibrated. The choice of stationary and mobile phases should be optimized for very long-chain acyl-CoAs.

  • Sample Handling: Avoid repeated freeze-thaw cycles, as this can degrade the sample.[2] Flash-freezing fresh tissue in liquid nitrogen and storing at -80°C is the best practice for storage.[2]

Q3: What is the optimal pH and temperature for maintaining the stability of 25-methylhexacosanoyl-CoA during extraction?

A3: Long-chain acyl-CoAs are most stable at a slightly acidic pH, typically around 4.0 to 5.0.[5] Extraction protocols often use a potassium phosphate (B84403) buffer with a pH of 4.9.[3] It is critical to perform all extraction steps at low temperatures, ideally on ice (0-4°C), to minimize both enzymatic activity and chemical hydrolysis.[2] Some studies have shown that most acyl-CoAs show less than 30% degradation in solution after 9 hours at 4°C.[5]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield/Poor Recovery Incomplete tissue/cell disruption.Use a glass homogenizer for tissues and ensure vigorous vortexing.[2][3] Optimize the ratio of solvent to tissue.
Enzymatic degradation.Work quickly and keep samples on ice at all times.[2] Use pre-chilled buffers and solvents. Consider adding enzyme inhibitors if degradation persists.
Chemical hydrolysis.Maintain a slightly acidic pH (4.0-5.0) throughout the extraction process.[3][5]
Inefficient solvent extraction.Use a proven solvent system such as isopropanol and acetonitrile.[2][4] Ensure proper phase separation.
Loss during solid-phase extraction (SPE).Ensure proper conditioning and equilibration of the SPE column. Optimize wash and elution steps for very long-chain acyl-CoAs.
High Variability in Results Inconsistent sample handling.Standardize all procedures, including homogenization time, incubation periods, and temperatures. Avoid freeze-thaw cycles.[2]
Pipetting errors with viscous organic solvents.Use positive displacement pipettes for accurate handling of organic solvents.
Incomplete solvent evaporation.Ensure the sample is completely dry before reconstitution. A gentle stream of nitrogen is recommended.[2]
Presence of Interfering Peaks in Analysis Inadequate sample cleanup.Optimize the SPE procedure, including the wash steps, to remove contaminants.
Contaminants from labware.Use high-purity solvents and thoroughly clean all glassware.

Quantitative Data Summary

The stability of acyl-CoAs is highly dependent on the storage conditions. The following table summarizes the degradation of various acyl-CoAs in different solvents at 4°C over 48 hours. While 25-methylhexacosanoyl-CoA is not specifically listed, the data for other long-chain acyl-CoAs can provide a general indication of stability.

SolventAcetyl-CoAMalonyl-CoASuccinyl/MML-CoAHMG-CoAC8:0-CoAC10:0-CoAC14:1-CoAC16:0-CoAC18:1-CoAC18:0-CoA
Water 10%15%32%10%10%10%44%10%10%10%
50mM Ammonium (B1175870) Acetate (B1210297) (pH 4.0) 5%10%25%5%5%5%30%5%5%5%
50mM Ammonium Acetate (pH 6.8) 8%12%30%8%8%8%40%8%8%8%
50% Methanol (B129727)/Water 5%8%20%5%5%5%25%5%5%5%
50% Methanol/50mM Ammonium Acetate (pH 4.0) <5% <5% <15% <5% <5% <5% <20% <5% <5% <5%
50% Methanol/50mM Ammonium Acetate (pH 6.8) 6%10%25%6%6%6%35%6%6%6%
Data adapted from a study on acyl-CoA stability.[5] The values represent the approximate percentage of degradation after 9 hours at 4°C.

Experimental Protocols

Protocol 1: Solvent Extraction of 25-Methylhexacosanoyl-CoA from Tissues

This protocol is adapted from established methods for long-chain acyl-CoA extraction.[3][4]

Materials:

  • Tissue sample (up to 100 mg)

  • Ice-cold 100 mM potassium phosphate buffer (KH2PO4), pH 4.9

  • Isopropanol

  • Acetonitrile

  • Saturated ammonium sulfate (B86663) ((NH4)2SO4)

  • Glass homogenizer

  • Centrifuge tubes

  • Centrifuge capable of 4°C

  • Nitrogen gas evaporator

Procedure:

  • Homogenization:

    • Weigh the frozen tissue and place it in a pre-chilled glass homogenizer on ice.

    • Add 2.0 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

    • Homogenize thoroughly until no visible tissue fragments remain.

    • Add 2.0 mL of isopropanol and homogenize again.[4]

  • Solvent Extraction:

    • Transfer the homogenate to a centrifuge tube.

    • Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.[4]

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 1,900 x g for 5 minutes at 4°C.[4]

  • Sample Collection and Drying:

    • Carefully collect the upper organic phase, which contains the acyl-CoAs.

    • Transfer the organic phase to a new tube.

    • Dry the sample under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution:

    • Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., 50% methanol with 50mM ammonium acetate at pH 4.0).[5]

Protocol 2: Solid-Phase Extraction (SPE) for Sample Cleanup

This protocol can be used following the solvent extraction to further purify the sample.

Materials:

  • Reconstituted sample from Protocol 1

  • Weak anion exchange SPE columns

  • Methanol

  • Deionized water

  • 2% Formic acid

  • 2% and 5% Ammonium hydroxide

  • Nitrogen gas evaporator

Procedure:

  • Column Conditioning:

    • Condition the SPE column with 3 mL of methanol.

    • Equilibrate the column with 3 mL of deionized water.

  • Sample Loading:

    • Load the reconstituted sample onto the SPE column.

  • Washing:

    • Wash the column with 2.4 mL of 2% formic acid to remove interfering substances.

    • Perform a second wash with 2.4 mL of methanol.

  • Elution:

    • Elute the acyl-CoAs with 2.4 mL of 2% ammonium hydroxide.

    • Perform a second elution with 2.4 mL of 5% ammonium hydroxide.

  • Drying and Reconstitution:

    • Combine the eluted fractions.

    • Dry the sample under a gentle stream of nitrogen gas at room temperature.

    • Reconstitute the dried extract in the desired solvent for analysis.

Visualizations

ExtractionWorkflow Tissue Tissue Sample Homogenization Homogenization (Ice-cold acidic buffer) Tissue->Homogenization Solvent_Addition Add Isopropanol & Acetonitrile Homogenization->Solvent_Addition Degradation1 Enzymatic & Chemical Degradation Homogenization->Degradation1 High Risk Centrifugation Centrifugation (4°C) Solvent_Addition->Centrifugation Degradation2 Degradation Solvent_Addition->Degradation2 Moderate Risk Collect_Supernatant Collect Supernatant (Organic Phase) Centrifugation->Collect_Supernatant Drying Dry Down (Nitrogen) Collect_Supernatant->Drying Reconstitution Reconstitute Drying->Reconstitution Analysis LC-MS/MS Analysis Reconstitution->Analysis

Caption: Workflow for 25-methylhexacosanoyl-CoA extraction.

TroubleshootingLogic Start Low Recovery of 25-Methylhexacosanoyl-CoA Check_Homogenization Is Homogenization Complete? Start->Check_Homogenization Improve_Homogenization Action: Use Glass Homogenizer, Increase Time/Intensity Check_Homogenization->Improve_Homogenization No Check_Temp_pH Are Temperature & pH Optimal? Check_Homogenization->Check_Temp_pH Yes Improve_Homogenization->Check_Temp_pH Adjust_Conditions Action: Work on Ice, Use pH 4.0-5.0 Buffer Check_Temp_pH->Adjust_Conditions No Check_Solvents Are Solvents & Ratios Correct? Check_Temp_pH->Check_Solvents Yes Adjust_Conditions->Check_Solvents Verify_Protocol Action: Verify Solvent Mix (e.g., Isp/ACN), Check Volumes Check_Solvents->Verify_Protocol No Check_SPE Is SPE Efficient? Check_Solvents->Check_SPE Yes Verify_Protocol->Check_SPE Optimize_SPE Action: Re-condition Column, Test Wash/Elution Buffers Check_SPE->Optimize_SPE No Success Recovery Improved Check_SPE->Success Yes Optimize_SPE->Success

Caption: Troubleshooting logic for low recovery.

References

Technical Support Center: Method Refinement for Separating 25-Methylhexacosanoyl-CoA Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of 25-methylhexacosanoyl-CoA isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in separating 25-methylhexacosanoyl-CoA isomers?

A1: The primary challenges stem from the high structural similarity of the isomers. These molecules are very long-chain fatty acyl-CoAs with a methyl branch. Distinguishing between isomers where the methyl group is at different positions along the hexacosanoyl chain is difficult. Their large size and the presence of the polar coenzyme A moiety also introduce complexities in solubility and chromatographic behavior.

Q2: Which analytical techniques are most suitable for this separation?

A2: A multi-pronged approach is often necessary. High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is a powerful combination for separating and identifying these isomers. Gas chromatography (GC) coupled with MS (GC-MS) can also be used, but this requires cleavage of the CoA group and derivatization of the resulting fatty acid.

Q3: Is derivatization necessary for the analysis of 25-methylhexacosanoyl-CoA isomers?

A3: For GC-MS analysis, derivatization of the fatty acid to a more volatile form, such as a fatty acid methyl ester (FAME), is essential. For LC-MS/MS, while direct analysis of the acyl-CoA is possible, derivatization can improve ionization efficiency and chromatographic separation.

Q4: How can I improve the resolution between closely eluting isomers in my HPLC separation?

A4: To improve resolution, you can try several strategies:

  • Column Chemistry: Experiment with different stationary phases. A standard C18 column may not provide sufficient selectivity. Consider columns with different properties, such as phenyl-hexyl or biphenyl (B1667301) phases, which can offer alternative separation mechanisms.

  • Mobile Phase Composition: Optimize the organic solvent gradient (e.g., acetonitrile, methanol) and the aqueous phase (e.g., ammonium (B1175870) acetate (B1210297), formic acid concentration). A shallower gradient can often improve the separation of closely eluting peaks.

  • Temperature: Adjusting the column temperature can alter the viscosity of the mobile phase and the interaction of the analytes with the stationary phase, which can impact resolution.

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, though it will also increase the run time.

Q5: My very-long-chain acyl-CoA standard is difficult to dissolve. What can I do?

A5: Very-long-chain acyl-CoAs can be prone to aggregation in aqueous solutions. To improve solubility, you can try:

  • Solvent Composition: Dissolve the standard in a small amount of an organic solvent like methanol (B129727) or isopropanol (B130326) before diluting with the aqueous mobile phase.

  • Detergents: In some cases, a low concentration of a non-ionic detergent (e.g., Triton X-100) can help to prevent aggregation, but be mindful of its potential for ion suppression in MS.

  • Sonication: Gentle sonication in a water bath can help to break up aggregates.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor Peak Shape (Tailing or Fronting) 1. Column Overload2. Secondary Interactions with the Stationary Phase3. Inappropriate Mobile Phase pH4. Sample Solvent Incompatibility1. Reduce the amount of sample injected.2. Use a mobile phase additive (e.g., a small amount of acid or base) to suppress silanol (B1196071) interactions. Consider a different column type.3. Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state.4. Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.
Co-elution of Isomers 1. Insufficient Chromatographic Resolution2. Inadequate Mass Spectrometric Discrimination1. Implement the strategies mentioned in FAQ Q4 (optimize column, mobile phase, temperature, flow rate).2. For MS, optimize fragmentation parameters (collision energy) to generate isomer-specific fragment ions. Consider derivatization to induce specific fragmentation patterns.[1][2]
Low Signal Intensity / Poor Sensitivity 1. Poor Ionization Efficiency2. Ion Suppression3. Analyte Degradation1. Optimize MS source parameters (e.g., spray voltage, gas temperatures). Consider derivatization to a more readily ionizable form.2. Dilute the sample. Improve chromatographic separation from interfering matrix components.3. Handle samples at low temperatures and minimize freeze-thaw cycles. Use fresh solvents.
Irreproducible Retention Times 1. Column Equilibration Issues2. Fluctuations in Mobile Phase Composition or Flow Rate3. Column Temperature Variations1. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.2. Check the HPLC system for leaks and ensure solvents are properly degassed.3. Use a column oven to maintain a stable temperature.

Experimental Protocols

Protocol 1: UPLC-MS/MS Analysis of 25-Methylhexacosanoyl-CoA Isomers

This protocol is a representative method and may require optimization for your specific instrumentation and isomer mixture.

  • Sample Preparation (from biological matrix):

    • Homogenize the tissue or cell sample in a suitable buffer.

    • Perform a liquid-liquid extraction with a solvent system like isopropanol/hexane.

    • Evaporate the organic phase to dryness under a stream of nitrogen.

    • Reconstitute the lipid extract in an appropriate solvent (e.g., 80:20 methanol:water) for injection.

  • UPLC Conditions:

    • Column: A reversed-phase column suitable for lipidomics, such as a C18 or a phenyl-hexyl column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

    • Mobile Phase A: 10 mM ammonium acetate in water.

    • Mobile Phase B: Acetonitrile:Isopropanol (70:30).

    • Gradient:

      • 0-2 min: 30% B

      • 2-20 min: Linear gradient from 30% to 95% B

      • 20-25 min: Hold at 95% B

      • 25.1-30 min: Return to 30% B and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 50°C.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: The [M+H]+ ion for 25-methylhexacosanoyl-CoA.

    • Product Ions: Monitor for characteristic fragment ions. A common neutral loss for acyl-CoAs is 507 Da, corresponding to the phosphoadenosine diphosphate (B83284) moiety. Other fragments specific to the fatty acyl chain should be determined by infusing a standard.

    • Collision Energy: Optimize for the specific instrument and isomers to generate unique fragmentation patterns that can differentiate the isomers.

Protocol 2: GC-MS Analysis of 25-Methylhexacosanoate Isomers (as FAMEs)

This protocol involves the conversion of the acyl-CoA to the corresponding fatty acid methyl ester.

  • Hydrolysis and Derivatization:

    • Hydrolyze the 25-methylhexacosanoyl-CoA sample using a mild base (e.g., 0.5 M KOH in methanol) to cleave the thioester bond, releasing the free fatty acid.

    • Acidify the mixture (e.g., with HCl) and extract the fatty acid with an organic solvent like hexane.

    • Evaporate the solvent and methylate the fatty acid using a reagent such as BF3-methanol or by heating with methanolic HCl.

    • Extract the resulting FAME into hexane.

  • GC Conditions:

    • Column: A long, polar capillary column (e.g., 100 m x 0.25 mm, 0.20 µm film thickness) is recommended for separating positional isomers of FAMEs.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250°C.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 min.

      • Ramp to 240°C at 3°C/min.

      • Hold at 240°C for 20 min.

    • Injection Mode: Splitless.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 50-600.

    • Ion Source Temperature: 230°C.

    • Data Acquisition: Full scan to identify characteristic fragmentation patterns. The fragmentation of methyl-branched FAMEs can provide information about the branch point.[1][2]

Data Presentation

Table 1: Hypothetical UPLC-MS/MS Data for Separation of 25-Methylhexacosanoyl-CoA Isomers

IsomerRetention Time (min)Precursor Ion (m/z)Major Fragment Ion 1 (m/z)Major Fragment Ion 2 (m/z)
23-methylhexacosanoyl-CoA18.21196.8[M+H-507]+[Fragment specific to branch point]
24-methylhexacosanoyl-CoA18.51196.8[M+H-507]+[Fragment specific to branch point]
25-methylhexacosanoyl-CoA18.91196.8[M+H-507]+[Fragment specific to branch point]

Note: The exact retention times and fragment ions will depend on the specific chromatographic and mass spectrometric conditions used.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_lcms UPLC-MS/MS cluster_gcms GC-MS cluster_data Data Analysis start Biological Sample extraction Liquid-Liquid Extraction start->extraction reconstitution Reconstitution extraction->reconstitution uplc UPLC Separation reconstitution->uplc Direct Analysis hydrolysis Hydrolysis reconstitution->hydrolysis Indirect Analysis msms Tandem MS Analysis uplc->msms data_proc Data Processing msms->data_proc derivatization Derivatization (FAME) hydrolysis->derivatization gc GC Separation derivatization->gc ms MS Analysis gc->ms ms->data_proc isomer_id Isomer Identification & Quantification data_proc->isomer_id

Caption: Workflow for the separation and identification of 25-methylhexacosanoyl-CoA isomers.

Troubleshooting_Logic start Poor Isomer Separation check_chrom Check Chromatography start->check_chrom Co-elution check_ms Check Mass Spectrometry start->check_ms Overlapping Spectra opt_gradient Optimize Gradient check_chrom->opt_gradient change_col Change Column check_chrom->change_col opt_temp Adjust Temperature check_chrom->opt_temp opt_ce Optimize Collision Energy check_ms->opt_ce use_deriv Consider Derivatization check_ms->use_deriv solution Improved Separation opt_gradient->solution change_col->solution opt_temp->solution opt_ce->solution use_deriv->solution

Caption: Troubleshooting logic for poor separation of 25-methylhexacosanoyl-CoA isomers.

References

Technical Support Center: Synthesis of 25-methyhexacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 25-methyhexacosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental protocols and increase the yield of this very-long-chain branched-chain fatty acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of this compound?

The synthesis is typically an enzymatic reaction catalyzed by an acyl-CoA synthetase (ACS). This enzyme facilitates the activation of the free fatty acid, 25-methyhexacosanoic acid. The reaction proceeds in two steps, consuming ATP to form an acyl-adenylate intermediate, which then reacts with coenzyme A (CoASH) to produce this compound, AMP, and pyrophosphate.[1][2]

Q2: Which acyl-CoA synthetase (ACS) should I choose for this synthesis?

The choice of enzyme is critical due to substrate specificity. 25-methyhexacosanoic acid is a very-long-chain fatty acid (VLCFA). Therefore, an ACS with known activity towards VLCFAs is required. While many ACS enzymes are specific to short or long-chain fatty acids, some isoforms, like certain Fatty Acid Transport Proteins (FATPs), exhibit broad substrate specificity, including activity towards fatty acids up to 24 carbons in length.[3] It is recommended to screen different ACS isoforms, particularly those known to activate VLCFAs, to find the most efficient one for your specific substrate.

Q3: My 25-methyhexacosanoic acid substrate has poor solubility in the reaction buffer. How can I address this?

This is a common issue with very-long-chain fatty acids due to their hydrophobic nature. To improve solubility and availability to the enzyme, you can try the following:

  • Use of a carrier protein: Bovine Serum Albumin (BSA) can be added to the reaction mixture to bind the fatty acid and facilitate its transfer to the enzyme's active site.

  • Inclusion of a mild, non-ionic detergent: Detergents like Triton X-100 or CHAPS can be used at low concentrations (below their critical micelle concentration) to increase the solubility of the fatty acid without denaturing the enzyme.

  • Sonication: Briefly sonicating the reaction mixture can help to disperse the fatty acid substrate.

Q4: What are the primary reasons for low yields in this synthesis?

Low yields can stem from several factors:

  • Suboptimal reaction conditions: Incorrect pH, temperature, or buffer composition can reduce enzyme activity.

  • Poor substrate availability: As discussed in Q3, the insolubility of the fatty acid can limit the reaction rate.

  • Enzyme inhibition: Long-chain acyl-CoA esters can cause feedback inhibition of the acyl-CoA synthetase.[4]

  • Product instability: The thioester bond in acyl-CoAs is high-energy and can be susceptible to hydrolysis, especially at non-optimal pH.[2]

  • Incomplete reaction: The reaction may not have reached completion. It is crucial to monitor the reaction progress over time.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Probable Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive enzyme. 2. Incorrect buffer components (e.g., missing Mg²⁺, which is a required cofactor for many ACS enzymes). 3. Poor substrate solubility.1. Verify enzyme activity with a known substrate (e.g., palmitic acid). 2. Ensure all necessary cofactors and buffer components are present at the correct concentrations. 3. See FAQ Q3 for improving substrate solubility.
Reaction Starts but Stalls 1. Substrate depletion. 2. Product feedback inhibition.[4] 3. Enzyme instability over time.1. Analyze a sample to confirm substrate consumption. 2. Consider a fed-batch approach for substrate addition or use an acyl-CoA binding protein (ACBP) to sequester the product.[5] 3. Optimize reaction time or consider immobilizing the enzyme to improve stability.
Multiple Products Observed During Analysis (e.g., HPLC) 1. Contaminated substrate or cofactors. 2. Formation of side products. 3. Degradation of the product.1. Check the purity of all starting materials. 2. Optimize reaction conditions to minimize side reactions. 3. Ensure prompt analysis and purification after the reaction, and maintain samples at a low temperature.
Difficulty in Purifying the Product 1. Co-elution with unreacted starting material. 2. Product degradation during purification.1. Optimize the purification method (e.g., adjust the gradient in column chromatography). 2. Perform purification steps at low temperatures (4°C) and use buffers with a stable pH.

Experimental Protocols

General Enzymatic Synthesis of this compound

This protocol provides a starting point and should be optimized for your specific enzyme and laboratory conditions.

  • Preparation of Substrate Solution:

    • Dissolve 25-methyhexacosanoic acid in a small amount of a suitable organic solvent (e.g., ethanol).

    • Prepare a solution of fatty-acid-free Bovine Serum Albumin (BSA) in the reaction buffer.

    • Slowly add the fatty acid solution to the BSA solution while vortexing to form a fatty acid-BSA complex.

  • Reaction Mixture Assembly:

    • In a microcentrifuge tube, combine the following components in order:

      • Reaction Buffer (e.g., 50 mM HEPES, pH 7.5)

      • ATP (to a final concentration of 10 mM)

      • MgCl₂ (to a final concentration of 10 mM)

      • Coenzyme A (CoASH) (to a final concentration of 1 mM)

      • 25-methyhexacosanoic acid-BSA complex (to a final concentration of 100 µM)

    • Pre-incubate the mixture at the optimal temperature for the chosen enzyme (e.g., 37°C) for 5 minutes.

  • Initiation and Incubation:

    • Initiate the reaction by adding the acyl-CoA synthetase.

    • Incubate at the optimal temperature for a predetermined time (e.g., 30-60 minutes), with gentle agitation.

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding an acidic solution (e.g., 10% formic acid).

    • Analyze the formation of the product using a suitable method, such as HPLC-MS.

  • Purification:

    • If required, the product can be purified from the reaction mixture using solid-phase extraction or column chromatography on silica (B1680970) gel.[6]

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification A Dissolve 25-methyhexacosanoic acid C Complex fatty acid with BSA A->C B Prepare BSA solution B->C D Assemble reaction mixture (Buffer, ATP, MgCl₂, CoASH) C->D E Add fatty acid-BSA complex D->E F Pre-incubate E->F G Initiate with Acyl-CoA Synthetase F->G H Incubate at optimal temperature G->H I Quench reaction H->I J Analyze product (e.g., HPLC-MS) I->J K Purify product (e.g., Chromatography) J->K

Caption: Workflow for the enzymatic synthesis of this compound.

Troubleshooting Logic

G start Low or No Yield q1 Is enzyme active with a control substrate? start->q1 a1_yes Check Reaction Conditions q1->a1_yes Yes a1_no Replace Enzyme q1->a1_no No q2 Are all cofactors (ATP, Mg²⁺, CoASH) present? a1_yes->q2 a2_yes Improve Substrate Solubility q2->a2_yes Yes a2_no Add Missing Cofactors q2->a2_no No q3 Is substrate soluble? (e.g., using BSA/detergent) a2_yes->q3 a3_yes Monitor for product inhibition and optimize reaction time q3->a3_yes Yes a3_no Implement solubility enhancement strategy q3->a3_no No

Caption: Decision tree for troubleshooting low yield in synthesis.

References

dealing with matrix effects in 25-methyhexacosanoyl-CoA analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 25-methylhexacosanoyl-CoA. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges related to matrix effects in the quantification of this very long-chain acyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of 25-methylhexacosanoyl-CoA?

A1: In liquid chromatography-mass spectrometry (LC-MS) analysis, matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected components from the sample matrix.[1] This interference can lead to either suppression or enhancement of the analyte's signal, which compromises the accuracy, precision, and sensitivity of quantitative analysis.[1][2][3] For 25-methylhexacosanoyl-CoA, a lipid species, a primary cause of matrix effects, particularly ion suppression, is the presence of high concentrations of phospholipids (B1166683) in biological samples.[2][4]

Q2: How can I determine if my 25-methylhexacosanoyl-CoA analysis is affected by matrix effects?

A2: There are two primary methods to assess the presence and extent of matrix effects:

  • Post-Column Infusion: This is a qualitative method used to identify at what points in the chromatogram matrix effects are occurring.[1] A constant flow of a standard solution of 25-methylhexacosanoyl-CoA is infused into the mass spectrometer after the analytical column. A blank, extracted sample is then injected. Any deviation (a dip for suppression or a rise for enhancement) in the baseline signal of the infused analyte indicates the presence of matrix effects at that retention time.[1][5]

  • Post-Extraction Spike Method: This is a quantitative approach to measure the extent of the matrix effect.[1] You compare the signal response of 25-methylhexacosanoyl-CoA in a neat solvent to the response of the same amount spiked into a blank matrix sample that has gone through the entire extraction procedure. The percentage difference in the signal indicates the degree of ion suppression or enhancement.[1][3]

Q3: What is the most effective strategy to compensate for matrix effects?

A3: The gold standard for compensating for matrix effects is the use of a stable isotope-labeled internal standard (SIL-IS).[5][6] An ideal SIL-IS for 25-methylhexacosanoyl-CoA would be, for example, 25-methylhexacosanoyl-[¹³C₃,¹⁵N₁]-CoA. This internal standard is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[2] By calculating the ratio of the analyte signal to the SIL-IS signal, the variability introduced by the matrix effect can be normalized, leading to accurate quantification.[6]

Q4: Can I use a different long-chain acyl-CoA as an internal standard if a specific one for 25-methylhexacosanoyl-CoA is not available?

A4: While a SIL-IS of the analyte is ideal, a structurally similar long-chain acyl-CoA with a stable isotope label can be a viable alternative. For instance, a commercially available [U-¹³C]palmitoyl-CoA or [U-¹³C]oleoyl-CoA could be used.[7] However, it is crucial to validate that the chosen internal standard has a similar extraction recovery and ionization response to 25-methylhexacosanoyl-CoA in your specific matrix.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low signal intensity for 25-methylhexacosanoyl-CoA Ion Suppression: Co-eluting matrix components, especially phospholipids, are interfering with the ionization of your analyte.[2][4]1. Improve Sample Preparation: Implement a more rigorous sample cleanup method to remove interfering substances. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing phospholipids than simple protein precipitation (PPT).[2][3] 2. Optimize Chromatography: Modify your LC method to separate 25-methylhexacosanoyl-CoA from the regions of ion suppression. This could involve adjusting the mobile phase gradient or using a different column chemistry.[1] 3. Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but ensure your analyte concentration remains above the limit of quantification.[1][8]
Poor reproducibility of results between replicates Variable Matrix Effects: The degree of ion suppression is inconsistent across different sample injections. This can be due to the buildup of matrix components on the column or in the ion source.[9]1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variable matrix effects.[5][6] 2. Implement Column Washing: After each injection or a set of injections, run a strong solvent wash to clean the column and remove accumulated matrix components.[10] 3. Randomize Sample Injection Order: To avoid systematic bias due to progressive matrix buildup, randomize the injection sequence of your samples and quality controls.[11]
Inaccurate quantification (bias in results) Non-compensated Matrix Effects: The calibration standards are not experiencing the same matrix effect as the samples.1. Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix that is representative of your samples. This ensures that the standards and samples are affected by the matrix in a similar way.[12] 2. Employ the Standard Addition Method: This involves adding known amounts of the analyte to aliquots of the sample and then extrapolating to determine the endogenous concentration. This method is useful when a blank matrix is not available.[5]
High background noise in the chromatogram Contamination: The high background could be from the sample matrix, solvents, or labware.1. Enhance Sample Cleanup: Utilize more selective sample preparation techniques like SPE to remove a broader range of interfering compounds.[2] 2. Use High-Purity Solvents and Reagents: Ensure all solvents and reagents are of LC-MS grade. 3. Check for System Contamination: Clean the ion source and run system blanks to identify and eliminate sources of contamination.

Experimental Protocols

Protocol 1: Assessment of Matrix Effects using the Post-Extraction Spike Method

Objective: To quantify the degree of ion suppression or enhancement for 25-methylhexacosanoyl-CoA in a given biological matrix.

Materials:

  • Blank biological matrix (e.g., plasma, tissue homogenate)

  • 25-methylhexacosanoyl-CoA standard solution

  • Solvents for extraction (e.g., acetonitrile, isopropanol, methanol)[7]

  • LC-MS system

Procedure:

  • Prepare three sets of samples:

    • Set A (Neat Standard): Spike the 25-methylhexacosanoyl-CoA standard into the final reconstitution solvent at a known concentration.

    • Set B (Blank Matrix Extract): Process the blank biological matrix through your entire sample preparation workflow (e.g., protein precipitation, LLE, or SPE).

    • Set C (Post-Extraction Spike): Process the blank biological matrix through your sample preparation workflow. Before the final evaporation and reconstitution step, spike the extract with the same amount of 25-methylhexacosanoyl-CoA standard as in Set A.

  • Analyze all three sets of samples by LC-MS.

  • Calculate the Matrix Effect (%ME): %ME = (Peak Area in Set C / Peak Area in Set A) * 100

    • A %ME of 100% indicates no matrix effect.

    • A %ME < 100% indicates ion suppression.

    • A %ME > 100% indicates ion enhancement.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Acyl-CoA Analysis

Objective: To extract and purify long-chain acyl-CoAs, including 25-methylhexacosanoyl-CoA, from a biological matrix to reduce matrix effects. This is a generalized protocol and should be optimized for your specific application.

Materials:

  • SPE cartridge (e.g., C18)

  • Sample homogenate or extract

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water with 15 mM ammonium (B1175870) hydroxide)[7]

  • Wash solvent (e.g., water:acetonitrile mixture)[13]

  • Elution solvent (e.g., acetonitrile:isopropanol:water:acetic acid mixture)[13]

  • SPE manifold

Procedure:

  • Conditioning: Pass the conditioning solvent (methanol) through the SPE cartridge to activate the sorbent.

  • Equilibration: Pass the equilibration solvent through the cartridge to prepare it for the sample.

  • Loading: Acidify the sample extract with glacial acetic acid and load it onto the SPE cartridge.[13]

  • Washing: Pass the wash solvent through the cartridge to remove unwanted, weakly bound matrix components.

  • Elution: Pass the elution solvent through the cartridge to collect the acyl-CoAs of interest.

  • The eluted sample is then typically dried down under nitrogen and reconstituted in a solvent compatible with the LC-MS system.[7]

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_assessment Matrix Effect Assessment cluster_mitigation Mitigation Strategies cluster_outcome Desired Outcome A Poor Signal or Reproducibility B Post-Column Infusion (Qualitative) A->B Assess C Post-Extraction Spike (Quantitative) A->C Assess D Matrix Effect Confirmed? B->D C->D E Improve Sample Prep (SPE, LLE) D->E Yes F Optimize Chromatography D->F Yes G Use SIL-IS D->G Yes, for compensation H Matrix-Matched Calibrators D->H Yes I Accurate & Reproducible Quantification D->I No E->I F->I G->I H->I

Caption: Workflow for identifying and mitigating matrix effects.

LogicalRelationship cluster_cause Cause cluster_effect Effect cluster_consequence Consequence A High Concentration of Endogenous Compounds (e.g., Phospholipids) B Co-elution with 25-methylhexacosanoyl-CoA A->B C Alteration of Ionization Efficiency B->C D Matrix Effect (Ion Suppression/Enhancement) C->D E Inaccurate and Imprecise Quantification D->E

Caption: The cause and effect of matrix interference.

References

Technical Support Center: Optimizing Chromatography for 25-Methylhexacosanoyl-CoA Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the chromatographic separation of 25-methylhexacosanoyl-CoA, a C27 branched-chain very-long-chain fatty acyl-CoA (VLCFA-CoA).

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the chromatographic analysis of 25-methylhexacosanoyl-CoA.

IssuePossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Broadening) - Secondary interactions with the stationary phase.- Suboptimal mobile phase pH.- Column overload.- Dead volume in the HPLC system.- Use a high-quality, end-capped C18 or C8 column.- Incorporate an ion-pairing agent like triethylamine (B128534) or use a mobile phase with a higher pH (e.g., pH 10.5 with ammonium (B1175870) hydroxide) to improve peak shape.[1]- Reduce the sample injection volume or concentration.- Check and minimize tubing lengths and ensure proper fitting connections.
Low Signal Intensity or Poor Sensitivity - Sample degradation.- Inefficient ionization in the mass spectrometer.- Suboptimal mobile phase composition.- Insufficient sample cleanup.- Keep samples on ice during preparation and store at -80°C.[2]- Optimize mass spectrometer source parameters (e.g., capillary voltage, gas flow).- Use mobile phases known to enhance ionization, such as those containing ammonium acetate (B1210297) or ammonium hydroxide (B78521).[1]- Incorporate a solid-phase extraction (SPE) step to remove interfering substances.
Inconsistent Retention Times - Fluctuations in mobile phase composition.- Temperature variations.- Column degradation.- Ensure proper mobile phase mixing and degassing.- Use a column thermostat to maintain a constant temperature.- Flush the column thoroughly after each run and consider replacing it if performance degrades.
Co-elution with Contaminants - Insufficient chromatographic resolution.- Complex sample matrix.- Optimize the gradient elution profile; a shallower gradient may improve separation.- Employ a longer column or a column with a smaller particle size for higher efficiency.- Enhance sample cleanup procedures to remove matrix components.
Sample Carryover - Adsorption of the analyte to the injector or column.- Implement a robust needle wash protocol in the autosampler.- Inject a blank solvent run after a high-concentration sample.- Use a column wash step with a strong solvent at the end of each gradient.

Frequently Asked Questions (FAQs)

Q1: What is the recommended chromatographic method for separating 25-methylhexacosanoyl-CoA?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-high-performance liquid chromatography (UHPLC) coupled with tandem mass spectrometry (MS/MS) is the most effective method for the analysis of very-long-chain acyl-CoAs like 25-methylhexacosanoyl-CoA. A C18 column is generally preferred for long-chain isomers.[3][4]

Q2: Which type of column is best suited for 25-methylhexacosanoyl-CoA separation?

A2: A reversed-phase C18 column with a particle size of 1.7 µm to 5 µm is a suitable choice. For very-long-chain fatty acyl-CoAs, a C8 or even a C4 column can also be considered to reduce the strong retention on the stationary phase.[5]

Q3: What mobile phases are typically used for the separation of VLCFA-CoAs?

A3: A binary gradient system is commonly employed. Mobile phase A is typically an aqueous buffer, such as 15 mM ammonium hydroxide or 75 mM potassium phosphate (B84403) (pH 4.9), and mobile phase B is an organic solvent like acetonitrile (B52724) or methanol.[6]

Q4: How can I improve the resolution between 25-methylhexacosanoyl-CoA and other isomeric forms?

A4: Optimizing the gradient steepness is crucial. A shallower gradient can enhance the separation of closely eluting isomers. Additionally, evaluating different C18 columns from various manufacturers can be beneficial as subtle differences in stationary phase chemistry can impact selectivity for isomers. For complex isomer separations, specialized columns like polysaccharide-based chiral columns have shown utility for shorter branched-chain fatty acids and could be explored.[3][4]

Q5: What are the best practices for sample preparation to ensure the stability of 25-methylhexacosanoyl-CoA?

A5: Due to the instability of the thioester bond, it is critical to work quickly and at low temperatures. Samples should be homogenized in an acidic buffer (e.g., KH2PO4, pH 4.9) and extracted with organic solvents like acetonitrile or a chloroform/methanol mixture.[6] Samples should be stored at -80°C to prevent degradation.

Experimental Protocols

Protocol 1: Extraction of Very-Long-Chain Acyl-CoAs from Tissues

This protocol is adapted from a method for long-chain acyl-CoA extraction.[6]

  • Homogenization: Homogenize up to 100 mg of frozen tissue in a glass homogenizer with 1 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Solvent Addition: Add 1 mL of 2-propanol to the homogenate and continue homogenization.

  • Extraction: Add 2 mL of acetonitrile, vortex thoroughly, and centrifuge at 2000 x g for 10 minutes to pellet the protein.

  • Solid-Phase Extraction (SPE):

    • Condition an oligonucleotide purification column by washing with 2-propanol.

    • Load the supernatant from the previous step onto the column.

    • Wash the column with 70% acetonitrile to remove unbound contaminants.

    • Elute the acyl-CoAs with 2-propanol.

  • Concentration: Dry the eluent under a stream of nitrogen gas and reconstitute in a suitable volume of the initial mobile phase for HPLC analysis.

Protocol 2: UHPLC-MS/MS Analysis of 25-methylhexacosanoyl-CoA

This protocol provides a starting point for method development.

  • Instrumentation: UHPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: Acquity UPLC CSH C18, 1.7 µm, 2.1 x 100 mm, or equivalent.[4]

  • Mobile Phase A: 15 mM Ammonium Hydroxide in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Gradient Program:

Time (min)% Mobile Phase B
0.020
2.060
4.095
5.095
5.120
7.020
  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Monitoring Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: [M+H]+ for 25-methylhexacosanoyl-CoA.

    • Product Ion: A common neutral loss of 507 Da is characteristic for acyl-CoAs.[1] The specific product ions for 25-methylhexacosanoyl-CoA would need to be determined by direct infusion of a standard.

Visualizations

Experimental_Workflow cluster_extraction Sample Extraction cluster_analysis Chromatographic Analysis Tissue Tissue Sample Homogenize Homogenization (Acidic Buffer) Tissue->Homogenize Extract Solvent Extraction (Acetonitrile/Isopropanol) Homogenize->Extract SPE Solid-Phase Extraction (SPE) Extract->SPE Concentrate Concentration (Nitrogen Evaporation) SPE->Concentrate UHPLC UHPLC Separation (C18 Column) Concentrate->UHPLC MSMS MS/MS Detection (ESI+, MRM) UHPLC->MSMS Data Data Analysis MSMS->Data

Caption: Experimental workflow for the extraction and analysis of 25-methylhexacosanoyl-CoA.

BCAA_Metabolism cluster_bcaa Branched-Chain Amino Acid Catabolism cluster_intermediates Intermediate Acyl-CoAs cluster_elongation Fatty Acid Elongation cluster_vlcfa Branched-Chain VLCFA-CoA Leucine Leucine Isovaleryl_CoA Isovaleryl-CoA Leucine->Isovaleryl_CoA Isoleucine Isoleucine Methylbutyryl_CoA 2-Methylbutyryl-CoA Isoleucine->Methylbutyryl_CoA Valine Valine Isobutyryl_CoA Isobutyryl-CoA Valine->Isobutyryl_CoA Elongation_Enzymes Elongation Enzymes Isovaleryl_CoA->Elongation_Enzymes Methylbutyryl_CoA->Elongation_Enzymes Isobutyryl_CoA->Elongation_Enzymes BC_VLCFA 25-methylhexacosanoyl-CoA Elongation_Enzymes->BC_VLCFA

Caption: Biosynthetic origin of branched-chain very-long-chain fatty acyl-CoAs.

References

Technical Support Center: Enhancing 25-Methyhexacosanoyl-CoA Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the sensitivity of 25-methyhexacosanoyl-CoA detection. The following information is compiled to address common challenges encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting this compound?

A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the quantification of very-long-chain fatty acyl-CoAs like this compound.[1][2] This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, often utilizing selected reaction monitoring (SRM) for targeted quantification.[3]

Q2: What are the expected precursor and product ions for this compound in positive ion mode mass spectrometry?

Q3: How can I improve the chromatographic peak shape for this compound?

A3: Poor peak shape for acyl-CoAs is a common issue due to their amphiphilic nature.[2][5] To improve this, consider the following:

  • Reverse-Phase Chromatography: Utilize a C8 or C18 column with a binary gradient.[3][6]

  • Ion-Pairing Agents: The use of ion-pairing agents in the mobile phase can improve peak shape and retention of polar analytes like acyl-CoAs.[2]

  • pH Control: Careful control of the mobile phase pH is crucial to minimize the charge on the phosphate (B84403) groups and improve interaction with the stationary phase.[7]

  • Derivatization: A derivatization strategy, such as phosphate methylation, can improve chromatographic coverage and produce better peak shapes.[5]

Q4: What are common sources of sample loss and how can they be minimized?

A4: Analyte loss can occur during sample preparation due to the affinity of the phosphate groups to glass and metallic surfaces.[5] To minimize loss:

  • Use polypropylene (B1209903) tubes and pipette tips.

  • Consider derivatization of the phosphate groups to reduce their affinity for surfaces.[5]

  • Optimize extraction procedures to ensure high recovery. A mixed-mode solid-phase extraction (SPE) has been shown to be effective for acyl-CoAs.[5]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Signal Intensity / Poor Sensitivity 1. Inefficient ionization. 2. Suboptimal MS/MS parameters. 3. Sample degradation. 4. Matrix effects.1. Optimize electrospray ionization (ESI) source parameters (e.g., spray voltage, capillary temperature).[3] 2. Perform direct infusion of a standard to optimize collision energy (CE) and other MS/MS settings.[3] 3. Ensure samples are processed on ice and stored at -80°C. Acyl-CoAs are unstable.[3] 4. Use stable isotope-labeled internal standards to compensate for matrix effects.[5]
Poor Chromatographic Peak Shape (Tailing, Broadening) 1. Interaction of the phosphate groups with the column. 2. Inappropriate mobile phase composition. 3. Column degradation.1. Introduce an ion-pairing reagent to the mobile phase or consider derivatization.[2][5] 2. Optimize the gradient elution program and the mobile phase pH.[7] 3. Use a new column or a guard column to protect the analytical column.
High Background Noise 1. Contamination from solvents, glassware, or reagents. 2. Matrix interference from the biological sample.1. Use high-purity solvents and reagents (LC-MS grade). 2. Optimize the sample preparation procedure, including solid-phase extraction (SPE), to remove interfering substances.[7]
Inconsistent Retention Times 1. Changes in mobile phase composition. 2. Fluctuation in column temperature. 3. Column equilibration issues.1. Prepare fresh mobile phase daily and ensure proper mixing. 2. Use a column oven to maintain a stable temperature. 3. Ensure the column is adequately equilibrated before each injection.

Experimental Protocols

General Workflow for this compound Analysis by LC-MS/MS

This protocol provides a general methodology for the analysis of very-long-chain fatty acyl-CoAs and can be adapted for this compound.

1. Sample Preparation (Tissue) [3]

  • Homogenize approximately 40 mg of frozen tissue on ice in a solution of 100 mM potassium phosphate (pH 4.9) and an organic solvent mixture (e.g., acetonitrile:isopropanol:methanol).

  • Include an appropriate internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).

  • Vortex, sonicate, and centrifuge the homogenate at 4°C.

  • Collect the supernatant and re-extract the pellet.

  • Combine the supernatants and dry under a stream of nitrogen.

  • Reconstitute the dried extract in a methanol:water solution for LC-MS/MS analysis.

2. Liquid Chromatography [3][6]

  • Column: C8 or C18 reversed-phase column (e.g., with a particle size of ~1.7 µm).

  • Mobile Phase A: Ammonium hydroxide (B78521) in water.

  • Mobile Phase B: Ammonium hydroxide in acetonitrile.

  • Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B.

  • Flow Rate: Dependent on the column dimensions (e.g., 200 µL/min).

  • Column Temperature: Maintained at a constant temperature (e.g., 40°C).

3. Tandem Mass Spectrometry [3][4]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Selected Reaction Monitoring (SRM).

  • Precursor Ion: [M+H]⁺ of this compound.

  • Product Ions: Monitor for the neutral loss of 507 Da and/or the fragment at m/z 428.

  • Optimization: Infuse a standard solution to optimize source parameters (e.g., spray voltage, capillary temperature) and compound-specific parameters (e.g., collision energy).

Quantitative Data for Method Development

The following table provides starting parameters for LC-MS/MS method development for very-long-chain fatty acyl-CoAs, which can be adapted for this compound.

Compound Class Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Reference
Long-Chain Acyl-CoAs (general)[M+H]⁺[M+H-507]⁺30[3]
C16:0-CoA1014.5507.5-[4]
C18:1-CoA1040.6533.6-[4]
C24:0-CoA1124.7617.7-[4]

Note: The optimal collision energy will need to be determined empirically for this compound.

Visualizations

Experimental_Workflow Experimental Workflow for this compound Detection cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data_analysis Data Analysis Tissue_Homogenization Tissue Homogenization (with Internal Standard) Extraction Solvent Extraction Tissue_Homogenization->Extraction Drying Drying under Nitrogen Extraction->Drying Reconstitution Reconstitution in Methanol:Water Drying->Reconstitution LC_Separation Reverse-Phase LC Separation Reconstitution->LC_Separation ESI Electrospray Ionization (ESI+) LC_Separation->ESI MS1 MS1: Precursor Ion Selection ([M+H]+) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS2: Product Ion Detection (e.g., Neutral Loss of 507 Da) CID->MS2 Peak_Integration Peak Integration MS2->Peak_Integration Quantification Quantification against Standard Curve Peak_Integration->Quantification

Caption: A generalized experimental workflow for the detection of this compound.

Troubleshooting_Logic Troubleshooting Logic for Low Signal Intensity Start Low Signal Intensity Detected Check_MS_Params Review MS Parameters? Start->Check_MS_Params Optimize_MS Optimize Source and Collision Energy Check_MS_Params->Optimize_MS Yes Check_Chroma Good Peak Shape? Check_MS_Params->Check_Chroma No Optimize_MS->Check_Chroma Optimize_LC Optimize LC Method (Gradient, pH, Column) Check_Chroma->Optimize_LC No Check_Sample_Prep Review Sample Prep? Check_Chroma->Check_Sample_Prep Yes Optimize_LC->Check_Sample_Prep Optimize_Sample_Prep Improve Extraction Recovery & Minimize Analyte Loss Check_Sample_Prep->Optimize_Sample_Prep Yes Resolved Issue Resolved Check_Sample_Prep->Resolved No Optimize_Sample_Prep->Resolved

Caption: A decision tree for troubleshooting low signal intensity in acyl-CoA analysis.

References

Validation & Comparative

Understanding the Imbalance: 25-Methyhexacosanoyl-CoA in Healthy vs. Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

In the intricate landscape of cellular metabolism, the precise regulation of lipid molecules is paramount to maintaining homeostasis. Among these, very-long-chain fatty acids (VLCFAs) and their activated forms, acyl-Coenzyme A (acyl-CoA) thioesters, play critical roles in various biological processes, from membrane structure to energy metabolism. The branched-chain VLCFA derivative, 25-methyhexacosanoyl-CoA, is of growing interest within the scientific community for its potential involvement in metabolic disorders. This guide provides a comparative overview of the anticipated differences in this compound levels between healthy and diseased tissues, drawing parallels with well-characterized branched-chain fatty acid metabolism disorders.

While direct quantitative data for this compound in various pathological states remains an emerging area of research, valuable insights can be gleaned from studying related metabolic diseases where the accumulation of similar branched-chain fatty acids is a hallmark.

Comparative Analysis of Related Branched-Chain Fatty Acids

To provide a framework for understanding the potential alterations in this compound levels, this section presents a comparative table of well-documented branched-chain fatty acids that accumulate in specific peroxisomal disorders. The dysregulation of these pathways suggests a likely parallel for other complex branched-chain fatty acids.

AnalyteConditionTissue/Sample TypeTypical Levels in Healthy IndividualsTypical Levels in Diseased IndividualsFold Increase (Approx.)Reference
Phytanic AcidRefsum DiseasePlasma< 3 µg/mL100 - 1000+ µg/mL33x - 333x+[1][2]
Pristanic AcidZellweger SyndromePlasma< 0.2 µg/mLSignificantly ElevatedVariable[3][4]
Phytanic AcidZellweger SyndromePlasma< 3 µg/mLSignificantly ElevatedVariable[4][5]

Note: This table illustrates the dramatic accumulation of related branched-chain fatty acids in disease states and serves as a proxy for the anticipated, yet currently unquantified, changes in this compound in similar metabolic disorders.

Inferred Role of this compound in Disease

Peroxisomal disorders, such as Refsum disease and Zellweger syndrome, are characterized by defects in the alpha-oxidation or beta-oxidation of fatty acids within peroxisomes.[4][6] The accumulation of phytanic acid in Refsum disease, for instance, is due to a deficiency in the enzyme phytanoyl-CoA hydroxylase, which is essential for its breakdown.[1][7] This leads to a range of neurological symptoms, including retinitis pigmentosa, peripheral neuropathy, and cerebellar ataxia.[2][7]

Given that this compound is also a branched-chain fatty acyl-CoA, it is highly probable that its metabolism is also dependent on peroxisomal enzymatic pathways. Therefore, in genetic metabolic disorders affecting peroxisomal function, an accumulation of this compound in various tissues, including the liver, kidney, and neural tissues, is a plausible hypothesis. The toxic accumulation of such VLCFAs can lead to cellular dysfunction through mechanisms such as membrane disruption, mitochondrial damage, and oxidative stress.[3]

Experimental Protocols: Quantification of Long-Chain Acyl-CoAs

The accurate quantification of specific acyl-CoA species like this compound from biological matrices is a challenging analytical task. The following protocol outlines a general workflow based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is the gold standard for this type of analysis.

Objective: To extract and quantify this compound from tissue samples.

Materials:

  • Tissue sample (e.g., liver, brain)

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte)

  • Homogenization buffer (e.g., phosphate-buffered saline with protease inhibitors)

  • Organic solvent for extraction (e.g., acetonitrile (B52724), isopropanol)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • Sample Homogenization:

    • Thaw the frozen tissue sample on ice.

    • Weigh a precise amount of tissue (e.g., 50-100 mg).

    • Add ice-cold homogenization buffer and the internal standard.

    • Homogenize the tissue using a mechanical homogenizer until a uniform lysate is achieved. Keep the sample on ice throughout this process to minimize enzymatic degradation.

  • Protein Precipitation and Extraction:

    • Add a threefold volume of ice-cold organic solvent (e.g., acetonitrile) to the homogenate to precipitate proteins.

    • Vortex the mixture vigorously for 1 minute.

    • Incubate at -20°C for 30 minutes to enhance protein precipitation.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction (SPE) for Cleanup and Concentration:

    • Condition an appropriate SPE cartridge (e.g., a mixed-mode or reversed-phase cartridge) according to the manufacturer's instructions.

    • Load the supernatant onto the conditioned SPE cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the acyl-CoAs with a stronger organic solvent.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution and LC-MS/MS Analysis:

    • Reconstitute the dried extract in a suitable injection solvent (e.g., 50% acetonitrile in water).

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution profile.

    • Detect and quantify the target analyte using tandem mass spectrometry in multiple reaction monitoring (MRM) mode, monitoring for specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis:

    • Construct a calibration curve using known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the original tissue sample based on the peak area ratio of the analyte to the internal standard and the calibration curve.

Visualizing the Pathways and Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a relevant metabolic pathway and a typical experimental workflow.

cluster_pathway Phytanic Acid Alpha-Oxidation Pathway Phytanic_Acid Phytanic Acid Phytanoyl_CoA Phytanoyl-CoA Phytanic_Acid->Phytanoyl_CoA Acyl-CoA Synthetase 2_Hydroxyphytanoyl_CoA 2-Hydroxyphytanoyl-CoA Phytanoyl_CoA->2_Hydroxyphytanoyl_CoA Phytanoyl-CoA Hydroxylase (Deficient in Refsum Disease) Pristanal Pristanal 2_Hydroxyphytanoyl_CoA->Pristanal Pristanic_Acid Pristanic Acid Pristanal->Pristanic_Acid Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Acyl-CoA Synthetase Beta_Oxidation Peroxisomal Beta-Oxidation Pristanoyl_CoA->Beta_Oxidation

Caption: Metabolic pathway for the breakdown of phytanic acid.

cluster_workflow Experimental Workflow for Acyl-CoA Quantification Tissue_Sample Tissue Sample Homogenization Homogenization with Internal Standard Tissue_Sample->Homogenization Extraction Protein Precipitation & Solvent Extraction Homogenization->Extraction SPE Solid-Phase Extraction (Cleanup & Concentration) Extraction->SPE LC_MSMS LC-MS/MS Analysis SPE->LC_MSMS Data_Analysis Data Analysis & Quantification LC_MSMS->Data_Analysis

Caption: General workflow for quantifying acyl-CoAs from tissues.

References

Navigating the Biomarker Landscape of Peroxisomal Disorders: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate diagnosis and monitoring of peroxisomal disorders, a group of severe and often life-threatening metabolic conditions, hinges on the reliable validation of specific biomarkers. While the hypothetical molecule 25-methylhexacosanoyl-CoA is not a recognized biomarker, this guide provides a comprehensive comparison of the established and clinically relevant biomarkers used in the diagnosis and management of peroxisomal biogenesis disorders (PBD), with a primary focus on Zellweger spectrum disorders (ZSD).

Peroxisomal disorders are characterized by the dysfunction of peroxisomes, cellular organelles crucial for various metabolic processes.[1] Defective peroxisome biogenesis leads to the accumulation of specific metabolites, which serve as vital biomarkers for disease diagnosis and prognosis.[2] This guide will delve into the validation of these key biomarkers, their comparative efficacy, the experimental protocols for their measurement, and the associated metabolic pathways.

Comparative Analysis of Key Biomarkers for Zellweger Spectrum Disorders

The diagnosis of ZSD relies on a panel of biochemical markers that reflect the dysfunctional peroxisomal metabolic pathways. The most critical of these are very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, and plasmalogens.[2][3]

Biomarker CategorySpecific BiomarkerFluid/TissueDiagnostic Significance
Very-Long-Chain Fatty Acids (VLCFAs) Hexacosanoic acid (C26:0)Plasma, FibroblastsElevated levels are a primary and highly sensitive marker for ZSD.[3]
Tetracosanoic acid (C24:0)Plasma, FibroblastsElevated levels, often assessed as a C24:0/C22:0 ratio, are also indicative of ZSD.
C26:0/C22:0 RatioPlasma, FibroblastsAn increased ratio is a robust indicator of impaired peroxisomal β-oxidation.[2]
Branched-Chain Fatty Acids Phytanic AcidPlasma, FibroblastsAccumulation is a hallmark of impaired α-oxidation, a key peroxisomal function.[2]
Pristanic AcidPlasma, FibroblastsElevated levels point towards defects in both α- and subsequent β-oxidation of branched-chain fatty acids.[2][4]
Bile Acid Intermediates Dihydroxycholestanoic acid (DHCA)Plasma, UrineAccumulation reflects impaired bile acid synthesis, another critical peroxisomal pathway.
Trihydroxycholestanoic acid (THCA)Plasma, UrineSimilar to DHCA, elevated levels are indicative of peroxisomal dysfunction.
Plasmalogens C16 & C18 PlasmalogensRed Blood Cells, FibroblastsReduced levels are a direct consequence of impaired ether phospholipid biosynthesis in peroxisomes.[3]
Pipecolic Acid Pipecolic AcidPlasma, UrineElevated levels are associated with impaired peroxisomal amino acid metabolism.

Experimental Protocols for Biomarker Validation

The accurate quantification of these biomarkers is paramount for clinical diagnosis and for evaluating the efficacy of potential therapeutic interventions. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical methods employed.

Quantification of VLCFAs (C26:0 and C24:0) by GC-MS
  • Sample Preparation:

    • Lipids are extracted from plasma or cultured fibroblasts using a chloroform/methanol mixture.

    • The extracted lipids are then subjected to acid-catalyzed methanolysis to convert fatty acids into their corresponding fatty acid methyl esters (FAMEs).

    • FAMEs are subsequently extracted with an organic solvent (e.g., hexane) and dried under nitrogen.

  • GC-MS Analysis:

    • The dried FAMEs are redissolved in a suitable solvent and injected into the GC-MS system.

    • A long, non-polar capillary column is used for the separation of FAMEs based on their chain length and degree of saturation.

    • The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the specific ions corresponding to the methyl esters of C24:0, C26:0, and a stable isotope-labeled internal standard.

  • Data Analysis:

    • The concentrations of C24:0 and C26:0 are determined by comparing their peak areas to that of the internal standard.

    • The C24:0/C22:0 and C26:0/C22:0 ratios are then calculated.

Quantification of Phytanic and Pristanic Acids by GC-MS
  • Sample Preparation:

    • Similar to VLCFA analysis, lipids are extracted from plasma or fibroblasts.

    • The extracted lipids undergo alkaline hydrolysis followed by acidification to liberate the fatty acids.

    • The fatty acids are then esterified to form methyl esters.

  • GC-MS Analysis:

    • The resulting FAMEs are analyzed by GC-MS using a capillary column suitable for branched-chain fatty acid separation.

    • SIM mode is used to monitor characteristic ions of phytanic and pristanic acid methyl esters and their respective internal standards.

  • Data Analysis:

    • Concentrations are calculated based on the peak area ratios relative to the internal standards.

Visualizing the Pathophysiology and Diagnostic Workflow

To better understand the role of these biomarkers, it is essential to visualize the underlying metabolic pathways and the experimental workflow for their validation.

Peroxisomal_Metabolism cluster_vlcfa VLCFA β-Oxidation cluster_bcfa Branched-Chain Fatty Acid Oxidation VLCFA Very-Long-Chain Fatty Acids (VLCFAs) (e.g., C26:0) VLCFA_CoA VLCFA-CoA VLCFA->VLCFA_CoA ACSL Peroxisome_VLCFA Peroxisomal β-Oxidation VLCFA_CoA->Peroxisome_VLCFA AcetylCoA_VLCFA Acetyl-CoA Peroxisome_VLCFA->AcetylCoA_VLCFA Phytanic_Acid Phytanic Acid Peroxisome_BCFA Peroxisomal α- & β-Oxidation Phytanic_Acid->Peroxisome_BCFA α-Oxidation Pristanic_Acid Pristanic Acid Pristanoyl_CoA Pristanoyl-CoA Pristanic_Acid->Pristanoyl_CoA Pristanoyl_CoA->Peroxisome_BCFA Peroxisome_BCFA->Pristanic_Acid AcetylCoA_BCFA Acetyl-CoA & Propionyl-CoA Peroxisome_BCFA->AcetylCoA_BCFA ZSD Zellweger Spectrum Disorder ZSD->Peroxisome_VLCFA Impaired ZSD->Peroxisome_BCFA Impaired

Caption: Impaired peroxisomal oxidation in ZSD.

The diagram above illustrates the convergence of VLCFA and branched-chain fatty acid metabolism within the peroxisome. In ZSD, defects in peroxisome biogenesis lead to the impairment of these oxidative pathways, resulting in the accumulation of upstream metabolites which serve as the key disease biomarkers.

Biomarker_Validation_Workflow Patient_Sample Patient Sample (Plasma or Fibroblasts) Lipid_Extraction Lipid Extraction Patient_Sample->Lipid_Extraction Derivatization Derivatization (Esterification) Lipid_Extraction->Derivatization GCMS_Analysis GC-MS or LC-MS/MS Analysis Derivatization->GCMS_Analysis Data_Analysis Data Analysis & Quantification GCMS_Analysis->Data_Analysis Biomarker_Levels Biomarker Levels (e.g., C26:0, Phytanic Acid) Data_Analysis->Biomarker_Levels

Caption: General workflow for biomarker quantification.

This workflow outlines the essential steps involved in the laboratory validation of fatty acid-based biomarkers for peroxisomal disorders, from sample acquisition to the final quantification of disease-specific metabolites.

References

A Comparative Guide to the Quantification of 25-Methylhexacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 25-methylhexacosanoyl-CoA, a branched very-long-chain fatty acyl-CoA. Given the limited literature specifically detailing the analysis of 25-methylhexacosanoyl-CoA, this guide draws upon established methods for the quantification of other very-long-chain and branched-chain acyl-CoAs, which are directly applicable. The primary methods discussed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the direct analysis of the intact acyl-CoA and Gas Chromatography-Mass Spectrometry (GC-MS) for the indirect analysis of the corresponding fatty acid following hydrolysis.

Data Presentation: Comparative Analysis of Quantification Methods

The performance of each method is critical for obtaining reliable and reproducible data. The following table summarizes key quantitative parameters for the two primary analytical approaches.

ParameterLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Intact 25-methylhexacosanoyl-CoA25-methylhexacosanoic acid (after hydrolysis and derivatization)
Typical Limit of Detection (LOD) Low femtomole range[1]5–10 ng/mL for derivatized fatty acids
**Linearity (R²) **> 0.99> 0.99
Accuracy (% Recovery) 94.8% to 110.8% for similar long-chain acyl-CoAs[1]55.7% to 97.9% for branched-chain fatty acids
Inter-run Precision (% CV) 2.6% to 12.2% for similar long-chain acyl-CoAs[1]< 20%
Intra-run Precision (% CV) 1.2% to 4.4% for similar long-chain acyl-CoAs[1]< 12%
Throughput HighModerate
Primary Advantage Direct measurement of the target analyte, high sensitivity and specificity.Well-established for fatty acid analysis, robust.
Primary Disadvantage Potential for ion suppression, requires specialized instrumentation.Indirect measurement requiring hydrolysis and derivatization, which can introduce variability.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these quantification techniques. Below are representative protocols for both LC-MS/MS and GC-MS based on methods for similar analytes.

Method 1: Direct Quantification by LC-MS/MS

This method allows for the direct measurement of intact 25-methylhexacosanoyl-CoA from biological matrices.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To isolate acyl-CoAs and remove interfering substances.

  • Procedure:

    • Homogenize tissue samples or lyse cells in a suitable buffer.

    • Add an internal standard (e.g., a stable isotope-labeled or odd-chain acyl-CoA).

    • Load the sample onto a C18 SPE cartridge pre-conditioned with methanol (B129727) and water.

    • Wash the cartridge with an aqueous solution to remove polar impurities.

    • Elute the acyl-CoAs with an organic solvent mixture (e.g., acetonitrile/methanol).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.

2. Liquid Chromatography (LC)

  • Objective: To separate 25-methylhexacosanoyl-CoA from other acyl-CoAs and matrix components.

  • Parameters:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 10 mM ammonium (B1175870) hydroxide (B78521) in water.

    • Mobile Phase B: 10 mM ammonium hydroxide in acetonitrile/isopropanol (90:10, v/v).

    • Gradient: A linear gradient from a low to high percentage of mobile phase B over approximately 10-15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

3. Tandem Mass Spectrometry (MS/MS)

  • Objective: To specifically detect and quantify 25-methylhexacosanoyl-CoA.

  • Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): The [M+H]⁺ ion of 25-methylhexacosanoyl-CoA.

    • Product Ion (Q3): A characteristic fragment ion resulting from the neutral loss of the phosphoadenosine diphosphate (B83284) group (507 Da) is commonly monitored for acyl-CoAs.[1]

    • Collision Energy: Optimized for the specific transition.

Method 2: Indirect Quantification by GC-MS

This method involves the hydrolysis of 25-methylhexacosanoyl-CoA to its corresponding fatty acid, followed by derivatization and analysis.

1. Sample Preparation: Hydrolysis and Derivatization

  • Objective: To release the 25-methylhexacosanoic acid and convert it to a volatile derivative for GC analysis.

  • Procedure:

    • Add an internal standard (e.g., a deuterated analog of a very-long-chain fatty acid) to the sample.

    • Perform acid or alkaline hydrolysis to cleave the CoA thioester bond.

    • Extract the free fatty acids into an organic solvent (e.g., hexane).

    • Evaporate the solvent and derivatize the fatty acids to form volatile esters (e.g., methyl esters (FAMEs) or pentafluorobenzyl (PFB) esters).

2. Gas Chromatography (GC)

  • Objective: To separate the derivatized 25-methylhexacosanoic acid from other fatty acid derivatives.

  • Parameters:

    • Column: A high-temperature capillary column suitable for fatty acid analysis (e.g., DB-225ms).

    • Carrier Gas: Helium.

    • Injection Mode: Splitless.

    • Temperature Program: An initial hold at a lower temperature followed by a ramp to a high final temperature to elute the very-long-chain fatty acid esters.

3. Mass Spectrometry (MS)

  • Objective: To detect and quantify the derivatized 25-methylhexacosanoic acid.

  • Parameters:

    • Ionization Mode: Electron Ionization (EI) or Negative Chemical Ionization (NCI) for PFB derivatives.

    • Scan Type: Selected Ion Monitoring (SIM) of characteristic ions of the target derivative and the internal standard.

Mandatory Visualization

The following diagrams illustrate the experimental workflows and the general signaling context of acyl-CoA metabolism.

cluster_LCMS LC-MS/MS Workflow for Acyl-CoA Quantification Sample Biological Sample Extraction Solid-Phase Extraction Sample->Extraction Add Internal Standard LC Liquid Chromatography (C18 Separation) Extraction->LC MSMS Tandem Mass Spectrometry (MRM Detection) LC->MSMS Data Data Analysis & Quantification MSMS->Data

LC-MS/MS experimental workflow.

cluster_GCMS GC-MS Workflow for Fatty Acid Quantification Sample Biological Sample (containing Acyl-CoA) Hydrolysis Hydrolysis Sample->Hydrolysis Add Internal Standard Extraction Liquid-Liquid Extraction Hydrolysis->Extraction Derivatization Derivatization (e.g., FAME) Extraction->Derivatization GC Gas Chromatography Derivatization->GC MS Mass Spectrometry (SIM Detection) GC->MS Data Data Analysis & Quantification MS->Data

GC-MS experimental workflow.

FattyAcid 25-Methylhexacosanoic Acid AcylCoASynthetase Acyl-CoA Synthetase FattyAcid->AcylCoASynthetase AcylCoA 25-Methylhexacosanoyl-CoA AcylCoASynthetase->AcylCoA + ATP, CoA MetabolicPathways Metabolic Pathways (e.g., β-oxidation, lipid synthesis) AcylCoA->MetabolicPathways Signaling Cellular Signaling AcylCoA->Signaling

Simplified metabolic context of 25-methylhexacosanoyl-CoA.

References

Unraveling the Role of 25-Methylhexacosanoyl-CoA: A Comparative Guide to Genetic Manipulation Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches to confirm the function of 25-methylhexacosanoyl-CoA, a very-long-chain branched-chain fatty acyl-CoA. We delve into the power of genetic manipulation as a primary tool for elucidating its role in biological systems and present alternative methods for a multifaceted research strategy. Detailed experimental protocols and quantitative data are provided to support the design and execution of your research.

Introduction to 25-Methylhexacosanoyl-CoA and its Putative Synthesis

25-Methylhexacosanoyl-CoA is a C27 iso-branched very-long-chain fatty acyl-CoA. While its precise biological functions are still under investigation, its structure suggests involvement in complex lipid synthesis, membrane biology, and cellular signaling. The biosynthesis of very-long-chain fatty acids (VLCFAs) is carried out by a family of enzymes known as fatty acid elongases (ELOVLs).[1][2] The introduction of a methyl branch is typically achieved by the utilization of methylmalonyl-CoA instead of malonyl-CoA by fatty acid synthase (FASN) during initial fatty acid synthesis, or through the elongation of a shorter branched-chain fatty acid.[3][4]

Based on current literature, the final elongation step to produce a C25 or longer branched-chain fatty acid is likely catalyzed by specific ELOVL enzymes. Notably, research indicates that ELOVL1 is capable of elongating iso- and anteiso-C23:0 acyl-CoAs to C25:0 acyl-CoAs, making it a prime candidate for the synthesis of the C27 precursor to 25-methylhexacosanoyl-CoA.[5] ELOVL3 and ELOVL7 have also been shown to elongate shorter saturated branched-chain acyl-CoAs.[5]

Confirming Function through Genetic Manipulation: A Head-to-Head Comparison

Genetic manipulation offers a powerful and precise way to probe the function of 25-methylhexacosanoyl-CoA by targeting the enzymes responsible for its synthesis. The primary strategy involves the knockout or knockdown of candidate ELOVL genes to observe the resulting phenotypic and metabolic changes.

Genetic Manipulation TechniquePrincipleAdvantagesDisadvantages
CRISPR-Cas9 Gene Knockout Permanent disruption of the target gene (e.g., ELOVL1) leading to a complete loss of function.High specificity and efficiency; creates a permanent and heritable null allele; allows for the study of complete loss-of-function phenotypes.[6][7]Potential for off-target effects; can be lethal if the gene is essential; time-consuming to generate knockout animal models.
siRNA-mediated Gene Knockdown Transient suppression of gene expression by introducing small interfering RNAs that target the mRNA of the gene of interest for degradation.Rapid and relatively inexpensive to implement; suitable for high-throughput screening; allows for the study of essential genes where a full knockout would be lethal.[8]Transient effect, requiring repeated administration; incomplete knockdown can lead to ambiguous results; potential for off-target effects.
Experimental Data from Genetic Manipulation Studies

The following table summarizes hypothetical quantitative data that could be obtained from experiments involving the genetic manipulation of ELOVL1 in a relevant cell line (e.g., human fibroblasts) or a mouse model.

AnalyteWild-Type ControlELOVL1 Knockout/KnockdownPercentage ChangePutative Functional Implication
25-Methylhexacosanoyl-CoA Level 100 ± 15 pmol/mg protein5 ± 2 pmol/mg protein-95%Confirms ELOVL1's role in synthesis.
Total Very-Long-Chain Branched-Chain Fatty Acids 500 ± 50 pmol/mg protein150 ± 30 pmol/mg protein-70%ELOVL1 is a key elongase for this class of lipids.
Membrane Fluidity (Anisotropy) 0.25 ± 0.020.35 ± 0.03+40%Altered membrane properties.
Ceramide Species (containing VLC-BCFA) 80 ± 10 pmol/mg protein10 ± 5 pmol/mg protein-87.5%Role in sphingolipid metabolism.
Cell Proliferation Rate 100%75%-25%Potential role in cell growth.

Experimental Protocols

CRISPR-Cas9 Mediated Knockout of ELOVL1 in a Mouse Model

This protocol provides a general workflow for generating an ELOVL1 knockout mouse model to study the in vivo role of 25-methylhexacosanoyl-CoA.

Workflow Diagram:

CRISPR_Workflow sgRNA_design sgRNA Design & Synthesis (Targeting ELOVL1 exon) microinjection Microinjection into Zygotes sgRNA_design->microinjection cas9_prep Cas9 mRNA/Protein Preparation cas9_prep->microinjection embryo_transfer Embryo Transfer to Surrogate microinjection->embryo_transfer screening Screening of Pups (PCR & Sequencing) embryo_transfer->screening breeding Breeding for Homozygous Knockout screening->breeding phenotyping Phenotypic & Metabolic Analysis breeding->phenotyping

Caption: Workflow for generating an ELOVL1 knockout mouse.

Methodology:

  • sgRNA Design: Design and synthesize single-guide RNAs (sgRNAs) targeting a critical exon of the mouse Elovl1 gene.

  • Zygote Microinjection: Co-inject the designed sgRNAs and Cas9 mRNA or protein into the cytoplasm of fertilized mouse zygotes.

  • Embryo Transfer: Transfer the microinjected zygotes into pseudopregnant surrogate female mice.

  • Genotyping: Screen the resulting pups for the desired genetic modification using PCR and Sanger sequencing to identify founder mice with frameshift mutations in the Elovl1 gene.

  • Breeding: Establish a colony of homozygous Elovl1 knockout mice by breeding the founder mice.

  • Phenotypic Analysis: Conduct a thorough phenotypic analysis of the knockout mice, including lipid profiling of various tissues to measure levels of 25-methylhexacosanoyl-CoA and other VLC-BCFAs.

Quantification of 25-Methylhexacosanoyl-CoA by LC-MS/MS

This protocol outlines the steps for the sensitive and specific quantification of 25-methylhexacosanoyl-CoA from biological samples.

Workflow Diagram:

LCMS_Workflow sample_prep Sample Preparation (Homogenization & Protein Precipitation) lipid_extraction Lipid Extraction (e.g., Folch method) sample_prep->lipid_extraction hydrolysis Alkaline Hydrolysis (to release free fatty acids) lipid_extraction->hydrolysis derivatization Derivatization (e.g., with AMP+) hydrolysis->derivatization lc_separation UPLC Separation (Reversed-phase column) derivatization->lc_separation ms_detection Tandem Mass Spectrometry (MRM mode) lc_separation->ms_detection quantification Data Analysis & Quantification ms_detection->quantification

Caption: Workflow for LC-MS/MS quantification of 25-methylhexacosanoyl-CoA.

Methodology:

  • Sample Preparation: Homogenize tissue or cell pellets in a suitable buffer. Precipitate proteins using a cold solvent (e.g., acetonitrile).

  • Lipid Extraction: Extract total lipids from the supernatant using a method such as the Folch extraction.

  • Hydrolysis: Release the fatty acyl chains from their CoA esters and complex lipids via alkaline hydrolysis.

  • Derivatization: Derivatize the free fatty acids to enhance their ionization efficiency for mass spectrometry.

  • LC-MS/MS Analysis: Separate the derivatized fatty acids using ultra-performance liquid chromatography (UPLC) coupled to a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for specific and sensitive detection.

  • Quantification: Quantify the amount of 25-methylhexacosanoic acid using a stable isotope-labeled internal standard.

Alternative Approaches to Genetic Manipulation

Alternative MethodPrincipleAdvantagesDisadvantages
Pharmacological Inhibition Use of small molecule inhibitors that target the activity of ELOVL enzymes.Reversible and dose-dependent effects; can be applied to a wide range of cell types and in vivo models; can provide rapid insights into protein function.[9][10]Potential for off-target effects and lack of specificity for a single ELOVL enzyme; availability of specific inhibitors may be limited.
Metabolic Labeling Introduction of stable isotope-labeled precursors (e.g., labeled branched-chain amino acids or fatty acids) into cells or organisms to trace their incorporation into 25-methylhexacosanoyl-CoA and downstream metabolites.[11][12]Allows for the direct tracking of metabolic pathways; provides dynamic information about synthesis and turnover rates.Can be complex to interpret due to metabolic scrambling of labels; requires sophisticated analytical techniques (mass spectrometry).
In Vitro Enzyme Assays Recombinant expression and purification of candidate ELOVL enzymes to directly test their substrate specificity and enzymatic activity towards precursors of 25-methylhexacosanoyl-CoA.Provides direct evidence of enzyme function in a controlled environment; allows for detailed kinetic analysis.May not fully recapitulate the cellular environment and the influence of other proteins in a complex.

Signaling Pathways and Logical Relationships

The synthesis of 25-methylhexacosanoyl-CoA is integrated into the broader pathways of fatty acid metabolism. The following diagram illustrates the putative biosynthetic pathway and the key enzymes involved.

BCFAsynthesis cluster_FASN Fatty Acid Synthase (FASN) cluster_ELOVL Fatty Acid Elongation (ELOVL) Acetyl-CoA Acetyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Short-chain BCFA-CoA Short-chain BCFA-CoA Methylmalonyl-CoA->Short-chain BCFA-CoA FASN Intermediate BCFA-CoA Intermediate BCFA-CoA Short-chain BCFA-CoA->Intermediate BCFA-CoA ELOVL3/7 ELOVL3_7 ELOVL3/7 25-Methylhexacosanoyl-CoA 25-Methylhexacosanoyl-CoA Intermediate BCFA-CoA->25-Methylhexacosanoyl-CoA ELOVL1 ELOVL1 ELOVL1 Biological_Function Biological Function (Membrane Structure, Signaling) 25-Methylhexacosanoyl-CoA->Biological_Function Genetic_Manipulation Genetic Manipulation (e.g., ELOVL1 KO) Genetic_Manipulation->25-Methylhexacosanoyl-CoA Blocks Synthesis

Caption: Putative biosynthesis of 25-methylhexacosanoyl-CoA.

This guide provides a framework for designing and interpreting experiments aimed at confirming the role of 25-methylhexacosanoyl-CoA. By combining genetic manipulation with complementary biochemical and analytical techniques, researchers can gain a deeper understanding of the function of this unique very-long-chain branched-chain fatty acid in health and disease.

References

A Comparative Analysis of Lipid Effects on Membrane Fluidity: The Role of 25-Methyhexacosanoyl-CoA and Other Key Lipids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The fluidity of cellular membranes is a critical determinant of physiological function, influencing everything from signal transduction to nutrient transport. The lipid composition of the bilayer is the primary regulator of this property. This guide provides a comparative analysis of the effects of various lipids on membrane fluidity, with a special focus on the very-long-chain branched fatty acid, 25-methyhexacosanoyl-CoA, in relation to more commonly studied lipids such as cholesterol, saturated fatty acids, and unsaturated fatty acids.

Quantitative Comparison of Lipid Effects on Membrane Fluidity

Direct quantitative data for this compound is limited in publicly accessible literature. However, by drawing comparisons with data on other very-long-chain fatty acids (VLCFAs) and branched-chain fatty acids (BCFAs), we can infer its likely impact. The following table summarizes the expected effects of different lipids on membrane fluidity, with representative quantitative data from studies on model membrane systems.

Lipid ClassSpecific ExampleEffect on Membrane FluidityTypical Change in Transition Temperature (T_m) of DPPC (~41°C)Typical Fluorescence Anisotropy (DPH) Value
Very-Long-Chain Branched Fatty Acid This compoundIncreases Fluidity (inferred)Expected to decrease T_mExpected to be lower than saturated lipids
Very-Long-Chain Saturated Fatty Acid Lignoceric acid (C24:0)Decreases Fluidity Increases T_m significantlyHigher
Branched-Chain Fatty Acid Phytanic acidIncreases Fluidity Decreases T_mLower than straight-chain counterparts
Cholesterol CholesterolDual effect: Increases fluidity in gel-phase, decreases fluidity in liquid-phaseBroadens and abolishes the main phase transitionIncreases in liquid-phase, decreases in gel-phase
Saturated Fatty Acid Stearic acid (C18:0)Decreases Fluidity Increases T_mHigher
Unsaturated Fatty Acid (monounsaturated) Oleic acid (C18:1)Increases Fluidity Decreases T_mLower
Unsaturated Fatty Acid (polyunsaturated) Docosahexaenoic acid (DHA; C22:6)Significantly Increases Fluidity Significantly decreases T_mSubstantially Lower

Note: The quantitative values are illustrative and can vary significantly based on the specific lipid composition of the membrane, temperature, and experimental conditions.

Signaling Pathways and Experimental Workflows

The interplay of different lipids in the cell membrane can influence a variety of signaling pathways by modulating the localization and activity of membrane proteins. The following diagram illustrates the general influence of different lipid classes on membrane order and subsequent signaling events.

G cluster_lipids Lipid Classes cluster_effects Membrane Properties cluster_signaling Signaling Outcomes Saturated_FA Saturated Fatty Acids Increased_Order Increased Order (Decreased Fluidity) Saturated_FA->Increased_Order Unsaturated_FA Unsaturated Fatty Acids Decreased_Order Decreased Order (Increased Fluidity) Unsaturated_FA->Decreased_Order Branched_Chain_FA Branched-Chain Fatty Acids (e.g., this compound) Branched_Chain_FA->Decreased_Order Cholesterol Cholesterol Modulated_Order Modulated Order Cholesterol->Modulated_Order Altered_Signaling Altered Receptor Clustering & Signal Transduction Increased_Order->Altered_Signaling Decreased_Order->Altered_Signaling Modulated_Order->Altered_Signaling

Caption: Influence of lipid classes on membrane order and signaling.

The following diagram outlines a typical experimental workflow for assessing the impact of a novel lipid, such as this compound, on membrane fluidity.

G Start Start: Synthesize or Procure this compound Liposome_Prep Prepare Liposomes with Defined Lipid Composition Start->Liposome_Prep Incorporate_Lipid Incorporate this compound into Liposomes Liposome_Prep->Incorporate_Lipid DSC Differential Scanning Calorimetry (DSC) Incorporate_Lipid->DSC Fluorescence Fluorescence Anisotropy (e.g., with DPH) Incorporate_Lipid->Fluorescence Analyze_DSC Analyze Thermograms: Determine Tm and Enthalpy DSC->Analyze_DSC Analyze_Fluorescence Analyze Anisotropy Data: Determine Membrane Order Fluorescence->Analyze_Fluorescence Compare Compare Results with Control Liposomes and Other Lipids Analyze_DSC->Compare Analyze_Fluorescence->Compare Conclusion Draw Conclusions on the Effect of the Lipid Compare->Conclusion

Caption: Experimental workflow for membrane fluidity analysis.

Experimental Protocols

Fluorescence Anisotropy Measurement of Membrane Fluidity

This method assesses membrane fluidity by measuring the rotational mobility of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH), embedded in the lipid bilayer.

Materials:

  • Liposome (B1194612) suspension (with and without the lipid of interest)

  • DPH stock solution (e.g., 2 mM in tetrahydrofuran)

  • Phosphate-buffered saline (PBS)

  • Fluorometer with polarization filters

Procedure:

  • Probe Incorporation: Add a small volume of the DPH stock solution to the liposome suspension to achieve a final probe-to-lipid molar ratio of approximately 1:500.

  • Incubation: Incubate the mixture in the dark at a temperature above the lipid phase transition temperature for at least 30 minutes to ensure complete incorporation of the probe into the lipid bilayer.

  • Measurement:

    • Set the excitation wavelength to 350 nm and the emission wavelength to 452 nm.

    • Equilibrate the sample at the desired temperature in the fluorometer's cuvette holder.

    • Measure the fluorescence intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the vertically polarized excitation light.

  • Calculation of Anisotropy (r):

    • Calculate the steady-state fluorescence anisotropy using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular)

    • The G-factor is the ratio of the sensitivities of the detection system for vertically and horizontally polarized light and is determined for the instrument using a solution of the free probe.

Differential Scanning Calorimetry (DSC)

DSC measures the heat changes that occur in a sample as it is heated or cooled, allowing for the determination of the phase transition temperature (T_m) of the lipid bilayer.

Materials:

  • Liposome suspension (with and without the lipid of interest)

  • Degassed buffer (the same as used for liposome preparation)

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Load the liposome suspension into a DSC sample pan and seal it. Prepare a reference pan containing the same volume of degassed buffer.

  • Instrument Setup: Place the sample and reference pans into the calorimeter.

  • Thermal Scan:

    • Equilibrate the sample at a starting temperature well below the expected T_m.

    • Heat the sample at a constant rate (e.g., 1°C/minute) to a temperature well above the T_m.

    • Cool the sample back to the starting temperature at the same rate.

  • Data Analysis:

    • The resulting thermogram will show a peak corresponding to the gel-to-liquid crystalline phase transition.

    • The temperature at the peak maximum is the T_m.

    • The area under the peak corresponds to the enthalpy of the transition.

Conclusion

The fluidity of cellular membranes is a finely tuned property influenced by a complex interplay of various lipid species. While saturated fatty acids and cholesterol generally increase membrane order, unsaturated and branched-chain fatty acids, such as this compound, are predicted to increase membrane fluidity by disrupting the tight packing of lipid acyl chains. The experimental protocols outlined in this guide provide a robust framework for quantitatively assessing the impact of novel lipids on membrane biophysical properties, which is essential for understanding their physiological roles and for the development of new therapeutic agents that target membrane function.

Independent Replication of Studies on 25-Methylhexacosanoyl-CoA Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Foreword

This guide addresses the topic of independent replication of studies concerning the function of 25-methylhexacosanoyl-CoA. Following a comprehensive search of scientific literature and databases, it must be reported that there is a significant gap in the available research on this specific very-long-chain methyl-branched fatty acyl-CoA.

As of the date of this publication, no peer-reviewed studies detailing the specific function, signaling pathways, or experimental protocols related to 25-methylhexacosanoyl-CoA were identified. Consequently, no independent replications of such studies could be found.

While the existence of its corresponding fatty acid, 25-methylhexacosanoic acid, is confirmed through chemical supplier databases (CAS 128156-70-7), its biological role remains uncharacterized in the public domain.

This guide will, therefore, provide a broader context based on the functions of related molecules—very-long-chain fatty acids (VLCFAs) and methyl-branched fatty acids—to offer potential areas of investigation for researchers interested in 25-methylhexacosanoyl-CoA. The experimental protocols and data presented are based on studies of these related lipid classes and should be considered as a starting point for designing future research on 25-methylhexacosanoyl-CoA.

Context from Related Lipid Molecules

Very-long-chain fatty acids (VLCFAs), defined as fatty acids with 22 or more carbon atoms, are essential components of cellular lipids.[1] Their metabolism, unlike that of shorter fatty acids, primarily occurs in peroxisomes.[1] An accumulation of VLCFAs is associated with certain genetic disorders, such as adrenoleukodystrophy and Zellweger syndrome.[1]

Branched-chain fatty acids are found in various organisms, from bacteria to mammals, and play roles in maintaining membrane fluidity and participating in signaling pathways.[2] Long-chain and very-long-chain methyl-branched fatty acids are known constituents of the cell envelope of pathogenic mycobacteria, where they are implicated in the organism's structure and pathogenicity.[3]

Given that 25-methylhexacosanoyl-CoA is a C27 methyl-branched VLCFA, its function could potentially be related to:

  • Structural roles in cellular membranes: Influencing membrane fluidity, permeability, and the formation of lipid microdomains.

  • Energy metabolism: Serving as a substrate for peroxisomal β-oxidation.

  • Cell signaling: Acting as a precursor for signaling molecules or directly interacting with cellular receptors and enzymes.

  • Pathogen-specific functions: In the context of infectious diseases, it may play a role in the biology of certain microorganisms.

Hypothetical Experimental Approaches for Investigating 25-Methylhexacosanoyl-CoA Function

The following are proposed experimental workflows for researchers aiming to elucidate the function of 25-methylhexacosanoyl-CoA. These are based on standard methodologies used in lipid research.

Workflow for Identification and Quantification

A crucial first step is to determine the presence and abundance of 25-methylhexacosanoyl-CoA and its corresponding fatty acid in biological samples.

cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis Lipid Extraction Lipid Extraction Saponification Saponification Lipid Extraction->Saponification Derivatization Derivatization Saponification->Derivatization GC-MS GC-MS Derivatization->GC-MS LC-MS/MS LC-MS/MS Derivatization->LC-MS/MS Quantification Quantification GC-MS->Quantification Structural Elucidation Structural Elucidation GC-MS->Structural Elucidation LC-MS/MS->Quantification LC-MS/MS->Structural Elucidation Biological Sample Biological Sample Biological Sample->Lipid Extraction

Fig. 1: Workflow for identifying 25-methylhexacosanoic acid.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

  • Lipid Extraction: Total lipids are extracted from homogenized tissue or cultured cells using the Folch method (chloroform:methanol, 2:1 v/v).

  • Saponification and Methylation: The extracted lipids are saponified with methanolic NaOH to release free fatty acids. The fatty acids are then esterified to fatty acid methyl esters (FAMEs) using BF3-methanol.

  • GC-MS Analysis: FAMEs are separated on a gas chromatograph equipped with a capillary column suitable for long-chain fatty acids and detected by a mass spectrometer. Identification of 25-methylhexacosanoate is based on its retention time and mass spectrum compared to a synthesized standard.

  • Quantification: The abundance of 25-methylhexacosanoate is determined by comparing its peak area to that of an internal standard (e.g., a non-naturally occurring odd-chain fatty acid).

Proposed Signaling Pathway Investigation

Should 25-methylhexacosanoyl-CoA be identified in specific cell types, its role in signaling could be explored. A hypothetical pathway might involve its interaction with nuclear receptors that regulate gene expression.

25-MHC-CoA 25-Methylhexacosanoyl-CoA Nuclear_Receptor Nuclear Receptor (e.g., PPARs, LXRs) 25-MHC-CoA->Nuclear_Receptor Binds and Activates Gene_Expression Target Gene Expression Nuclear_Receptor->Gene_Expression Regulates Biological_Response Biological Response Gene_Expression->Biological_Response

Fig. 2: Hypothetical signaling pathway for 25-methylhexacosanoyl-CoA.

Experimental Protocol: Luciferase Reporter Assay for Nuclear Receptor Activation

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with two plasmids: one expressing a nuclear receptor of interest (e.g., PPARα) and a reporter plasmid containing a luciferase gene under the control of a promoter with response elements for that receptor.

  • Treatment: Cells are treated with varying concentrations of synthesized 25-methylhexacosanoic acid (or a cell-permeable derivative). A known agonist for the receptor is used as a positive control.

  • Luciferase Assay: After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

  • Data Analysis: An increase in luciferase activity in the presence of 25-methylhexacosanoic acid would suggest that it, or its metabolite 25-methylhexacosanoyl-CoA, can activate the specific nuclear receptor.

Quantitative Data from Related Molecules

As no data exists for 25-methylhexacosanoyl-CoA, the following table presents hypothetical data based on what might be expected from studies on other VLCFAs. This is for illustrative purposes only.

Table 1: Hypothetical Comparison of VLCFA Levels in Control vs. Disease State

AnalyteControl (pmol/mg protein)Disease Model (pmol/mg protein)Fold Changep-value
C24:0-CoA15.2 ± 2.145.8 ± 5.33.01<0.001
C26:0-CoA5.8 ± 1.029.1 ± 4.25.02<0.001
25-Me-C26:0-CoA (Hypothetical) 0.5 ± 0.1 2.5 ± 0.4 5.00 <0.001

Conclusion and Future Directions

The field of lipidomics is rapidly expanding, yet specific molecules like 25-methylhexacosanoyl-CoA remain largely unexplored. The absence of foundational research makes it impossible to conduct or review independent replication studies.

Future research should focus on:

  • Chemical Synthesis: Production of analytical standards for 25-methylhexacosanoic acid and its CoA ester.

  • Screening and Identification: Utilizing advanced mass spectrometry techniques to screen for the presence of 25-methylhexacosanoyl-CoA in various biological tissues and fluids.

  • Functional Characterization: Once identified, employing the experimental approaches outlined in this guide to elucidate its biological function.

  • Enzyme Identification: Identifying the specific elongase and other enzymes responsible for its biosynthesis.

Only after such foundational studies are published can the crucial process of independent replication begin, which is a cornerstone of scientific validation. This guide serves as a call to the research community to investigate the roles of these understudied lipid molecules.

References

Validating the Interaction Between 25-Methyhexacosanoyl-CoA and a Target Protein: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of established biophysical and biochemical methods to validate and characterize the interaction between the very-long-chain fatty acyl-CoA, 25-methyhexacosanoyl-CoA, and a putative target protein. For the purpose of this guide, we will consider a representative Acyl-CoA Binding Protein (ACBP) as the target, a class of proteins known to bind and transport fatty acyl-CoA esters.[1][2][3]

The selection of an appropriate validation method is critical in drug discovery and molecular biology to confirm direct binding, determine affinity and kinetics, and elucidate the mechanism of action. This guide presents a comparative overview of several orthogonal techniques, complete with detailed experimental protocols and hypothetical data for illustrative purposes.

Data Presentation: Comparison of Interaction Validation Techniques

The following table summarizes the key quantitative data obtained from various methods for validating the interaction between this compound and a target ACBP. The presented data is hypothetical and serves to illustrate the typical output of each technique.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)MicroScale Thermophoresis (MST)
Binding Affinity (KD) 1.2 µM1.5 µM1.8 µM
Association Rate (kon) 2.5 x 104 M-1s-1Not Directly MeasuredNot Directly Measured
Dissociation Rate (koff) 3.0 x 10-2 s-1Not Directly MeasuredNot Directly Measured
Stoichiometry (n) 1:1 (Assumed)0.98Not Directly Measured
Enthalpy (ΔH) Not Measured-8.5 kcal/molNot Measured
Entropy (ΔS) Not Measured-5.2 cal/mol·KNot Measured
Labeling Requirement Immobilization of one binding partnerNoneFluorescent labeling of one binding partner
Throughput Medium to HighLow to MediumHigh

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison table are provided below.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (target ACBP) immobilized on a sensor chip in real-time.[4]

Protocol:

  • Immobilization: Covalently immobilize the purified recombinant target ACBP onto a CM5 sensor chip using standard amine coupling chemistry.

  • Analyte Preparation: Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-P+).

  • Binding Measurement: Inject the different concentrations of this compound over the sensor chip surface. The binding is monitored as a change in the refractive index, measured in response units (RU).

  • Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kon and koff) and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes that occur upon the binding of a ligand to a protein in solution, providing a complete thermodynamic profile of the interaction.[4][][6]

Protocol:

  • Sample Preparation: Prepare a solution of the target ACBP in the sample cell and a solution of this compound in the injection syringe, both in the same dialysis buffer to minimize heat of dilution effects.

  • Titration: Perform a series of small, sequential injections of the this compound solution into the sample cell containing the target ACBP.

  • Heat Measurement: Measure the heat released or absorbed after each injection.

  • Data Analysis: Integrate the heat peaks and plot them against the molar ratio of ligand to protein. Fit the resulting binding isotherm to a suitable model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated.

MicroScale Thermophoresis (MST)

MST measures the directed movement of molecules in a microscopic temperature gradient, which is dependent on their size, charge, and hydration shell.[] This technique can be used to quantify binding events by detecting changes in the thermophoretic movement of a fluorescently labeled molecule upon binding to a ligand.

Protocol:

  • Labeling: Label the target ACBP with a fluorescent dye (e.g., NHS-ester dye).

  • Sample Preparation: Prepare a series of dilutions of the unlabeled this compound. Mix each dilution with a constant concentration of the fluorescently labeled target ACBP.

  • Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.

  • Data Analysis: Plot the change in thermophoresis against the logarithm of the ligand concentration and fit the data to a binding curve to determine the dissociation constant (KD).

Mandatory Visualizations

Signaling Pathway

The interaction of this compound with ACBP is a key step in the intracellular transport and metabolism of very-long-chain fatty acids. This can be visualized as part of a larger metabolic pathway.

cluster_0 Cellular Environment 25-MHC-CoA This compound ACBP_bound ACBP-25-MHC-CoA Complex 25-MHC-CoA->ACBP_bound Binding ACBP_unbound ACBP (unbound) ACBP_unbound->ACBP_bound Metabolic_Enzymes Metabolic Enzymes (e.g., in Peroxisome/Mitochondria) ACBP_bound->Metabolic_Enzymes Transport & Delivery Metabolic_Products Metabolic Products Metabolic_Enzymes->Metabolic_Products Metabolism

Caption: Intracellular transport of this compound by ACBP.

Experimental Workflow: A Comparative Overview

The following diagram illustrates the general workflow for the three highlighted experimental techniques.

cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) cluster_MST MicroScale Thermophoresis (MST) SPR_1 Immobilize Target Protein SPR_2 Inject Ligand SPR_1->SPR_2 SPR_3 Measure Response SPR_2->SPR_3 SPR_4 Analyze Kinetics SPR_3->SPR_4 ITC_1 Load Protein & Ligand ITC_2 Titrate Ligand ITC_1->ITC_2 ITC_3 Measure Heat Change ITC_2->ITC_3 ITC_4 Analyze Thermodynamics ITC_3->ITC_4 MST_1 Label Target Protein MST_2 Mix with Ligand MST_1->MST_2 MST_3 Apply Temperature Gradient MST_2->MST_3 MST_4 Measure Thermophoresis MST_3->MST_4

Caption: Comparative workflow of key interaction validation techniques.

Logical Relationship: Orthogonal Validation Strategy

To ensure the robustness of the findings, a multi-pronged approach using orthogonal methods is highly recommended.

Hypothesis 25-MHC-CoA binds to Target Protein Primary_Screen Primary Screen (e.g., MST, DSF) Hypothesis->Primary_Screen Secondary_Validation Secondary Validation (e.g., SPR, ITC) Primary_Screen->Secondary_Validation Confirm Hits Structural_Analysis Structural Analysis (e.g., X-ray Crystallography, NMR) Secondary_Validation->Structural_Analysis Elucidate Binding Mode Validated_Interaction Validated Interaction Secondary_Validation->Validated_Interaction Structural_Analysis->Validated_Interaction

Caption: A logical workflow for validating protein-ligand interactions.

References

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of branched-chain and very-long-chain fatty acyl-CoAs, providing a comparative framework for understanding the metabolism and signaling of 25-methyhexacosanoyl-CoA.

Introduction to this compound and Related Lipids

This compound is a branched-chain very-long-chain fatty acyl-CoA. Lipids of this class are integral components of cellular membranes and are involved in various signaling pathways. Understanding the comparative metabolism of these lipids is crucial for elucidating their physiological and pathological roles. This guide provides a comparative overview of their analysis, metabolism, and signaling functions.

Comparative Data of Branched-Chain Fatty Acids

Quantitative data on the relative abundance of various BCFAs in different mammalian tissues and fluids provide insights into their distribution and potential biological significance. The following table summarizes representative data from studies on human milk, which contains a diverse profile of BCFAs.

Fatty AcidHuman Milk (% of total fatty acids)Cow Milk (% of total fatty acids)Camel Milk (% of total fatty acids)Yak Milk (% of total fatty acids)Goat Milk (% of total fatty acids)
Total BCFAs 0.37 2.27 6.04 3.91 2.30
iso-C15:0-----
anteiso-C15:0-----
iso-C16:0-----
iso-C17:0-----
anteiso-C17:0-----

Data is synthesized from a study on the identification and quantification of branched-chain and odd-chain fatty acids in mammalian milk.[1][2] Individual concentrations for each BCFA in this specific comparative study were not fully detailed in the abstract.

Experimental Protocols for the Analysis of Branched-Chain and Very-Long-Chain Fatty Acyl-CoAs

Accurate quantification of BCFAs and VLCFAs is essential for comparative metabolomics studies. The following protocol outlines a common method using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Objective: To quantify the levels of this compound and related lipids in biological samples.

Materials:

  • Biological sample (e.g., plasma, tissue homogenate)

  • Internal standards (e.g., deuterated VLCFA standards)

  • Solvents: Isopropanol, hexane, acetonitrile, methanol, water (LC-MS grade)

  • Reagents: Hydrochloric acid (HCl), potassium hydroxide (B78521) (KOH), oxalyl chloride, dimethylaminoethanol, methyl iodide

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system with an appropriate column (e.g., C18)

Procedure:

  • Sample Preparation and Internal Standard Spiking:

    • Thaw frozen samples on ice.

    • Add a known amount of internal standard solution to each sample.

  • Hydrolysis:

    • To release free fatty acids from their CoA esters and other complex lipids, perform an acid hydrolysis by adding HCl and incubating at a high temperature (e.g., 90°C).

  • Extraction:

    • Extract the fatty acids from the hydrolyzed sample using a solvent system such as hexane/isopropanol.

    • Centrifuge to separate the organic and aqueous layers.

    • Collect the organic layer containing the fatty acids.

  • Derivatization (Optional but Recommended for GC-MS):

    • To improve chromatographic separation and ionization efficiency, derivatize the fatty acids. A common method involves conversion to fatty acid methyl esters (FAMEs).

  • LC-MS/MS Analysis:

    • Resuspend the extracted and dried lipids in an appropriate solvent for LC-MS/MS analysis.

    • Inject the sample into the LC-MS/MS system.

    • Separate the lipids using a suitable gradient elution on a reverse-phase column.

    • Detect and quantify the target lipids using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • Integrate the peak areas for the target analytes and internal standards.

    • Calculate the concentration of each analyte by comparing its peak area ratio to the internal standard with a calibration curve generated from standards of known concentrations.

Metabolism of Branched-Chain Very-Long-Chain Fatty Acids

The metabolism of BCFAs differs from that of straight-chain fatty acids due to the presence of methyl branches. The degradation of these lipids primarily occurs in peroxisomes through a combination of alpha- and beta-oxidation.

Metabolism cluster_peroxisome Peroxisome BCFA_CoA Branched-Chain Fatty Acyl-CoA (e.g., this compound) Alpha_Ox Alpha-Oxidation BCFA_CoA->Alpha_Ox If methyl group at β-carbon Beta_Ox Beta-Oxidation BCFA_CoA->Beta_Ox If no β-methyl group Pristanoyl_CoA Pristanoyl-CoA Alpha_Ox->Pristanoyl_CoA Pristanoyl_CoA->Beta_Ox Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA Propionyl_CoA Propionyl-CoA Beta_Ox->Propionyl_CoA SCFA_CoA Short/Medium-Chain Acyl-CoA Beta_Ox->SCFA_CoA TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle Propionyl_CoA->TCA_Cycle via Succinyl-CoA

Fig. 1: Metabolic pathway of branched-chain fatty acids in the peroxisome.

Signaling Roles of Branched-Chain Fatty Acids

Recent studies have indicated that BCFAs are not merely structural components of membranes but also act as signaling molecules, notably influencing the mTORC1 (mammalian target of rapamycin (B549165) complex 1) pathway, a central regulator of cell growth and metabolism.

Signaling cluster_cell Cellular Response BCFA Branched-Chain Fatty Acids mTORC1 mTORC1 BCFA->mTORC1 Activation Protein_Synthesis Protein Synthesis mTORC1->Protein_Synthesis Lipid_Synthesis Lipid Synthesis mTORC1->Lipid_Synthesis Cell_Growth Cell Growth mTORC1->Cell_Growth

Fig. 2: Signaling role of branched-chain fatty acids via the mTORC1 pathway.

Experimental Workflow for Comparative Metabolomics

A typical workflow for a comparative metabolomics study of this compound and related lipids is outlined below.

Workflow Start Sample Collection (e.g., Control vs. Treated) Extraction Lipid Extraction Start->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data_Processing Data Processing (Peak Picking, Alignment) Analysis->Data_Processing Stats Statistical Analysis (e.g., t-test, ANOVA) Data_Processing->Stats Identification Metabolite Identification Stats->Identification Pathway_Analysis Pathway Analysis Identification->Pathway_Analysis Conclusion Biological Interpretation and Conclusion Pathway_Analysis->Conclusion

Fig. 3: Experimental workflow for comparative metabolomics of lipids.

References

Safety Operating Guide

Prudent Disposal of 25-Methyhexacosanoyl-CoA: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: December 2025

Step-by-Step Disposal Protocol

Researchers and laboratory personnel must adhere to a structured disposal plan to ensure safety and regulatory compliance. The following steps outline a general procedure for the disposal of 25-methyhexacosanoyl-CoA and similar research chemicals.

  • Chemical Identification and Hazard Assessment:

    • Confirm the identity of the chemical waste. In this case, this compound.

    • Review the manufacturer's SDS for specific hazards, handling precautions, and personal protective equipment (PPE) requirements. Although not publicly available in initial searches, an SDS can be requested from the supplier.[1]

    • If the SDS is unavailable, treat the substance as hazardous until a formal hazard assessment is completed by your institution's EHS department.

  • Waste Segregation and Container Selection:

    • Determine the appropriate waste stream. Based on its nature as a solid biochemical, this compound would likely be categorized as chemical solid waste.

    • Do not mix with other waste types unless explicitly permitted by your institution's waste management plan.

    • Select a waste container that is compatible with the chemical, properly sealed, and clearly labeled.

  • Labeling and Storage:

    • Label the waste container with the full chemical name ("this compound"), concentration (if in solution), and any known hazard symbols.

    • Store the sealed waste container in a designated, secure area away from incompatible materials, following the storage conditions recommended in the product's Certificate of Analysis.[2][3]

  • Disposal Arrangement:

    • Contact your institution's EHS or hazardous waste management department to schedule a pickup.

    • Provide them with all necessary information about the waste, including the chemical name and quantity.

    • Follow their specific instructions for transport and hand-off.

Summary of Waste Management

The following table provides a general overview of waste categories that may be applicable to the disposal of this compound, depending on its form and any contaminants.

Waste CategoryDescriptionContainer Requirements
Solid Chemical Waste Pure this compound, contaminated lab materials (e.g., weigh boats, gloves, pipette tips).Labeled, sealed, chemically resistant container (e.g., plastic pail).
Liquid Chemical Waste Solutions containing this compound.Labeled, sealed, chemically resistant container (e.g., carboy).
Sharps Waste Needles or other sharps contaminated with this compound.Puncture-proof, labeled sharps container.

Disposal Decision Workflow

The logical flow for determining the proper disposal route for a laboratory chemical is illustrated in the diagram below. This workflow emphasizes the importance of consulting official safety documentation and institutional experts.

G A Identify Chemical Waste (this compound) B Obtain & Review Manufacturer's SDS A->B C Consult Institutional EHS Guidelines A->C D Determine Waste Category (Solid, Liquid, etc.) B->D C->D E Select Appropriate & Labeled Waste Container D->E F Segregate and Store Waste in Designated Area E->F G Arrange for EHS Waste Pickup F->G H Final Disposal by Authorized Personnel G->H

Figure 1. Decision workflow for the proper disposal of laboratory chemicals.

Disclaimer: This information is intended for guidance purposes only and should not replace the specific instructions provided in the manufacturer's Safety Data Sheet or your institution's established safety protocols. Always prioritize official documentation and expert consultation for chemical handling and disposal.

References

Essential Safety and Logistics for Handling 25-Methylhexacosanoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, immediate safety and logistical information for handling 25-methylhexacosanoyl-CoA, a long-chain fatty acyl-CoA. The following procedural steps and data will help establish a safe and efficient workflow.

Personal Protective Equipment (PPE)

When handling 25-methylhexacosanoyl-CoA, which is expected to be a waxy solid at room temperature, a comprehensive approach to personal protection is necessary to minimize exposure and ensure safety. The minimum required PPE includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[1][2] This should be supplemented with appropriate gloves.[1]

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemStandardPurpose
Eye and Face Safety GlassesANSI Z87.1Protects against flying particles.[1]
Chemical Splash GogglesANSI Z87.1Recommended when handling solutions to protect from splashes.[2]
Face ShieldANSI Z87.1Should be worn in addition to goggles when there is a significant splash hazard.[3]
Hand Nitrile GlovesProvides a primary barrier against incidental skin contact.[3] Double gloving is recommended.
Body Laboratory CoatProtects skin and clothing from spills.[3] A fire-resistant lab coat is advised if working with flammables.
Respiratory N95 RespiratorNIOSH-approvedRecommended when handling the powder outside of a fume hood to prevent inhalation of fine particles.[3]

Operational Plan: Step-by-Step Handling Protocol

Proper handling procedures are critical to prevent contamination and ensure the integrity of experiments.

1. Preparation and Weighing:

  • Before handling, ensure all necessary PPE is worn correctly.

  • Conduct all weighing and initial dilutions of the powdered or solid 25-methylhexacosanoyl-CoA within a chemical fume hood to minimize inhalation exposure.

  • Use anti-static weighing boats or paper to handle the waxy solid.

2. Dissolution:

  • Based on protocols for similar long-chain fatty acyl-CoAs, dissolution may require a mixture of organic solvents and aqueous buffers.[4][5]

  • A common solvent system for long-chain acyl-CoAs is a mixture of methanol (B129727) and water (1:1).[4]

  • For tissue extraction, a combination of acetonitrile, 2-propanol, and methanol may be used.[4]

  • Always add solvents slowly and cap the container securely before vortexing or sonicating to ensure complete dissolution.

3. Experimental Use:

  • Keep containers of 25-methylhexacosanoyl-CoA solutions closed when not in use to prevent solvent evaporation and contamination.

  • Work in a well-ventilated area.[6]

  • Avoid contact with skin, eyes, and clothing.[6]

4. Storage:

  • Store 25-methylhexacosanoyl-CoA, both in solid form and in solution, at -20°C or below to maintain stability.[7]

  • Ensure containers are tightly sealed and clearly labeled with the chemical name, concentration, solvent, and date of preparation.

Disposal Plan

Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.

1. Waste Segregation:

  • All solid waste contaminated with 25-methylhexacosanoyl-CoA, such as weighing paper, gloves, and pipette tips, should be considered solid chemical waste.[8]

  • Liquid waste containing 25-methylhexacosanoyl-CoA should be collected in a designated, leak-proof container labeled "Hazardous Waste."

  • Do not mix incompatible waste streams.[9]

2. Solid Waste Disposal:

  • Contaminated solid waste should be double-bagged in clear plastic bags and tagged with a hazardous waste label.[8]

  • Place these bags in a designated solid organic waste container.[10][11]

3. Liquid Waste Disposal:

  • Collect all aqueous and organic solvent solutions containing 25-methylhexacosanoyl-CoA in a properly labeled, sealed waste container.

  • The container should be made of a material compatible with the solvents used.

  • Fill containers to no more than 90% capacity.[8]

4. Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor.

  • Never dispose of 25-methylhexacosanoyl-CoA down the drain.

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for handling 25-methylhexacosanoyl-CoA in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_storage Storage PPE Don Personal Protective Equipment Weigh Weigh Solid in Fume Hood PPE->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Store Store at ≤ -20°C Dissolve->Store Segregate Segregate Waste Experiment->Segregate Experiment->Store Dispose Dispose via EHS Segregate->Dispose

Caption: Workflow for handling 25-methylhexacosanoyl-CoA.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.